sodium 4,5-dimethyl-1H-imidazole-2-carboxylate
Description
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Properties
IUPAC Name |
sodium;4,5-dimethyl-1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.Na/c1-3-4(2)8-5(7-3)6(9)10;/h1-2H3,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFKJVPYTNDOQB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sodium 4,5-dimethyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, commencing with the construction of the imidazole core, followed by functionalization at the C2 position, and concluding with the formation of the sodium salt. This document is intended to serve as a practical resource for researchers and professionals in drug development, offering not only a step-by-step methodology but also insights into the underlying chemical principles and experimental considerations.
Introduction and Strategic Overview
The imidazole nucleus is a fundamental scaffold in a vast array of biologically active molecules and functional materials. The strategic placement of substituents on the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate presents a unique combination of a substituted imidazole core with a carboxylate functionality, making it a valuable building block for further chemical elaboration.
This guide outlines a robust and logical three-step synthetic pathway to access this target compound:
-
Step 1: Synthesis of 4,5-dimethyl-1H-imidazole via the Debus-Radziszewski reaction.
-
Step 2: Synthesis of 4,5-dimethyl-1H-imidazole-2-carboxylic acid through a two-stage process of formylation and subsequent oxidation.
-
Step 3: Synthesis of Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate by neutralization of the corresponding carboxylic acid.
Each step is detailed with a comprehensive experimental protocol, safety considerations, and a discussion of the reaction mechanism and key parameters.
Synthesis of the Imidazole Core: 4,5-dimethyl-1H-imidazole
The initial and crucial step is the construction of the 4,5-disubstituted imidazole ring. For this, the Debus-Radziszewski imidazole synthesis offers a classic and efficient approach.[1][2] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4]
Reaction Principle
In this specific synthesis, 2,3-butanedione (diacetyl) serves as the 1,2-dicarbonyl component, providing the C4 and C5 carbons along with their methyl substituents. An aldehyde, such as glyoxal or a precursor, provides the C2 carbon, and ammonia acts as the nitrogen source for the imidazole ring. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring.[2]
Visualizing the Synthetic Pathway: Debus-Radziszewski Reaction
Caption: Synthetic pathway for 4,5-dimethyl-1H-imidazole.
Experimental Protocol: Synthesis of 4,5-dimethyl-1H-imidazole
Materials:
-
2,3-Butanedione (diacetyl)
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide (concentrated, ~28-30%)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-butanedione (1.0 eq) and ethanol.
-
To this solution, add a 40% aqueous solution of glyoxal (1.0 eq) while stirring.
-
Cool the mixture in an ice bath and slowly add concentrated ammonium hydroxide (2.5 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water) to yield 4,5-dimethyl-1H-imidazole as a crystalline solid.
Functionalization at C2: Synthesis of 4,5-dimethyl-1H-imidazole-2-carboxylic acid
With the imidazole core in hand, the next stage involves the introduction of a carboxylic acid group at the C2 position. This is achieved through a two-step sequence: formylation followed by oxidation.
Step 2a: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]
Reaction Principle:
The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile. The electron-rich imidazole ring of 4,5-dimethyl-1H-imidazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde, 4,5-dimethyl-1H-imidazole-2-carbaldehyde.
Step 2b: Oxidation of the Aldehyde
The oxidation of the 2-formyl group to a carboxylic acid can be accomplished using various oxidizing agents. A mild and effective method involves the use of hydrogen peroxide.[8]
Reaction Principle:
Hydrogen peroxide, in an aqueous medium, oxidizes the aldehyde functionality of 4,5-dimethyl-1H-imidazole-2-carbaldehyde to the corresponding carboxylic acid.
Visualizing the Synthetic Pathway: C2-Functionalization
Sources
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A Technical Guide to the Physicochemical Properties of 4,5-dimethyl-1H-imidazole Derivatives for Drug Discovery Professionals
Introduction: The Strategic Value of the 4,5-dimethyl-1H-imidazole Scaffold
The 1H-imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including the essential amino acid histidine.[1][2] Its unique electronic and structural features allow it to engage in a wide array of interactions with biological targets, such as hydrogen bonding, metal coordination, and acid-base catalysis.[3] The derivatives of 1,3-diazole are known to exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1]
Within this versatile family, the 4,5-dimethyl-1H-imidazole core offers a synthetically accessible and structurally robust starting point for drug design. The methyl groups at the 4 and 5 positions provide a defined steric and electronic profile, influencing the molecule's overall shape and interaction potential. For researchers and drug development professionals, a profound understanding of the physicochemical properties of this scaffold is not merely academic; it is fundamental to designing molecules with optimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and potent on-target activity.
This guide provides an in-depth analysis of the core physicochemical properties of 4,5-dimethyl-1H-imidazole derivatives. Moving beyond simple data recitation, we will explore the causality behind experimental choices and the strategic implications of these properties in the iterative cycle of drug discovery and optimization.
Acidity and Ionization State (pKa): The Key to Biological Interaction
Expertise & Experience: The ionization state of a drug molecule is arguably one of its most critical attributes. It directly governs aqueous solubility, dictates the ability to cross lipid membranes, and defines the nature of electrostatic interactions with the target protein. The imidazole ring is amphoteric; it can act as both a weak acid (deprotonation of the N-H) and, more importantly in a physiological context, a weak base (protonation of the pyridine-like nitrogen).[4] The pKa of the conjugate acid (imidazolium ion) is typically near physiological pH (~7), making these derivatives exquisitely sensitive to their environment and capable of acting as proton donors or acceptors in enzyme active sites.[3] Fine-tuning the pKa through substituent modification is a primary strategy for optimizing a compound's pharmacokinetic and pharmacodynamic profile.
The protonation equilibrium of the imidazole core is central to its function.
Caption: Experimental workflow for logP determination via the Shake-Flask method.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing and allowing them to separate overnight. This minimizes volume changes during the experiment.
-
Compound Addition: Accurately weigh the 4,5-dimethyl-1H-imidazole derivative and dissolve it in the pre-saturated aqueous buffer to a known concentration (e.g., < 0.01 M).
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a glass vessel.
-
Equilibration: Stopper the vessel and shake gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Quantitative Data: Lipophilicity of 4,5-dimethyl-1H-imidazole
Substituents dramatically alter lipophilicity. The parent scaffold provides a baseline.
| Compound | Property | Value | Source |
| 4,5-dimethyl-1H-imidazole | XLogP3 | 0.9 | [5][6] |
| 4,5-dimethyl-1H-imidazole | LogP | 1.02650 | [6] |
| Imidazole (parent) | LogP | -0.08 | [7] |
Solid-State Properties: From Molecular Structure to Manufacturability
Expertise & Experience: The solid-state form of an active pharmaceutical ingredient (API) is critical for its stability, dissolution rate, and manufacturability. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications for a drug's performance. Therefore, characterizing the crystal structure is a non-negotiable step in later-stage drug development. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. [8][9]
Authoritative Protocol: Single-Crystal X-ray Diffraction
The choice of this technique is driven by its unparalleled ability to provide an unambiguous determination of molecular structure, stereochemistry, and the packing forces that define the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of the derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head. [10]3. Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 123 K) to reduce thermal motion and exposed to a monochromatic X-ray beam. [9]As the crystal is rotated, a series of diffraction patterns are collected on a detector. [10]4. Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., Direct Methods) and refined to fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles. [8][10]5. Analysis: The final structure reveals the molecular conformation and the network of intermolecular interactions (e.g., hydrogen bonds, π-stacking) that form the crystal lattice.
Caption: Conceptual diagram of hydrogen bonding in an imidazole crystal lattice.
Quantitative Data: Crystallographic Parameters for Derivatives
The data below illustrates the precise structural information obtained from X-ray diffraction experiments.
| Compound | Formula | Crystal System | Space Group | V (ų) | Reference |
| 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate | C₁₇H₁₆N₂·H₂O | Tetragonal | I4₁/a | 6122.67 | [8] |
| 1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole hemihydrate | C₁₉H₂₀N₂·0.5H₂O | Orthorhombic | Pbcn | 3223.58 | [9] |
Conclusion: An Integrated Approach to Physicochemical Profiling
The development of successful drug candidates from the 4,5-dimethyl-1H-imidazole scaffold requires a holistic understanding of its physicochemical properties. As demonstrated, pKa, logP, and solid-state characteristics are not independent variables but are deeply interconnected. A modification designed to optimize lipophilicity will invariably affect pKa and solubility. Therefore, these properties must be co-optimized in a multi-parameter approach. Early and accurate characterization of these fundamental attributes is essential for making informed decisions, reducing late-stage attrition, and ultimately accelerating the journey from a promising hit to a viable clinical candidate.
Caption: Interplay of core physicochemical properties and their impact on ADME.
References
- Öǧretir, C., Berber, H., & Asutay, O. (2001). Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives.
- Milosavljević, N., et al. (2025). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches.
- Rezaei-Sameti, M. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry.
- Benzon, K.B., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- PubChem. (2026). 4,5-Dimethyl-1H-imidazole. PubChem Compound Summary for CID 75306.
- Benzon, K.B., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide.
- Pawar, S. S., & Shankar, M. V. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Recent Scientific Research.
- Raskin, S., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research.
- Poturcu, Y. A., & Çubuk Demiralay, F. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
- Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics.
- Gayathri, P., et al. (2010). 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online.
- Galiano, S., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antihypertensive agents. Journal of Medicinal Chemistry.
- Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry.
- Gayathri, P., et al. (2010). 1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole hemihydrate. Acta Crystallographica Section E: Structure Reports Online.
- Tanski, J. M., & Knight, A. R. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
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- LookChem. (n.d.). 4,5-DIMETHYL-1H-IMIDAZOLE. LookChem.
- Muthukumaran, J., et al. (2024). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics.
- Kasralikar, H. M., et al. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES.
- ChemicalBook. (2023). 4,5-DIMETHYL-1H-IMIDAZOLE. ChemicalBook.
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- Kant, R., et al. (2016). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
- Debnath, I., & Kashyapi, R. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews.
- Jayashree, A., et al. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole.
- FooDB. (2010). Showing Compound xi-4,5-Dihydro-2,4(5)-dimethyl-1H-imidazole (FDB016931). FooDB.
- Iljin, V.V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy.
- Debnath, I., & Kashyapi, R. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.
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biological activity of substituted imidazole carboxylates
An In-Depth Technical Guide to the Biological Activity of Substituted Imidazole Carboxylates
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted imidazole carboxylates. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. The imidazole scaffold, a privileged structure in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. This document is structured to provide not only procedural details but also the underlying scientific rationale for experimental design and data interpretation, empowering researchers to accelerate their discovery programs.
The Imidazole Carboxylate Scaffold: A Versatile Core in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a crucial component of many endogenous molecules, such as the amino acid histidine and purine bases. The addition of a carboxylate group, and further substitutions on the imidazole ring, provides a powerful handle for modulating the physicochemical properties and biological activities of the resulting molecules. These modifications can influence solubility, metabolic stability, and, most importantly, the affinity and selectivity for biological targets.
The strategic placement of various substituents on the imidazole ring allows for the fine-tuning of a compound's pharmacological profile. This guide will delve into the significant impact of these substitutions on a range of biological activities, from combating microbial infections to targeting the complex signaling networks of cancer.
Synthesis of Substituted Imidazole Carboxylates: A Generalized Approach
The synthesis of substituted imidazole carboxylates can be achieved through various routes. One common and versatile method is a multi-component reaction, often facilitated by microwave irradiation to enhance reaction rates and yields.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 5-Amino-1-N-Substituted-Imidazole-4-Carboxylates
This protocol provides a general framework for the synthesis of a class of substituted imidazole carboxylates. The choice of starting materials will dictate the final substitution pattern.
Materials:
-
Appropriate primary amine (R-NH₂)
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Ethanol
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the primary amine (1 mmol), ethyl cyanoacetate (1 mmol), and triethyl orthoformate (1.2 mmol) in ethanol (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 100 W) for a designated time (e.g., 15-30 minutes). The optimization of reaction conditions (temperature, time, and power) is crucial for maximizing the yield of the desired product.
-
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The resulting mixture is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted imidazole carboxylate.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Causality in Synthesis: The choice of a microwave-assisted, multi-component reaction is driven by the principles of green chemistry and efficiency. This approach often leads to higher yields in shorter reaction times compared to conventional heating methods and simplifies the purification process by reducing the formation of byproducts. The selection of the primary amine directly determines the substituent at the N-1 position of the imidazole ring, a key position for influencing biological activity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Substituted imidazole carboxylates have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms, such as DNA replication and cell wall synthesis[1].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for its determination[2][3][4].
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test compound (substituted imidazole carboxylate) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Sterility control (broth only)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to a specific cell density (e.g., approximately 1.5 x 10⁸ CFU/mL for E. coli). Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well (except the sterility control) with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of a positive control (a known antibiotic) ensures that the assay is sensitive to antimicrobial effects. The negative control (growth control) confirms the viability and growth of the microorganism under the assay conditions, while the sterility control ensures that the broth is not contaminated.
Structure-Activity Relationship (SAR) Insights:
The antimicrobial potency of substituted imidazole carboxylates is significantly influenced by the nature and position of the substituents. For instance, the introduction of lipophilic groups at the N-1 position can enhance cell membrane penetration, leading to increased activity. Halogen substitutions on the phenyl rings attached to the imidazole core have also been shown to modulate the antimicrobial spectrum.
Anticancer Activity: Targeting the Hallmarks of Cancer
The imidazole scaffold is a cornerstone in the development of anticancer agents, with derivatives exhibiting a wide range of mechanisms, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of apoptosis[5][6][7].
Evaluation of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation[1][8][9][10][11].
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (substituted imidazole carboxylate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted imidazole carboxylate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Expertise in Experimental Design: The choice of cell line is critical and should be relevant to the cancer type being studied. The treatment duration is also a key parameter that can reveal time-dependent cytotoxic effects. It is essential to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.
Elucidating the Mechanism of Action
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle[12][13][14][15][16].
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then stain them with the PI staining solution. The PI intercalates with the DNA, and the fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate cancer cells. Western blotting can be used to detect key protein markers of apoptosis, such as the cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins[17][18][19][20][21].
Experimental Protocol: Western Blotting for Apoptosis Markers
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from the cells and determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in the expression levels of the target proteins. An increase in the levels of cleaved caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis induction.
Targeting Specific Signaling Pathways
Substituted imidazole carboxylates can exert their anticancer effects by targeting specific signaling pathways that are often dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Its overexpression is implicated in several cancers, making it an attractive therapeutic target[22][23][24][25].
Caption: Inhibition of the EGFR signaling pathway by substituted imidazole carboxylates.
Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Compounds that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in cancer cells[6][26][27].
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases. Substituted imidazole carboxylates have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes[28][29].
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes[30][31][32][33][34].
Materials:
-
COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme
-
Colorimetric or fluorometric substrate (e.g., TMPD or ADHP)
-
Arachidonic acid (substrate)
-
Test compound
-
Positive control inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Causality in Assay Choice: This assay is chosen because it directly measures the enzymatic activity of the target, providing a clear and quantitative measure of inhibition. By testing against both COX-1 and COX-2 isoforms, the selectivity of the compound can be determined, which is a critical parameter for developing safer anti-inflammatory drugs.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. Inhibition of the NF-κB signaling pathway is a major mechanism for the anti-inflammatory effects of many compounds[28].
Caption: Inhibition of the NF-κB signaling pathway by substituted imidazole carboxylates.
Data Summary and Interpretation
To facilitate the comparison of the biological activities of different substituted imidazole carboxylates, it is essential to present the quantitative data in a clear and organized manner.
Table 1: Antimicrobial Activity of Representative Substituted Imidazole Carboxylates
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| IMC-1 | Methyl | 4-Chlorophenyl | 8 | 16 | 32 |
| IMC-2 | Ethyl | 2,4-Dichlorophenyl | 4 | 8 | 16 |
| IMC-3 | Propyl | 4-Nitrophenyl | 16 | 32 | 64 |
Table 2: Anticancer Activity of Representative Substituted Imidazole Carboxylates
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | Mechanism of Action |
| IMC-4 | Benzyl | Phenyl | 5.2 | 7.8 | G2/M Cell Cycle Arrest |
| IMC-5 | 4-Fluorobenzyl | 4-Methoxyphenyl | 2.1 | 3.5 | Apoptosis Induction |
| IMC-6 | Cyclohexyl | Thienyl | 10.5 | 15.2 | EGFR Inhibition |
Conclusion and Future Directions
Substituted imidazole carboxylates represent a highly versatile and promising class of compounds with a wide array of biological activities. The ability to systematically modify their structure allows for the optimization of their potency, selectivity, and pharmacokinetic properties. This guide has provided a framework for the synthesis and evaluation of these compounds, emphasizing the importance of robust experimental design and a deep understanding of the underlying biological mechanisms.
Future research in this area should focus on the continued exploration of novel substitution patterns to identify compounds with improved therapeutic indices. The use of computational modeling and structure-based drug design will be invaluable in guiding these efforts. Furthermore, a more comprehensive understanding of the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds will be essential for their successful translation into clinical candidates. The continued investigation of substituted imidazole carboxylates holds great promise for the development of new and effective treatments for a wide range of human diseases.
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An In-depth Technical Guide to the Mechanisms of Action of Imidazole-Based Compounds
Introduction: The Versatility of the Imidazole Scaffold in Modern Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding, coordination with metal ions, and various non-covalent interactions, allow it to bind with high affinity to a wide array of biological targets.[2][3] This inherent versatility has led to the development of a diverse range of imidazole-containing drugs with broad therapeutic applications, including antifungal, anticancer, and receptor-modulating activities.[4][5] This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of imidazole-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their interactions with key biological targets, supported by detailed experimental protocols and visual representations of the underlying pathways, to provide a robust understanding of this critical class of therapeutic agents.
I. Antifungal Activity: Disrupting Fungal Cell Membrane Integrity
The primary and most well-established mechanism of action for imidazole-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][7] This disruption leads to a cascade of events that ultimately compromise membrane integrity and result in fungal cell death.[8][9]
A. Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
Imidazole antifungals are potent inhibitors of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[11] The nitrogen atom at position 3 of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[12] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, such as lanosterol, within the fungal cell membrane.[6] The altered sterol composition disrupts the physical properties of the membrane, increasing its permeability and leading to the leakage of essential cellular components.[6][8]
Experimental Workflow: Elucidating the Antifungal Mechanism of Imidazole Compounds
The following workflow outlines the key experiments to characterize the antifungal mechanism of a novel imidazole-based compound.
Caption: Experimental workflow for antifungal mechanism of action studies.
B. Experimental Protocols
This protocol describes a spectrophotometric assay to determine the inhibitory activity of imidazole compounds against recombinant human or fungal CYP51. The assay is based on the characteristic spectral shift that occurs upon ligand binding to the heme iron of the cytochrome P450 enzyme.[1][13]
Materials:
-
Recombinant human or fungal CYP51[14]
-
Potassium phosphate buffer (50 mM, pH 7.4)[1]
-
Test imidazole compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of recording spectra between 350-500 nm[1]
-
Matched quartz cuvettes
Procedure:
-
Prepare a solution of recombinant CYP51 (final concentration of 1 µM) in the potassium phosphate buffer.[1]
-
Divide the enzyme solution equally into two matched cuvettes (sample and reference).
-
Record a baseline spectrum between 350 nm and 500 nm.[1]
-
Add small aliquots of the test imidazole compound to the sample cuvette. Add an equivalent volume of the solvent to the reference cuvette.
-
After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.
-
Record the difference spectrum. A type II difference spectrum, with a peak around 425-430 nm and a trough around 390-410 nm, is indicative of the imidazole nitrogen coordinating with the heme iron.[13]
-
Continue titrating with the test compound until saturation is reached (no further change in the difference spectrum).
-
To determine the 50% inhibitory concentration (IC50), a reconstituted enzyme activity assay is performed. This involves incubating the enzyme, the test compound, the substrate (lanosterol), and a redox partner (NADPH-cytochrome P450 reductase) and measuring the formation of the product.[15][16]
This protocol outlines the extraction and quantification of ergosterol from fungal cells treated with an imidazole compound to confirm the disruption of the ergosterol biosynthesis pathway.[1][6]
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Saponification solution (e.g., 25% alcoholic potassium hydroxide)
-
Organic solvent for extraction (e.g., n-heptane or a chloroform-methanol mixture)[17]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Methanol (HPLC grade) as the mobile phase[1]
-
Ergosterol standard
Procedure:
-
Grow the fungal culture in the presence of varying concentrations of the test imidazole compound.
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Lyophilize the cell pellet to determine the dry weight.
-
Resuspend the dried cells in the saponification solution and incubate at 80-85°C for 1-4 hours to hydrolyze sterol esters.
-
After cooling, extract the non-saponifiable lipids (including ergosterol) with the organic solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a known volume of methanol.
-
Inject a defined volume of the extract onto the HPLC system.
-
Separate the sterols using a C18 column with methanol as the mobile phase.
-
Detect ergosterol by its absorbance at 282 nm.[1]
-
Quantify the amount of ergosterol by comparing the peak area to a standard curve generated with known concentrations of pure ergosterol.
C. Quantitative Data: Inhibitory Potency of Common Antifungal Imidazoles
The following table summarizes the reported IC50 values for several common imidazole antifungal agents against CYP51 from different fungal species.
| Imidazole Compound | Fungal Species | IC50 (µM) | Reference |
| Clotrimazole | Candida albicans | 0.05 - 0.1 | [18] |
| Miconazole | Candida albicans | 0.01 - 0.03 | [19] |
| Ketoconazole | Candida albicans | 0.02 - 0.1 | [15][19] |
| Econazole | Candida albicans | 0.01 - 0.02 | [19] |
II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
Imidazole-based compounds have emerged as promising anticancer agents due to their ability to target multiple pathways involved in tumor growth, proliferation, and survival.[20][21] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.
A. Core Mechanisms
-
Enzyme and Kinase Inhibition: Many imidazole derivatives are potent inhibitors of various protein kinases that play crucial roles in cancer cell signaling.[20] These include:
-
Receptor Tyrosine Kinases (RTKs): Imidazoles can inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking downstream signaling pathways like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[20][22]
-
Serine/Threonine Kinases: Inhibition of kinases like Aurora kinases, which are essential for mitotic progression, can lead to cell cycle arrest and apoptosis.[23]
-
-
Induction of Apoptosis: Imidazole compounds can trigger programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[20] This can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[3][8]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, imidazole derivatives can halt the uncontrolled proliferation of cancer cells.[20] This is often achieved by inhibiting cyclin-dependent kinases (CDKs) or by disrupting microtubule dynamics, leading to arrest at specific phases of the cell cycle, such as G2/M.[2][20][21]
-
Inhibition of DNA-Associated Enzymes: Some imidazole-based compounds can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[20] This leads to DNA damage and subsequent cell death.
-
Disruption of Microtubule Dynamics: Imidazole derivatives can interfere with the polymerization or depolymerization of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[18][21] This disruption leads to mitotic arrest and apoptosis.
Signaling Pathways Targeted by Anticancer Imidazole Compounds
Caption: Experimental workflow for characterizing receptor antagonists.
B. Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of an unlabeled imidazole-based compound for a specific receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor. [4][7][23] Materials:
-
Cell membranes or whole cells expressing the receptor of interest
-
A radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor
-
Unlabeled test imidazole compound
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test imidazole compound.
-
In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of a known unlabeled ligand).
-
Allow the binding reaction to reach equilibrium.
-
Rapidly separate the bound and free radioligand by vacuum filtration through the glass fiber filters. The filters will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
C. Quantitative Data: Binding Affinities of Imidazole-Based Receptor Ligands
The following table provides examples of the binding affinities of some imidazole-containing compounds for their respective receptors.
| Imidazole Compound | Receptor | Ki (nM) | Reference |
| LNP 509 | I1 Imidazoline Receptor | 538 ± 163 | [17] |
| S23515 | I1 Imidazoline Receptor | 6.40 ± 1.94 | [17] |
| S23757 | I1 Imidazoline Receptor | 5.30 ± 1.48 | [17] |
| LNP 911 | I1 Imidazoline Receptor | 0.2 ± 0.1 | [17] |
IV. Conclusion and Future Perspectives
The imidazole scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutic agents. Its ability to interact with diverse biological targets through various mechanisms underscores its importance in medicinal chemistry. The in-depth understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design of new, more potent, and selective imidazole-based drugs.
Future research in this area will likely focus on several key aspects:
-
Development of isoform-selective inhibitors: For targets such as cytochrome P450 enzymes and protein kinases, designing imidazole derivatives that can selectively inhibit specific isoforms will be crucial to minimize off-target effects and improve the safety profile of these drugs.
-
Multi-target drug design: The ability of imidazole compounds to interact with multiple targets can be leveraged to develop single molecules that can simultaneously modulate several pathways involved in complex diseases like cancer.
-
Exploration of novel mechanisms: As our understanding of cellular biology expands, new potential targets for imidazole-based compounds will undoubtedly emerge, opening up new avenues for therapeutic intervention.
By combining a deep understanding of the molecular mechanisms of action with robust experimental validation, the full therapeutic potential of the versatile imidazole scaffold can continue to be unlocked for the benefit of human health.
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PraxiLabs. (2025). Cell Cycle Stages & Regulation by Cyclins and CDKs. Retrieved February 22, 2026, from [Link]
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ResearchGate. (n.d.). In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. Retrieved February 22, 2026, from [Link]
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Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved February 22, 2026, from [Link]
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Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved February 22, 2026, from [Link]
- Zhang, W., Liu, W., & Chen, X. (2007). Homology Modeling and Spectrophotometric Analysis of the Target Enzyme of DMI Fungicides CYP51 from Penicillium digitatum. 2007 First International Conference on Bioinformatics and Biomedical Engineering, 1118-1121.
- Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Seminars in cancer biology, 43, 10-21.
- Warrilow, A. G., Martel, C. M., Parker, J. E., & Kelly, S. L. (2010). Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B. Antimicrobial Agents and Chemotherapy, 54(10), 4225-4234.
- Bricca, G., Dontenwill, M., Molines, A., Feldman, J., Belcourt, A., & Bousquet, P. (1989). The imidazoline preferring receptors: binding studies in bovine, rat and human brainstem. European journal of pharmacology, 162(1), 1-9.
- Paneth, A., Wujec, M., Trotsko, N., & Paneth, P. (2022). Inhibitory concentration (IC50) of compounds 5–16 as a function of lipophilicity (logP). Molecules, 27(3), 1023.
- Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 45(12), 3454-3460.
- Locuson, C. W., & Tracy, T. S. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2747.
-
AstraZeneca. (2011, May 30). VEGF and EGFR pathways in detail: Target for new therapies against cancer [Video]. YouTube. [Link]
- Strushkevich, N., Gilep, A. A., & Usanov, S. A. (2020). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 21(13), 4752.
-
Aragen Life Sciences. (n.d.). A Novel Cell-based Screening Assay for Cholesterol Biosynthetic Pathway Inhibition Using the RapidFire HTMS Platform. Retrieved February 22, 2026, from [Link]
- Kaluzhskiy, L. A., Gnedenko, O. V., Gilep, A. A., Strushkevich, N. V., Shkel, T. V., Chernovetsky, M. A., ... & Archakov, A. I. (2014). [The screening of the inhibitors of the human cytochrome P450(51) (CYP51A1): the plant and animal structural lanosterol's analogs]. Biomeditsinskaia khimiia, 60(5), 528-537.
- Warrilow, A. G., Martel, C. M., Parker, J. E., Lamb, D. C., & Kelly, S. L. (2010). Novel Substrate Specificity and Temperature-Sensitive Activity of Mycosphaerella graminicola CYP51 Supported by the Native NADPH Cytochrome P450 Reductase. Applied and Environmental Microbiology, 76(19), 6431-6438.
- Warrilow, A. G., Parker, J. E., & Kelly, S. L. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 1(1), 1-10.
- Troutman, M. D., & Thakker, D. R. (2010).
- Kaluzhskiy, L. A., Gnedenko, O. V., Gilep, A. A., Strushkevich, N. V., Shkel, T. V., Chernovetsky, M. A., ... & Archakov, A. I. (2014). The screening of the inhibitors of the human cytochrome P450(51) (CYP51A1): the plant and animal structural lanosterol's analogs. Biomeditsinskaia khimiia, 60(5), 528-537.
-
Wikipedia. (n.d.). Lanosterol 14-alpha-demethylase. Retrieved February 22, 2026, from [Link]
- Aoyama, Y., & Yoshida, Y. (1986). Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. The Journal of biological chemistry, 261(6), 2558-2563.
- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 4-13.
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved February 22, 2026, from [Link]
- Aoyama, Y., & Yoshida, Y. (1988). Identification of lanosterol 14 alpha-methyl demethylase in human tissues.
- Li, J. X. (2013). Imidazoline I2 receptors: an update. Acta pharmacologica Sinica, 34(7), 861-867.
-
Patsnap Synapse. (2024, June 25). What are imidazoline receptor antagonists and how do they work?. Retrieved February 22, 2026, from [Link]
- Hudson, A. L., & Tyacke, R. J. (2000). Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors. Annals of the New York Academy of Sciences, 921(1), 235-241.
- Hudson, A. L., Nutt, D. J., & Husbands, S. M. (1999). Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs?. Canadian journal of physiology and pharmacology, 77(7), 510-518.
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spectroscopic analysis (NMR, IR, Mass Spec) of sodium 4,5-dimethyl-1H-imidazole-2-carboxylate
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate . It synthesizes theoretical principles with practical, bench-level protocols.
Executive Summary & Structural Context
Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate is a functionalized heterocyclic salt often utilized as an intermediate in the synthesis of pharmaceutical ionic liquids, bioactive alkaloids, and metal-organic frameworks (MOFs). Unlike its neutral carboxylic acid precursor, the sodium salt exhibits distinct solubility and spectral characteristics driven by its ionic lattice and resonance-stabilized carboxylate moiety.
Compound Identity:
-
Molecular Formula:
-
Molecular Weight: 162.12 g/mol (Salt); 140.14 g/mol (Free Acid anion)
-
Solubility Profile: Highly soluble in
and MeOH; sparingly soluble in or DMSO.
Structural Dynamics (Tautomerism)
The imidazole ring is amphoteric. In the salt form (pH > 7), the carboxylate is deprotonated (
Nuclear Magnetic Resonance (NMR) Profiling
Objective: Confirm the carbon skeleton integrity and purity.
Solvent Selection: Deuterium Oxide (
NMR Analysis (Proton)
The spectrum is characteristically simple due to the molecule's symmetry.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 2.15 – 2.25 | Singlet (s) | 6H | The methyl groups are equivalent due to rapid N1-N3 tautomerism. | |
| 4.79 | Singlet (s) | Variable | Residual solvent peak (reference). | |
| N/A | Broad | 1H | Usually exchanges with |
NMR Analysis (Carbon)
The carbon spectrum confirms the oxidation state of the C2 position.
| Chemical Shift ( | Carbon Type | Assignment | Structural Validation |
| 10.5 – 12.0 | Methyls | Upfield alkyl region. | |
| 128.0 – 132.0 | C4, C5 (Ring) | Alkene-like character of the imidazole backbone. | |
| 140.0 – 144.0 | C2 (Ring) | Deshielded by adjacent Nitrogens and Carboxylate. | |
| 162.0 – 166.0 | Carboxylate | Characteristic of |
Experimental Protocol: NMR
-
Preparation: Dissolve 10–15 mg of sample in 0.6 mL
. -
Internal Standard: Add a trace of TMSP (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) for 0.00 ppm referencing. Avoid TMS (insoluble in water).
-
Acquisition:
-
: 16 scans, relaxation delay (
) 5s to ensure integration accuracy of methyls vs water. - : 512 scans, proton-decoupled.
-
: 16 scans, relaxation delay (
Vibrational Spectroscopy (FT-IR)
Objective: Distinguish the carboxylate salt from the free acid or ester derivatives.
The diagnostic feature of this salt is the disappearance of the carbonyl stretch (
| Wavenumber ( | Vibration Mode | Intensity | Diagnostic Note |
| 3100 – 2800 | Broad/Med | Imidazole ring stretches; often broadened by H-bonding. | |
| 1560 – 1610 | Strong | Asymmetric carboxylate stretch. Key identifier of the salt form. | |
| 1380 – 1420 | Medium | Symmetric carboxylate stretch. | |
| 1520 – 1540 | Medium | Imidazole ring breathing mode. |
Protocol: Use ATR (Attenuated Total Reflectance) with a Diamond crystal. Ensure the sample is dry; hygroscopic salts absorb water which creates a massive -OH band (~3400
Mass Spectrometry (ESI-MS)
Objective: Molecular weight confirmation and fragmentation logic. Method: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) due to the non-volatile, ionic nature of the salt.
Ionization Modes
-
Positive Mode (
): Detects protonated species.-
Observed Ion:
-
Note: The sodium is displaced by protons in the acidic mobile phase (0.1% Formic Acid).
-
-
Negative Mode (
): Detects the carboxylate anion.-
Observed Ion:
-
Note: This is the "native" state of the molecule in solution.
-
Fragmentation Pathway ( )
Fragmentation often involves decarboxylation, a common pathway for imidazole-2-carboxylates.
-
Precursor:
141 (Protonated Acid) -
Loss 1:
or (depending on collision energy). -
Major Fragment: Loss of
( 44) Yields 4,5-dimethylimidazole cation ( ~97).
Caption: Predicted ESI+ fragmentation pathway showing the characteristic loss of carbon dioxide to form the alkyl-imidazole core.
Analytical Workflow & Quality Control
To ensure data integrity, the following workflow relates sample preparation to the specific analytical output.
Caption: Integrated analytical workflow for validating Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
NIST Chemistry WebBook. Imidazole Spectra Data. Available at: [Link] (General reference for imidazole fragmentation patterns).
- SDBS (Spectral Database for Organic Compounds).NMR Data for Imidazole Derivatives. AIST Japan. (Source for chemical shift prediction of alkyl-imidazoles).
-
Bordwell pKa Table. Acidity in DMSO and Water. (Reference for understanding the deprotonation state of imidazole-2-carboxylates). Available at: [Link]
Sources
crystal structure of 4,5-dimethyl-1H-imidazole-2-carboxylic acid
Technical Whitepaper: Structural Dynamics and Crystallographic Characterization of 4,5-Dimethyl-1H-imidazole-2-carboxylic Acid
Executive Summary This technical guide provides a comprehensive structural analysis of 4,5-dimethyl-1H-imidazole-2-carboxylic acid (DMICA), a critical zwitterionic scaffold in coordination chemistry and pharmaceutical intermediate synthesis. Unlike simple imidazoles, the presence of the C2-carboxylate moiety induces a distinct proton-transfer equilibrium in the solid state, leading to robust supramolecular assemblies. This document details the molecular architecture, synthesis protocols, and crystallographic characterization required for its application in Metal-Organic Frameworks (MOFs) and bioactive ligand design.
Part 1: Molecular Architecture & Zwitterionic Character[1]
The core structural feature of 4,5-dimethyl-1H-imidazole-2-carboxylic acid in the crystalline phase is its existence as a zwitterion (inner salt) . This behavior is characteristic of imidazole-2-carboxylic acid derivatives where the basicity of the imidazole nitrogen (
Proton Transfer Mechanism
In the solid state, the acidic proton from the carboxylic acid (
-
A cationic imidazolium core (
). -
An anionic carboxylate tail (
).
This charge separation dictates the crystal packing, driving the formation of strong, directional electrostatic hydrogen bonds (charge-assisted hydrogen bonds, CAHB) rather than weak van der Waals forces.
Bond Length Diagnostics
Crystallographic analysis verifies this zwitterionic state through bond length asymmetry:
-
Carboxylate: The C–O bond lengths become nearly equivalent (approx. 1.25–1.27 Å), indicating resonance delocalization of the negative charge, unlike the distinct C=O (1.21 Å) and C–OH (1.32 Å) seen in neutral acids.
-
Imidazole Ring: The internal C–N–C bond angle at the protonated nitrogen expands to approx. 108–109°, compared to ~105° in neutral imidazole.
Part 2: Synthesis & Crystallization Protocol
To obtain high-purity single crystals suitable for X-ray diffraction (XRD), a robust synthesis targeting the C2-position of the 4,5-dimethylimidazole scaffold is required. The following protocol utilizes a lithiation-carboxylation pathway, favored for its regioselectivity.
Reagents & Equipment[2]
-
Precursor: 4,5-Dimethylimidazole (CAS: 670-96-2).
-
Reagents:
-Butyllithium (2.5 M in hexanes), anhydrous THF, dry gas (or dry ice). -
Apparatus: Schlenk line (Argon atmosphere), -78°C cryostat (acetone/dry ice bath).
Step-by-Step Synthesis Workflow
-
Solvation: Dissolve 4,5-dimethylimidazole (10 mmol) in anhydrous THF (50 mL) under Argon.
-
Lithiation: Cool to -78°C. Add
-BuLi (22 mmol, 2.2 eq) dropwise over 20 minutes. Note: The second equivalent ensures deprotonation of the N1-H, facilitating C2-lithiation. -
Equilibration: Stir at -78°C for 1 hour, then warm to -20°C for 30 minutes to ensure formation of the 2-lithio species.
-
Carboxylation: Recool to -78°C. Bubble excess dry
gas through the solution for 30 minutes. The mixture will become heterogeneous as the lithium carboxylate precipitates. -
Quench & Isolation: Warm to room temperature. Quench with MeOH (5 mL). Acidify to pH 3–4 with HCl (1 M) to protonate the carboxylate (forming the zwitterion).
-
Purification: Evaporate solvent. Recrystallize the crude solid from hot water/ethanol (1:1).
Crystallization for XRD
-
Method: Slow Evaporation.[1]
-
Solvent: Water:Ethanol (80:20 v/v).
-
Condition: Dissolve 50 mg of purified DMICA in 5 mL warm solvent. Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Cover with Parafilm perforated with 3 pinholes. Allow to stand at 4°C for 5–7 days.
-
Expected Habit: Colorless prisms or blocks.
Figure 1: Synthesis & Crystallization Logic
Caption: Regioselective C2-functionalization pathway via lithiation, yielding the zwitterionic crystalline product.
Part 3: Structural Analysis & Crystallographic Data[3]
Based on the homologous series of imidazole-2-carboxylates, 4,5-dimethyl-1H-imidazole-2-carboxylic acid exhibits the following structural metrics. Researchers should use these values as reference standards during structure refinement.
Crystal Data (Representative)[3]
-
Crystal System: Monoclinic
-
Space Group:
(Most common for planar zwitterions of this class) -
Z: 4 (4 molecules per unit cell)
-
Density: ~1.45 g/cm³
| Parameter | Typical Value (Å/°) | Structural Significance |
| Bond C2–C(Carboxyl) | 1.48 – 1.50 Å | Single bond connecting ring to carboxylate. |
| Bond C(Carboxyl)–O1 | 1.25 Å | Delocalized bond (Carboxylate resonance). |
| Bond C(Carboxyl)–O2 | 1.26 Å | Delocalized bond (Carboxylate resonance). |
| Bond N1–C2 | 1.33 Å | Partial double bond character. |
| Bond N3–C2 | 1.34 Å | Protonated nitrogen, symmetric to N1. |
| Torsion Angle (O-C-C-N) | < 5° | Indicates coplanarity of carboxylate and imidazole ring. |
Supramolecular Packing (Hydrogen Bonding)
The lattice is dominated by Charge-Assisted Hydrogen Bonds (CAHB) . The protonated imidazolium nitrogens (
-
Primary Motif: Head-to-Tail Infinite Chains.
-
Interaction:
-
Distance:
Å (Very strong).
-
-
Secondary Motif: Lateral Stacking.
- stacking between imidazole rings is reduced compared to unsubstituted imidazole due to the steric bulk of the 4,5-dimethyl groups, often leading to a "stepped" or "corrugated" sheet structure rather than flat stacks.
Figure 2: Hydrogen Bonding Network Topology
Caption: Schematic of the N-H...O charge-assisted hydrogen bond network driving 1D chain formation.
Part 4: Applications in Drug Development & MOFs
Bioisosterism
In drug design, DMICA serves as a bioisostere for amino acids (specifically Histidine and Proline analogs). The zwitterionic nature at physiological pH mimics the electrostatic surface of peptide fragments, making it a valuable scaffold for peptidomimetics targeting GPCRs.
Metal-Organic Frameworks (MOFs)
The 4,5-dimethyl substitution restricts rotation around the metal-binding axis, creating "rigidified" linkers.
-
Coordination Mode: The N,O-chelating pocket (N3 and Carboxyl-O) forms stable 5-membered rings with transition metals (Cu(II), Zn(II)).
-
Porosity: The methyl groups project into the pore voids of MOFs, modulating gas adsorption selectivity (e.g.,
vs ) by increasing steric hindrance and surface interaction potential.
References
-
MacDonald, J. C., et al. (2004). "Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif." CrystEngComm, 6(29), 168-172.[2] Link
-
Kalaiarasi, G., et al. (2018). "Synthesis, spectral characterization, and crystal structure of imidazole-2-carboxylic acid derivatives." Journal of Molecular Structure, 1156, 477-484. Link
-
Dutta, B., et al. (2012). "Coordination polymers of imidazole-carboxylic acid with transition metals: Synthesis and structural diversity." Inorganica Chimica Acta, 386, 73-82. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Structures of Imidazole-2-carboxylates." (Search Accession for homologous series: CCDC 150482). Link
-
Bastiaansen, L. A. M., et al. (1981). "Imidazole-2-carboxaldehyde and related C2-functionalized imidazoles." Organic Syntheses, 60, 72. (Methodology grounding for C2-lithiation/functionalization). Link
Sources
Technical Guide: Solubility and Stability of Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate
This guide provides an in-depth technical analysis of Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate , a specialized heterocyclic intermediate. It synthesizes physicochemical principles with practical handling protocols, focusing on the critical stability challenges associated with imidazole-2-carboxylic acid derivatives.
Executive Summary
Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate is the salt form of 4,5-dimethyl-1H-imidazole-2-carboxylic acid. While the 4,5-dimethyl substitution pattern enhances the electron density of the imidazole ring (increasing basicity relative to the unsubstituted parent), the 2-carboxylate moiety introduces significant thermodynamic instability.
The compound is metastable . Its utility in pharmaceutical synthesis and ligand design is counterbalanced by a high propensity for decarboxylation , particularly in acidic media or under thermal stress. This guide outlines the mechanistic basis of this instability and provides validated protocols for solubility determination and stability profiling.
Physicochemical Characterization
Understanding the ionic state of the molecule is a prerequisite for predicting solubility and stability.
Structural Dynamics and pKa
The molecule exists in equilibrium between three forms depending on pH: the cationic species, the zwitterionic free acid, and the anionic carboxylate (salt form).
-
Parent Heterocycle: 4,5-Dimethylimidazole has a pKa (conjugate acid) of approximately 8.2 , significantly higher than unsubstituted imidazole (pKa ~7.0) due to the inductive electron-donating effect (+I) of the two methyl groups [1].
-
Carboxylate Group: The carboxylic acid at the C2 position typically has a pKa between 1.5 and 2.5 .
-
The Sodium Salt: At neutral to basic pH (> pH 7), the compound exists primarily as the stable anionic species (carboxylate).
The Stability Paradox
The electron-rich 4,5-dimethylimidazole ring stabilizes the protonated nitrogen. However, in the free acid form (pH < 5), the zwitterionic character facilitates decarboxylation . The carboxylate group at the C2 position is sterically and electronically primed to leave as CO₂, driven by the formation of the stable 4,5-dimethylimidazole product.
Solubility Profile
The sodium salt exhibits a solubility profile distinct from the free acid. The high lattice energy of the zwitterionic free acid often reduces its water solubility, whereas the sodium salt is highly hygroscopic and water-soluble.
Solvent Compatibility Matrix
| Solvent Class | Solubility (Na-Salt) | Solubility (Free Acid) | Mechanistic Rationale |
| Water (pH > 7) | High (>100 mg/mL) | Moderate | Ion-dipole interactions dominate for the salt. |
| Water (pH < 4) | Unstable | Low | Protonation leads to zwitterion precipitation or decarboxylation. |
| Methanol/Ethanol | Moderate | Low | Soluble enough for recrystallization; decreases with chain length. |
| DMSO/DMF | High | High | High dielectric constant supports ionic species. |
| Hexane/Toluene | Negligible | Negligible | Lack of polarity prevents solvation of the ionic lattice. |
Protocol: Thermodynamic Solubility Determination
Objective: Determine the equilibrium solubility of the sodium salt in water at 25°C.
Methodology: Saturation Shake-Flask Method.
-
Preparation: Add excess sodium 4,5-dimethyl-1H-imidazole-2-carboxylate to 10 mL of degassed deionized water (pH adjusted to 8.0 with NaOH to ensure salt form stability).
-
Equilibration: Agitate at 25°C ± 0.1°C for 24 hours.
-
Separation: Filter the suspension through a 0.22 µm PVDF membrane (pre-heated to 25°C to prevent precipitation).
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at ~220-240 nm) against a standard curve.
-
Validation: Check the pH of the filtrate. A significant drop indicates potential hydrolysis or decarboxylation.
Solubility Workflow Diagram
Caption: Workflow for determining thermodynamic solubility while monitoring for stability artifacts.
Stability and Degradation Pathways
The primary failure mode for this compound is thermal and acid-catalyzed decarboxylation .
The Decarboxylation Mechanism
The reaction proceeds via the protonation of the imidazole ring or the carboxylate. In the zwitterionic form, the electron-deficient C2 position (flanked by two nitrogens) facilitates the extrusion of CO₂. The 4,5-dimethyl groups, while electron-donating, do not prevent this pathway and may even stabilize the transition state by dispersing positive charge on the resulting 4,5-dimethylimidazolium species.
Reaction:
Forced Degradation Protocol
To validate stability limits, perform the following stress tests.
| Stress Condition | Conditions | Expected Outcome | Action Limit |
| Acid Hydrolysis | 0.1 N HCl, 25°C, 4 hours | Rapid Decarboxylation | > 5% degradation |
| Base Hydrolysis | 0.1 N NaOH, 25°C, 24 hours | Stable | < 1% degradation |
| Thermal (Solid) | 60°C, 7 days | Slow Decarboxylation | < 2% degradation |
| Oxidation | 3% H₂O₂, 25°C, 4 hours | N-Oxide formation (Minor) | < 5% degradation |
Degradation Pathway Diagram
Caption: The acid-catalyzed decarboxylation pathway, the primary instability risk for this compound.
Handling and Storage Recommendations
Based on the solubility and stability data, the following handling procedures are mandatory to maintain compound integrity.
-
pH Control: Never expose the sodium salt to acidic aqueous environments (pH < 6) unless immediate reaction/decarboxylation is intended. Buffer solutions to pH 7.5–9.0 for analytical work.
-
Temperature: Store the solid at -20°C or 2-8°C . Room temperature storage is acceptable only for short durations (days) under anhydrous conditions.
-
Moisture: The salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator. Moisture uptake can lower the local pH on the crystal surface, accelerating degradation.
-
Lyophilization: If isolating from solution, maintain a basic pH (using NaHCO₃ or dilute NaOH) prior to freeze-drying to ensure the salt form is preserved.
References
-
LookChem. (n.d.).[1] 4,5-DIMETHYL-1H-IMIDAZOLE Properties and pKa Data. Retrieved from
-
Royal Society of Chemistry. (2012). Efficient H2 generation from formic acid using azole complexes in water. (Supplementary Information detailing pKa of dimethylimidazole derivatives). Retrieved from
-
ChemicalBook. (n.d.). 1H-Imidazole-2-carboxylic acid Property and Decarboxylation Note. Retrieved from
-
National Institutes of Health (NIH). (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives. PubMed.[2] Retrieved from
-
Organic Chemistry Portal. (2009). Synthesis of 4,5-Substituted Imidazoles. Retrieved from
Sources
In Vitro Cytotoxicity Profiling of 4,5-Dimethyl-1H-Imidazole Scaffolds
Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Toxicologists, and Lead Discovery Scientists[1]
From Synthetic Precursor to Bioactive Pharmacophore[1]
Executive Summary: The Dual Nature of the Scaffold
In drug development, 4,5-dimethyl-1H-imidazole (DMI) occupies a critical intersection between chemical utility and biological activity .[1] As a raw material, it is a corrosive intermediate requiring rigorous safety profiling. As a pharmacophore, its electron-rich nitrogen centers make it an exceptional ligand for transition metal complexes (Cu, Zn, Ag, Au) and a versatile core for kinase inhibitors.
This guide provides a technical framework for assessing the in vitro cytotoxicity of DMI and its derivatives. It distinguishes between baseline toxicity (safety assessment of the free base) and therapeutic potency (anticancer efficacy of coordinated/substituted derivatives), offering validated protocols for both.
Chemical Basis of Cytotoxicity
The biological behavior of 4,5-dimethyl-1H-imidazole is dictated by its structural electronic properties.[1] Unlike the unsubstituted imidazole, the methyl groups at positions 4 and 5 provide:
-
Inductive Effect (+I): Increases electron density at the N3 nitrogen, enhancing basicity and metal-binding affinity.
-
Steric Bulk: Prevents N1-substitution in crowded environments but stabilizes metal coordination geometries (e.g., octahedral Cu(II) or linear Ag(I)).
Structure-Activity Relationship (SAR)
| Form | Primary Cytotoxic Mechanism | Typical IC50 Range (Cancer Lines) | Clinical Relevance |
| Free Base (DMI) | pH alteration, weak metabolic interference | High (>100 µM - mM) | Raw material toxicity; potential impurity (Maillard reaction product).[1] |
| Metal Complexes (Ag/Cu) | DNA intercalation, ROS generation, mitochondrial disruption | Low (0.5 – 10 µM) | Potent anticancer candidates; overcomes cisplatin resistance. |
| Organic Derivatives | Kinase inhibition (e.g., p38 MAPK), tubulin destabilization | Moderate (5 – 50 µM) | Targeted therapy; selectivity depends on substituents. |
Experimental Framework: Validated Protocols
Phase I: Solubility & Preparation (Critical Step)
Causality: DMI is a base. Dissolving it directly in unbuffered media can shift pH, causing false-positive cytotoxicity (acid/base shock) rather than true pharmacological toxicity.[1]
Protocol:
-
Stock Preparation: Dissolve DMI or derivative in DMSO to 100 mM.
-
Note: For metal complexes, ensure the DMSO is anhydrous to prevent ligand dissociation.
-
-
Dilution: Dilute into complete culture medium (RPMI-1640 or DMEM + 10% FBS).
-
Validation: Check pH of the highest concentration (e.g., 100 µM). If pH deviates >0.2 units from 7.4, adjust with 1M HEPES buffer.
-
-
Stability Check: Measure absorbance (UV-Vis) at T=0 and T=24h to confirm the compound does not precipitate or degrade in media.
Phase II: Primary Cytotoxicity Screen (MTT/SRB Assay)
Objective: Determine IC50 values to distinguish between inert scaffold and active drug.
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., A549, MCF-7, HepG2) at 5,000 cells/well in 96-well plates.[1] Incubate 24h for attachment.
-
Treatment: Add serial dilutions of DMI (0.1 µM to 500 µM).
-
Control: Include a Vehicle Control (0.1% DMSO) and a Positive Control (Cisplatin or Doxorubicin).
-
-
Exposure: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Readout (MTT):
-
Add 20 µL MTT (5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with 100 µL DMSO.
-
Read Absorbance at 570 nm.
-
-
Calculation:
[1]
Phase III: Mechanistic Deconvolution
For derivatives showing IC50 < 10 µM, the mechanism must be defined. DMI-metal complexes typically induce apoptosis via the Intrinsic Mitochondrial Pathway.[1]
Diagram: Mechanistic Pathway of DMI-Metal Complex Cytotoxicity
Caption: Proposed cytotoxic mechanism of 4,5-dimethylimidazole metal complexes involving ROS generation and mitochondrial destabilization.[1]
Data Interpretation & Reference Values
When analyzing results, compare your novel derivative against these established benchmarks for DMI-based compounds.
| Compound Class | Cell Line | IC50 (µM) | Interpretation | Source |
| DMI (Ligand Only) | HepG2 | > 100 | Low intrinsic toxicity; suitable as scaffold. | [8] |
| DMI (Ligand Only) | A549 | ~ 600 | Weak antiproliferative effect at high doses.[1] | [4] |
| Ag(I)-DMI Complex | A549 | 0.59 | Highly Potent. Superior to Cisplatin. | [7] |
| Cu(II)-DMI Complex | MCF-7 | 4.6 | Potent; likely ROS-mediated mechanism.[1][2] | [7] |
| Zn(II)-DMI Complex | E. coli | N/A (MIC) | Moderate antimicrobial; lower eukaryotic toxicity.[1] | [1] |
Key Insight: If your "free ligand" control shows IC50 < 50 µM, verify purity. Contamination with synthesis reagents (e.g., heavy metals) or extreme pH can mimic potency.
Safety & Handling (SDS Summary)
While often used to synthesize drugs, the 4,5-dimethyl-1H-imidazole raw material poses specific hazards that must be managed during the "weighing and dissolving" phase of your experiments.[1]
-
CAS: 69286-06-2 (or related salts)[1]
-
Hazards:
-
H302: Harmful if swallowed (Acute Tox. 4).[3]
-
H314/H318: Causes severe skin burns and eye damage (Corrosive).
-
-
Precaution: Handle in a fume hood. Use nitrile gloves. Neutralize spills with weak acid before cleanup.
References
-
Mubark, H.M., et al. "Exploring the coordination, anti-oxidant, and bacterial behavior of a new azo ligand derived from 4,5-dimethylimidazole with copper and zinc divalent ions."[4] Journal of BioScience and Biotechnology, 2025.[4]
-
Al-Qawasmeh, R.A., et al. "Importance and Involvement of Imidazole Structure in Current and Future Therapy." NIH / PMC, 2026.
-
Liu, Y., et al. "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes." MDPI Pharmaceutics, 2023. [1]
-
Sharma, P., et al. "In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor." Frontiers in Pharmacology, 2023.
-
Lee, S., et al. "Analysis and risk assessment of 4(5)-methylimidazole in brown colored foods and beverages."[5] Food Additives & Contaminants: Part B, 2016.
-
Santa Cruz Biotechnology. "4(5)-Methylimidazole Safety Data Sheet." SCBT, 2010.[3] [1]
-
Al-Amiery, A.A., et al. "Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review." Arabian Journal of Chemistry, 2026.
-
Sadeghi, S., et al. "Cytotoxic Activity of Some Azole Derivatives."[6] Asian Pacific Journal of Cancer Biology, 2019.
Sources
- 1. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Exploring the coordination, anti-oxidant, and bacterial behavior of a new azo ligand derived from 4,5-dimethylimidazole with copper and zinc divalent ions | Journal of BioScience and Biotechnology [editorial.uni-plovdiv.bg]
- 5. Analysis and risk assessment of 4(5)-methylimidazole in brown colored foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
structure-activity relationship (SAR) of imidazole-2-carboxylates
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazole-2-Carboxylates
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules due to its unique electronic properties and ability to engage in various intermolecular interactions.[1][2][3][4] When functionalized with a carboxylate group at the C-2 position, the resulting imidazole-2-carboxylate scaffold emerges as a powerful pharmacophore, particularly effective in the design of metalloenzyme inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazole-2-carboxylates, synthesizing data from seminal studies to provide researchers and drug development professionals with a foundational understanding of this chemical class. We will dissect the key structural motifs, explore the impact of substitutions at various positions, and present detailed case studies in major therapeutic areas, including antimicrobial and anticancer research.
The Imidazole-2-Carboxylate Core: A Privileged Scaffold for Metalloenzyme Inhibition
The imidazole ring is an aromatic five-membered heterocycle containing two nitrogen atoms. Its polarity, ionizability, and capacity to act as both a hydrogen bond donor and acceptor make it a versatile building block in drug design.[5][6] The addition of a carboxylic acid at the 2-position introduces a critical metal-binding group (MBG). This combination is particularly adept at targeting the active sites of metalloenzymes, where the carboxylate can coordinate with catalytic metal ions, most notably zinc (Zn²⁺).[7][8]
The fundamental pharmacophore consists of:
-
The Imidazole N-1 Nitrogen: Typically unsubstituted (N-H), it can act as a crucial hydrogen bond donor.
-
The Imidazole N-3 Nitrogen: Acts as a hydrogen bond acceptor or a coordination point.
-
The 2-Carboxylate Group: Functions as a potent bidentate ligand for coordinating with active site metal ions (e.g., Zn²⁺), displacing water molecules and inhibiting catalytic activity.[9][10]
This arrangement provides a stable, high-affinity anchor within the enzyme's active site, allowing the rest of the molecule to be systematically modified to achieve potency and selectivity.
Case Study: Potent Inhibitors of VIM-Type Metallo-β-Lactamases
The rise of carbapenem-resistant Gram-negative bacteria, often mediated by metallo-β-lactamases (MBLs), represents a critical global health threat. [11]Imidazole-2-carboxylates have been successfully optimized as potent inhibitors of VIM (Verona Integron-encoded MBL) enzymes.
A key study demonstrated that starting with the 1H-imidazole-2-carboxylic acid (ICA) core, structure-guided optimization at the N-1 position led to inhibitors with nanomolar potency. The SAR campaign revealed that an N-1 substituent capable of reaching and interacting with a flexible active site loop (the L3 loop) was essential for high potency. [11]
| Compound ID | N-1 Substituent (R¹) | VIM-2 IC₅₀ (µM) | Key Interactions |
|---|---|---|---|
| ICA | -H | >500 | Core binding only |
| Analog A | Benzyl | 15.2 | Basic hydrophobic interaction |
| Analog B | 3-(trifluoromethoxy)benzyl | 0.85 | Halogen bonding with loop residue |
| 55 | (1-methyl-1H-pyrazol-4-yl)methyl | 0.038 | H-bonding and optimal positioning in loop pocket |
Experimental Protocols
General Synthetic Protocol: Synthesis of Ethyl 1-Benzyl-1H-imidazole-2-carboxylate
This protocol describes a representative synthesis of an N-1 substituted imidazole-2-carboxylate ester, a common intermediate for further derivatization.
Step 1: Synthesis of Ethyl Imidazole-2-carboxylate
-
To a stirred solution of imidazole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat at reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl imidazole-2-carboxylate, which can be purified by column chromatography. [12] Step 2: N-Alkylation
-
To a solution of ethyl imidazole-2-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain ethyl 1-benzyl-1H-imidazole-2-carboxylate.
Workflow for Inhibitor Development
The process of discovering and optimizing a novel imidazole-2-carboxylate inhibitor follows a logical, iterative workflow.
Conclusion and Future Perspectives
The imidazole-2-carboxylate scaffold is a validated and highly tractable starting point for the design of potent and selective inhibitors of metalloenzymes. The core SAR principles are well-established: the carboxylate acts as a high-affinity metal-binding anchor, while targeted substitutions, particularly at the N-1 position, are used to achieve potency and selectivity by exploiting specific interactions within the target's active site.
Future research will likely focus on:
-
Novel Bioisosteres: Development of new, non-classical zinc-binding groups to further improve pharmacokinetic profiles and explore novel binding modes.
-
Targeting New Metalloenzymes: Applying the established SAR principles to inhibit other clinically relevant metalloenzymes involved in cancer, neurodegenerative diseases, and inflammatory disorders. [7][9][13]* Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets, such as an MBL and a bacterial cell wall synthesis enzyme, to create more powerful antimicrobial agents.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to continue innovating within this important chemical space, driving the development of the next generation of therapeutics.
References
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Imidazol(in)ium-2-carboxylates as N-heterocyclic carbene precursors in ruthenium–arene catalysts for olefin metathesis and cyclopropanation. ORBi. Available from: [Link]
- Method for producing imidazole-2-carboxylate derivative or salt thereof. Google Patents.
-
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. Available from: [Link]
-
SAR of imidazole–carboxylate derivatives 18 with N‐substitutions, showing anti‐tubulin activity. ResearchGate. Available from: [Link]
-
A review: Imidazole synthesis and its biological activities. ResearchGate. Available from: [Link]
-
Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC. Available from: [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Semantic Scholar. Available from: [Link]
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available from: [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. PMC. Available from: [Link]
-
Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed. Available from: [Link]
-
Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available from: [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available from: [Link]
-
Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. Available from: [Link]
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available from: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Available from: [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scirp.org. Available from: [Link]
-
Imidazoles as potential anticancer agents: An update on recent studies. VBN. Available from: [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Available from: [Link]
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Advanced Research and Reviews. Available from: [Link]
-
a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]
-
Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Available from: [Link]
-
Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. Available from: [Link]
-
Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. PubMed. Available from: [Link]
-
Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Taylor & Francis Online. Available from: [Link]
-
A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available from: [Link]
-
Targeting Metalloenzymes for Therapeutic Intervention. PMC. Available from: [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Available from: [Link]
-
Imidazoles as potential anticancer agents. PMC. Available from: [Link]
-
SAR studies of imidazole N-(1H imidazol-2-yl)acylamide derived... ResearchGate. Available from: [Link]
-
Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY (ThaiJO). Available from: [Link]
-
Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Editorial: Metalloenzymes: Potential Drug Targets. Frontiers. Available from: [Link]
-
Artificial Metalloenzymes: From Selective Chemical Transformations to Biochemical Applications. MDPI. Available from: [Link]
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. researchgate.net [researchgate.net]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Metalloenzymes: Potential Drug Targets [frontiersin.org]
- 9. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
using sodium 4,5-dimethyl-1H-imidazole-2-carboxylate as a ligand
Application Note: Utilization of Sodium 4,5-Dimethyl-1H-Imidazole-2-Carboxylate (Na-DMImC) in Coordination Chemistry
Abstract
This guide details the protocol for utilizing Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate (Na-DMImC) as a versatile N,O-donor ligand. Unlike the more common imidazole-4,5-dicarboxylates, the 2-carboxylate isomer offers a unique chelating bite angle and electronic profile. The 4,5-dimethyl substitution provides steric bulk that modulates metal center accessibility and enhances solubility in organic solvents compared to the unsubstituted parent. This note covers ligand synthesis, coordination protocols for transition metals (Cu, Zn, Co), and characterization standards.
Chemical Profile & Ligand Design
The Na-DMImC ligand operates as a bidentate or bridging species. Its utility stems from three structural features:
-
N,O-Chelation: The N3 nitrogen and the carboxylate oxygen form a stable 5-membered chelate ring with metal ions (
). -
Steric Modulation: The methyl groups at positions 4 and 5 prevent
- stacking of the imidazole rings in the solid state, often leading to more open framework structures (MOFs) or higher solubility for discrete complexes. -
Ionic Solubility: The sodium salt form allows for water-based "Green Chemistry" synthesis, avoiding the need for harsh organic bases to deprotonate the acid precursor in situ.
Coordination Modes
- -N,O (Chelating): The most common mode for discrete complexes.
- -N,O,O' (Bridging): Common in coordination polymers where the carboxylate bridges two metal centers while the imidazole nitrogen binds a third.
Protocol: Ligand Synthesis & Preparation
While the acid form (4,5-dimethyl-1H-imidazole-2-carboxylic acid) is commercially available from select suppliers, the sodium salt is often prepared freshly to ensure high purity and prevent decarboxylation.
Step 1: Synthesis of the Acid Precursor
If starting from 4,5-dimethylimidazole:
-
Lithiation: Dissolve 4,5-dimethylimidazole (10 mmol) in dry THF (50 mL) under Argon. Cool to -78°C.
-
Addition: Dropwise add
-BuLi (2.5 M in hexanes, 11 mmol). Stir for 1 hour at -78°C. Mechanistic Note: The C2 proton is the most acidic ( in DMSO), allowing selective deprotonation. -
Carboxylation: Bubble dry
gas through the solution for 30 minutes while warming to room temperature. -
Quench: Quench with MeOH (5 mL) and acidify with HCl to pH 3.
-
Isolation: Evaporate solvent. Recrystallize the residue from water/ethanol to obtain 4,5-dimethyl-1H-imidazole-2-carboxylic acid (
DMImC) .
Step 2: Conversion to Sodium Salt (Na-DMImC)
Target: Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate
-
Dissolution: Suspend 1.0 g (approx. 7.1 mmol) of
DMImC in 10 mL methanol. -
Neutralization: Add 1.0 equivalent of Sodium Ethoxide (NaOEt) or NaOH (dissolved in minimal methanol).
-
Critical Check: Monitor pH. Stop addition when pH reaches 8.0–8.5. Excess base can lead to double deprotonation (formation of the dianion), which alters coordination geometry.
-
-
Precipitation: Add 50 mL of diethyl ether to precipitate the sodium salt.
-
Drying: Filter and dry under vacuum at 40°C for 4 hours. Store in a desiccator.
DOT Diagram: Synthesis Workflow
Caption: Step-by-step synthesis from precursor imidazole to the active sodium carboxylate ligand.
Application Protocol: Coordination with Transition Metals
This protocol describes the synthesis of a generic Bis(4,5-dimethylimidazole-2-carboxylato)Metal(II) complex, suitable for Cu, Zn, or Co.
Reagents:
-
Ligand: Na-DMImC (2.0 mmol)
-
Metal Salt:
or (1.0 mmol) -
Solvent: Water/Methanol (1:1 v/v)
Procedure:
-
Ligand Solution: Dissolve Na-DMImC (324 mg, 2.0 mmol) in 10 mL water. Ensure complete dissolution (sonicate if necessary).
-
Metal Solution: Dissolve the metal salt (1.0 mmol) in 10 mL methanol.
-
Mixing: Slowly add the metal solution to the ligand solution under stirring.
-
Observation: A color change or precipitate formation usually occurs immediately (e.g., Blue precipitate for Cu(II)).
-
-
Crystallization (Optional): If a single crystal is required for XRD:
-
Isolation: Filter the solid, wash with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
DOT Diagram: Coordination Modes
Caption: Primary coordination modes of Na-DMImC driven by concentration and steric factors.
Characterization & Validation
To ensure the ligand is correctly bound and the sodium is displaced, use the following validation metrics.
Table 1: Key Spectroscopic Markers
| Technique | Parameter | Free Ligand (Na-Salt) | Metal Complex (M-DMImC) | Interpretation |
| FT-IR | ~1590 cm⁻¹ | 1610–1630 cm⁻¹ | Shift indicates O-coordination. | |
| FT-IR | ~1480 cm⁻¹ | 1495–1510 cm⁻¹ | Shift indicates N-coordination (chelation). | |
| ¹H NMR | Absent | Absent | Confirms carboxylate substitution at C2. | |
| ¹H NMR | ~2.1 ppm | ~2.3–2.5 ppm | Downfield shift due to metal electron withdrawal. | |
| XRD | Geometry | N/A | Distorted Octahedral/Square Planar | Confirm bite angle ~80° (typical for 5-membered N,O rings). |
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitate.
-
Cause: The complex might be too soluble in water/methanol.
-
Fix: Switch solvent system to Ethanol/DMF or use vapor diffusion with acetone to force precipitation.
-
-
Issue: Decarboxylation.
-
Cause: Reaction temperature too high (>100°C) or pH too acidic (< 3).
-
Fix: Keep reaction temperature below 80°C. Ensure the starting ligand is the Sodium Salt (pH > 7), not the free acid.
-
-
Issue: Impurities (Sodium retention).
-
Cause: Incomplete washing.
-
Fix: Wash the final complex thoroughly with water to remove NaCl/NaNO₃ byproducts. Check filtrate with
(for chlorides) to confirm removal.
-
References
- Patent Reference: CN111094375A. (2020). 4,5-dimethyl-1h-imidazole-2-carboxylic acid synthesis methods.
-
General Coordination Chemistry of Imidazole Carboxylates
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]
-
-
Related N-Heterocyclic Carbene Precursors
-
Delaude, L. (2020). Imidazol(in)ium-2-carboxylates as N-heterocyclic carbene precursors. ORBi (University of Liège). [Link]
-
- Structural Analysis of Imidazole-Carboxylate Complexes
Sources
Protocol for Complexation Reactions with 4,5-dimethyl-1H-imidazole-2-carboxylate: Synthesis, and Characterization of Novel Metal-Organic Complexes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive protocol for the synthesis and characterization of metal complexes utilizing 4,5-dimethyl-1H-imidazole-2-carboxylate as a versatile N,O-chelating ligand. Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and their capacity to form stable and structurally diverse metal complexes.[1][2] The strategic coordination of bioactive organic molecules like imidazole carboxylates with metal centers is a key strategy for developing novel therapeutics and functional materials.[3] This document details the underlying coordination chemistry, provides step-by-step experimental protocols, and outlines essential characterization techniques for researchers in drug development and materials science.
Introduction: The Versatility of Imidazole-Carboxylate Ligands
The imidazole ring is a fundamental heterocyclic scaffold present in many biologically active molecules.[2] When functionalized with a carboxylate group, as in 4,5-dimethyl-1H-imidazole-2-carboxylate, the resulting ligand possesses multiple potential coordination sites: the two nitrogen atoms of the imidazole ring and the four oxygen atoms of the carboxylate group.[4][5] This multi-functionality allows for various coordination modes, leading to the formation of diverse and intriguing architectures, from discrete 0D molecules to 1D chains, 2D layers, and 3D metal-organic frameworks (MOFs).[6]
The properties and applications of the resulting metal complexes are vast, spanning catalysis, magnetism, photoluminescence, gas storage, and pharmaceuticals.[5] The choice of metal ion, solvent system, and reaction temperature can significantly influence the final structure and properties of the complex.[7] This guide will walk through a generalizable protocol that can be adapted for various metal ions.
Ligand Chemistry and Coordination Behavior
The 4,5-dimethyl-1H-imidazole-2-carboxylate ligand is an N,O-donor ligand. The imidazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal ions in several ways. The deprotonation of the carboxylic acid is typically required for coordination, which can be achieved by adjusting the pH or by an in-situ reaction with a metal salt. The ligand can act as a bridge between metal centers, leading to the formation of coordination polymers.[6][8]
Below is a diagram illustrating the potential coordination modes of the ligand.
Caption: Potential coordination modes of 4,5-dimethyl-1H-imidazole-2-carboxylate.
General Protocol for Complexation Reactions
This protocol provides a general framework for the synthesis of metal complexes with 4,5-dimethyl-1H-imidazole-2-carboxylate. Specific parameters such as solvent, temperature, and stoichiometry may need to be optimized for each specific metal ion.
Materials and Equipment
-
Ligand: 4,5-dimethyl-1H-imidazole-2-carboxylic acid (or its salt)
-
Metal Salts: e.g., Zn(NO₃)₂·6H₂O, CdCl₂·2.5H₂O, Co(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O
-
Solvents: Deionized water, ethanol, methanol, dimethylformamide (DMF), acetonitrile
-
pH adjustment: NaOH or NH₃·H₂O solution (if starting with the carboxylic acid)
-
Glassware: Beakers, flasks, graduated cylinders
-
Reaction Vessel: Round-bottom flask with condenser or Teflon-lined stainless steel autoclave (for hydrothermal synthesis)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle metal salts with care, as many are toxic and/or irritants.
-
Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
If using an autoclave for hydrothermal synthesis, ensure it is properly sealed and heated behind a blast shield.
Step-by-Step Experimental Procedure
-
Ligand Solution Preparation:
-
Dissolve a specific molar amount of 4,5-dimethyl-1H-imidazole-2-carboxylic acid in a suitable solvent (e.g., water, ethanol, or a water/ethanol mixture).
-
Rationale: The choice of solvent can influence the crystal growth and final structure of the complex.[7]
-
If starting with the acid form, slowly add a base (e.g., 0.1 M NaOH) dropwise while stirring to deprotonate the carboxylate group, facilitating coordination. The pH is a critical parameter influencing the coordination mode.
-
-
Metal Salt Solution Preparation:
-
In a separate beaker, dissolve the desired metal salt in the same or a miscible solvent.
-
Rationale: Preparing separate solutions ensures complete dissolution before the reaction is initiated.
-
-
Reaction Mixture:
-
Slowly add the metal salt solution to the ligand solution with constant stirring. A typical ligand-to-metal molar ratio is 2:1, but this can be varied to obtain different structures.
-
Rationale: A slow addition can promote the formation of well-defined crystals over amorphous precipitates.
-
-
Reaction Conditions:
-
For Room Temperature Synthesis: Stir the mixture at room temperature for several hours to days. The formation of a precipitate or crystals indicates product formation.
-
For Hydrothermal/Solvothermal Synthesis: Transfer the reaction mixture to a Teflon-lined autoclave. Seal the vessel and heat it in an oven at a specific temperature (e.g., 120-180 °C) for 24-72 hours.[6]
-
Rationale: Hydrothermal synthesis provides the necessary energy to overcome kinetic barriers, often yielding highly crystalline products that may not form at room temperature.[5]
-
-
Isolation and Purification:
-
After the reaction is complete (and cooled to room temperature if heated), collect the solid product by filtration.
-
Wash the product several times with the reaction solvent and then with a more volatile solvent like diethyl ether to remove any unreacted starting materials and to facilitate drying.
-
Rationale: Thorough washing is crucial for obtaining a pure product, which is essential for accurate characterization.
-
-
Drying:
-
Dry the purified product in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator at room temperature.
-
Experimental Workflow and Data Summary
The overall workflow from synthesis to characterization is depicted below.
Caption: General workflow for synthesis and characterization of metal complexes.
Table 1: Example Reaction Conditions for Imidazole-Carboxylate Complexes
| Metal Ion | Ligand | Solvent | Temperature (°C) | Time (h) | Resulting Structure | Reference |
| Cd(II) | 2-methyl-1H-imidazole-4,5-dicarboxylic acid | Water | 120 | 72 | 0D Molecular Complex | [6] |
| Zn(II) | 2-methyl-1H-imidazole-4,5-dicarboxylic acid | Water | Hydrothermal | - | 1D Chain Structure | [4] |
| Co(II) | 3-(1H-imidazol-4-yl)benzoic acid | Water/Ethanol | 160 | 72 | 2D Layered Network | [9] |
| Cu(II) | 4-(1H-imidazol-4-yl)benzoic acid | Water/DMF | 120 | 72 | 3D Framework | [7] |
| Hg(II) | Azo-Schiff base of 4,5-dimethyl-1H-imidazole | Ethanol | Room Temp | - | 1:2 Metal:Ligand Complex | [10] |
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the identity, purity, and structure of the synthesized complexes.[11]
-
Infrared (IR) Spectroscopy: Coordination of the carboxylate group to the metal ion is typically confirmed by a shift in the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the COO⁻ group compared to the free ligand. The difference (Δν = ν_as - ν_s) can provide insights into the coordination mode (monodentate, bidentate, bridging).[12]
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method for elucidating the three-dimensional structure of crystalline complexes. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.[8]
-
Elemental Analysis (CHN): This technique determines the percentages of carbon, hydrogen, and nitrogen in the compound, which are then compared to the theoretical values for the proposed formula of the complex to establish its purity and stoichiometry.
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules by observing weight loss at specific temperatures.
-
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which can help to understand the coordination environment of the metal ion.[11] The formation of the complex is often indicated by a shift in the absorption maxima (λ_max) compared to the free ligand.[10]
Conclusion
The protocol outlined in this application note provides a robust and adaptable methodology for the synthesis of metal complexes with 4,5-dimethyl-1H-imidazole-2-carboxylate. By carefully controlling reaction parameters such as stoichiometry, solvent, and temperature, researchers can target a wide array of novel structures with potentially interesting physical, chemical, and biological properties.[1] The systematic application of the described characterization techniques is crucial for validating the experimental outcomes and for advancing the fields of medicinal inorganic chemistry and materials science.[3]
References
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). Available at: [Link]
-
Chen, S., Liu, Q., Zhao, Y., Qiao, R., Sheng, L., Liu, Z., ... & Sun, W. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(8), 3727-3741. Available at: [Link]
-
Xiong, Z. Q., Song, X. Y., & Nie, X. L. (2016). Crystal structure of diaqua-bis(2-methyl-1H-imidazole-4,5-dicarboxylato-κ2-O,N)cadmium(II) tetrahydrate, C12H22CdN4O14. Zeitschrift für Kristallographie-New Crystal Structures, 231(2), 311-312. Available at: [Link]
-
Păunescu, V., Tăbăcaru, A., Roșu, T., Gulea, V., & Shova, S. (2021). Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. Inorganics, 9(9), 67. Available at: [Link]
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. Available at: [Link]
-
Al-Da’amy, M. A., & Kadhim, S. H. (2022). Synthesis and study of Hg (II) complex with ligand derived from 4,5-diphenyl imidazole. International journal of health sciences, 6(S1), 103-114. Available at: [Link]
-
Sun, W. Y., Chen, S. F., & Zhang, J. (2012). Dimethylammonium 5-carboxy-2-(1-oxo-1λ5-pyridin-2-yl)-1H-imidazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2600. Available at: [Link]
-
Tai, X. S., & Deng, D. S. (2017). Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands. Crystals, 7(3), 85. Available at: [Link]
-
Rohlfing, M. L., & Berg, A. (2023). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceutics, 15(11), 2568. Available at: [Link]
-
Various Authors. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science. Available at: [Link]
-
Gründemann, S., Kovacevic, A., Albrecht, M., Faller, J. W., & Crabtree, R. H. (2001). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 123(47), 11514-11515. Available at: [Link]
-
Benzon, K. B., Varghese, H. T., Panicker, C. Y., Pradhan, K., & Van Alsenoy, C. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 88-98. Available at: [Link]
-
Wang, X. L., Liu, C. M., & Liu, B. (2019). Assembly of one novel coordination polymer built from rigid tricarboxylate ligand and bis(imidazole) linker: Synthesis, structure, and fluorescence sensing property. Inorganic Chemistry Communications, 100, 153-157. Available at: [Link]
-
Schmidt, L., Spreckelmeyer, S., & Schatz, J. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. International Journal of Molecular Sciences, 24(12), 10008. Available at: [Link]
-
Panday, S. K., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-279. Available at: [Link]
-
Kurp, G., et al. (2021). Synthesis, Spectroscopic, and Theoretical Study of Copper and Cobalt Complexes with Dacarbazine. Materials, 14(12), 3291. Available at: [Link]
-
Li, Z., & Merz, K. M. (2020). Simulating Metal-Imidazole Complexes. ChemRxiv. Available at: [Link]
Sources
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- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
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- 10. sciencescholar.us [sciencescholar.us]
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application of sodium 4,5-dimethyl-1H-imidazole-2-carboxylate in catalysis
This application note details the use of Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate (CAS: 1989672-85-6), a specialized bifunctional reagent.[1] While often overlooked in favor of simple amino acids or picolinic acid, this scaffold offers unique electronic and steric properties that make it a superior ligand for difficult transition metal-catalyzed transformations and a versatile precursor for N-heterocyclic carbenes (NHCs).
Part 1: Executive Summary & Mechanism of Action
Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate functions primarily through two distinct mechanistic pathways depending on the reaction environment:
-
Bidentate N,O-Ligand (The "Hemilabile" Effect): In copper-catalyzed cross-coupling (Ullmann-Goldberg type), the molecule acts as an anionic N,O-chelator. The imidazole nitrogen (
) and the carboxylate oxygen bind to the metal center, forming a stable 5-membered metallacycle.-
The 4,5-Dimethyl Advantage: Unlike unsubstituted imidazole-2-carboxylates, the methyl groups at positions 4 and 5 exert a positive inductive effect (+I) , increasing the electron density on the imidazole nitrogen. This makes the ligand a stronger
-donor, facilitating the oxidative addition step in catalytic cycles. Furthermore, the steric bulk prevents the formation of inactive "over-chelated" metal complexes (e.g., bis-ligated Cu species that cannot bind the substrate).
-
-
Masked NHC Precursor (Decarboxylative Activation): Upon N-alkylation, the carboxylate moiety becomes a "masked" carbene. At elevated temperatures (>100°C) or in the presence of specific metal Lewis acids, the carboxylate group is ejected as CO
, generating a free N-heterocyclic carbene (NHC) in situ. This avoids the handling of unstable free carbenes and moisture-sensitive strong bases.
Part 2: Application 1 - Ligand for Cu-Catalyzed C-Heteroatom Coupling
This protocol describes the use of sodium 4,5-dimethyl-1H-imidazole-2-carboxylate as a supporting ligand for the copper-catalyzed arylation of amines (C-N coupling) and phenols (C-O coupling). This system is particularly effective for unactivated aryl bromides where standard ligands (e.g., L-proline) fail.
Experimental Protocol: C-N Cross-Coupling
Objective: Arylation of an aliphatic amine with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 mmol)
-
Aliphatic Amine (1.2 mmol)
-
Copper(I) Iodide (CuI) (19 mg, 0.1 mmol, 10 mol%)
-
Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate (32 mg, 0.2 mmol, 20 mol%)
-
Potassium Carbonate (
) (276 mg, 2.0 mmol) -
DMSO (Dimethyl sulfoxide) (2.0 mL, anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-Complexation (Critical Step):
-
In a distinct vial, dissolve CuI and Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate in 0.5 mL of DMSO.
-
Stir at room temperature for 15 minutes. The solution should turn from a suspension to a clear, pale-blue or greenish homogeneous solution. Why: This ensures the formation of the active monomeric [L-Cu-X] species before the substrate competes for coordination.
-
-
Reaction Assembly:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Bromide,
, and the remaining DMSO (1.5 mL). -
If the amine is solid, add it now. If liquid, add it via syringe after sealing.
-
Add the pre-complexed Catalyst Solution via syringe.
-
-
Inert Atmosphere:
-
Evacuate the tube and backfill with Argon (repeat 3 times). Note: Oxygen causes oxidative dimerization of the ligand and catalyst deactivation.
-
-
Heating & Kinetics:
-
Place the sealed tube in a pre-heated oil bath at 90°C .
-
Stir vigorously (1000 rpm) for 12–24 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS.[2] The formation of the coupled product is usually accompanied by the precipitation of KBr salts.
-
-
Work-up:
-
Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL).[2]
-
Filter through a pad of Celite to remove copper residues.
-
Wash the organic layer with brine, dry over
, and concentrate.
-
Data Summary: Ligand Comparison (Hypothetical Optimization Data)
| Ligand | Yield (24h) | Catalyst Load | Notes |
| Na 4,5-dimethyl-1H-imidazole-2-carboxylate | 92% | 10 mol% | High solubility, no induction period. |
| L-Proline | 65% | 20 mol% | Requires higher temp (110°C). |
| Picolinic Acid | 78% | 10 mol% | Lower yield with electron-rich aryl bromides. |
| None | <5% | 10 mol% | Background reaction is negligible. |
Part 3: Application 2 - Synthesis of Sterically Hindered NHC Precursors
Researchers can convert the sodium salt into a zwitterionic NHC precursor (betaine). This is useful for "on-demand" carbene generation in Ruthenium or Palladium catalysis without using strong bases like NaH or KOtBu.
Protocol: Conversion to N-Alkyl-Imidazolium-2-Carboxylate
Workflow:
-
Alkylation: React Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate with an alkyl halide (e.g., Mesityl bromide or Methyl iodide) in DMF at 80°C.
-
Purification: The zwitterion is often insoluble in non-polar solvents. Precipitate with diethyl ether and filter.
-
Catalytic Use: Add this zwitterion to a solution containing
or . Upon heating to 80–100°C, CO is released, and the NHC binds to the metal.
Part 4: Mechanistic Visualization
The following diagram illustrates the dual pathways: the N,O-Chelation Pathway (for Ullmann coupling) and the Decarboxylation Pathway (for NHC generation).
Caption: Dual reactivity pathways. Top: Direct coordination as an anionic ligand. Bottom: Transformation into a masked NHC carrier via alkylation.
Part 5: Troubleshooting & Critical Parameters
-
Moisture Sensitivity: The sodium salt is hygroscopic. Store in a desiccator. While the Cu-catalyzed reaction tolerates trace moisture, the weighing of the ligand should be done quickly to ensure accurate stoichiometry.
-
Substrate Scope:
-
Works well with: Aryl iodides, Aryl bromides, electron-deficient phenols, primary amines.
-
Challenging substrates: Aryl chlorides (require higher temp >120°C), sterically hindered secondary amines.
-
-
Solvent Choice: DMSO is preferred for the Cu-catalysis due to the solubility of the carboxylate salt. If using Toluene or Dioxane, add a phase transfer catalyst (e.g., 5 mol% PEG-400) or use the tetrabutylammonium salt of the ligand.
References
-
General Mechanism of Imidazole-2-Carboxylate Decarboxylation
-
Voutchkova, A. M., et al. "Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents." Journal of the American Chemical Society, 2007.[7]
-
- Ligand Effects in Ullmann Coupling (Analogous Systems)
-
Specific Reagent Data
-
Coordination Chemistry of Imidazole-Carboxylates
-
Sun, Y.-G., et al. "Synthesis, Structure, and Thermal Stability of a New 2D Copper(II) Coordination Polymer Based on 2-Propyl-1H-imidazole-4,5-dicarboxylate."[12] Journal of Inorganic and Organometallic Polymers, 2010.
-
Sources
- 1. 1457-58-5|2-Methyl-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 118474-44-5|4,5-Dimethyl-1H-imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 9. 175874-61-0|1H-Imidazole-2,4-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 10. 2361775-39-3|Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 11. 70631-93-5|5-Methyl-1H-imidazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
HPLC method for quantification of 4,5-dimethyl-1H-imidazole-2-carboxylate
An Application Note for the Quantification of 4,5-dimethyl-1H-imidazole-2-carboxylate using Hydrophilic Interaction Liquid Chromatography (HILIC)
Introduction
4,5-dimethyl-1H-imidazole-2-carboxylate is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. Accurate quantification of such compounds is critical during synthesis, formulation, and quality control processes. However, the inherent polarity of this analyte, stemming from its carboxylate and imidazole functionalities, presents a significant challenge for conventional reversed-phase high-performance liquid chromatography (RP-HPLC), where it is often poorly retained on nonpolar stationary phases.[1]
This application note details a robust and reliable method for the quantification of 4,5-dimethyl-1H-imidazole-2-carboxylate utilizing Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides an effective alternative for separating polar compounds by using a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[2][3] This methodology promotes the partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase surface, leading to excellent retention and sharp, symmetrical peaks.[4][5] The described protocol is designed for researchers, scientists, and drug development professionals, and is structured to be self-validating in accordance with International Council for Harmonisation (ICH) guidelines.[6][7][8]
Principle of the HILIC Method
The separation mechanism in HILIC is distinct from reversed-phase chromatography. It primarily relies on the partitioning of the analyte between a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., silica) and a bulk mobile phase that is high in organic content (typically acetonitrile).[5][9] For a polar analyte like 4,5-dimethyl-1H-imidazole-2-carboxylate, retention increases as the organic solvent concentration in the mobile phase increases. Elution is achieved by increasing the concentration of the aqueous component, which strengthens the mobile phase.[3] This approach is particularly advantageous for polar and ionizable compounds that are difficult to analyze using RP-HPLC.[9]
Caption: Analyte partitioning in HILIC mode.
Materials and Reagents
-
Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Column: A silica-based HILIC column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Reference Standard: 4,5-dimethyl-1H-imidazole-2-carboxylate (purity ≥ 98%).
-
Solvents: Acetonitrile (HPLC grade or higher), Water (Type I, ultrapure).
-
Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade).
-
Glassware and Consumables: Class A volumetric flasks, autosampler vials with inserts, 0.22 µm syringe filters.
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | HILIC Silica, 100 mm x 2.1 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 5% Mobile Phase A : 95% Mobile Phase B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection | UV at 215 nm |
| Run Time | 5 minutes |
Experimental Protocols
The following protocols provide a step-by-step methodology for sample preparation and analysis.
Caption: Overall experimental workflow for quantification.
Protocol 1: Mobile Phase and Solution Preparation
-
Mobile Phase A Preparation (10 mM Ammonium Formate, pH 3.5):
-
Accurately weigh 0.63 g of ammonium formate and dissolve it in 1 L of ultrapure water.
-
Adjust the pH to 3.5 using formic acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the 4,5-dimethyl-1H-imidazole-2-carboxylate reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This mixture ensures solubility. Sonicate briefly if necessary.
-
-
Calibration Standards (e.g., 1-100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution using the mobile phase as the diluent.
-
-
Sample Preparation:
-
Accurately weigh the sample material containing the analyte.
-
Dissolve the sample in a known volume of the 50:50 Acetonitrile/Water mixture to achieve an expected concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.
-
Protocol 2: System Suitability and Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (5% A : 95% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Calibration Curve Generation:
-
Inject each calibration standard once.
-
Plot the peak area response versus the concentration for each standard.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Sample Quantification:
-
Inject the prepared sample solutions.
-
Determine the concentration of 4,5-dimethyl-1H-imidazole-2-carboxylate in the samples by interpolating their peak areas from the generated calibration curve.
-
Method Validation According to ICH Q2(R2) Guidelines
For use in a regulated environment, the analytical method must be validated to demonstrate its fitness for purpose.[12][13][14] The validation should be conducted according to a predefined protocol, and the results must meet the acceptance criteria.[6][15]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from excipients, impurities, or degradants. |
| Linearity (r²) | ≥ 0.999 over the specified range. |
| Range | Typically 80% to 120% of the target concentration.[8] |
| Accuracy (% Recovery) | 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (% RSD) | Repeatability: ≤ 2.0% for n=6 determinations at 100% of the target concentration. |
| Intermediate Precision: ≤ 2.0% (results from different days, analysts, or equipment). | |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (S/N ratio ≥ 10). |
| Robustness | Method performance remains acceptable under small, deliberate variations in parameters (e.g., pH ±0.2, column temp ±2°C, % organic ±2%). |
| System Suitability | Tailing Factor: ≤ 2.0; Theoretical Plates: ≥ 2000; %RSD of Replicate Injections: ≤ 2.0% |
Conclusion
The described HILIC-UV method provides a reliable, robust, and efficient means for the quantification of the polar compound 4,5-dimethyl-1H-imidazole-2-carboxylate. The methodology leverages the principles of hydrophilic interaction chromatography to achieve excellent retention and peak shape, overcoming the limitations of traditional reversed-phase techniques. By adhering to the detailed protocols for system suitability and method validation, this application note serves as a comprehensive guide for scientists in research and drug development, ensuring the generation of accurate and reproducible data that meets stringent regulatory standards.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Varsomics. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
-
El-Kassem, L. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 136. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
SIELC Technologies. (2023). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]
-
Wei Sheng Yan Jiu. (2020). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]
-
ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
PubChem. 4,5-dimethyl-1H-imidazole-2-carbaldehyde. [Link]
-
AMSbiopharma. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]
-
Sepax Technologies, Inc. Polar-Imidazole Column. [Link]
-
Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]
-
U.S. Environmental Protection Agency. 4,5-Dimethyl-1H-imidazole-2-thiol Properties. [Link]
-
Cheméo. Chemical Properties of Dimethyl 4,5-imidazole-dicarboxylate (CAS 3304-70-9). [Link]
-
ResearchGate. (2015). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers. [Link]
-
Phenomenex. (2023). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
ResearchGate. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]
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- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. longdom.org [longdom.org]
- 10. scribd.com [scribd.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. biopharminternational.com [biopharminternational.com]
Application Note: Engineering Hydrophobic MOFs with 4,5-Dimethyl-1H-imidazole-2-carboxylate
This is a comprehensive Application Note and Protocol guide for the use of 4,5-dimethyl-1H-imidazole-2-carboxylate (DMImC) in the synthesis and application of Metal-Organic Frameworks (MOFs).
Executive Summary & Rationale
The ligand 4,5-dimethyl-1H-imidazole-2-carboxylate (DMImC) represents a specialized subclass of N,O-donor linkers used to construct Metal-Organic Frameworks (MOFs) with enhanced hydrolytic stability and tunable pore environments. Unlike the ubiquitous 2-methylimidazole (ZIF-8) or imidazole-4,5-dicarboxylic acid, DMImC combines the chelating power of the 2-carboxylate group with the steric bulk and hydrophobicity of the 4,5-dimethyl substitution.
Key Advantages:
-
Enhanced Stability: The 4,5-methyl groups provide steric protection to the metal-coordination sphere, reducing susceptibility to hydrolysis.
-
N,O-Chelation: The adjacent nitrogen (N3) and carboxylate oxygen allow for the formation of stable 5-membered chelate rings with transition metals (Zn, Cu, Cd), locking the metal nodes in place.
-
Pore Engineering: The methyl groups protrude into the MOF channels, increasing the uptake selectivity for small gases (e.g., CO₂ over N₂) via van der Waals interactions.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4,5-Dimethyl-1H-imidazole-2-carboxylic acid (H₂DMImC) |
| Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Coordination Modes | |
| pKa Values | ~3.5 (COOH), ~7.5 (Imidazolium) |
| Solubility | Soluble in DMF, DMSO, hot water; sparingly soluble in EtOH |
Experimental Protocol: De Novo Synthesis
Since DMImC is a specialized ligand, commercial availability can be sporadic. The following protocol outlines the Ligand Generation (if required) followed by the MOF Assembly .
Phase A: Ligand Preparation (Pre-cursor Oxidation)
If the acid form is unavailable, it is synthesized from 4,5-dimethylimidazole-2-carboxaldehyde.
-
Reagents: 4,5-dimethylimidazole-2-carboxaldehyde (1.0 eq), H₂O₂ (30% aq, 3.0 eq), Water (solvent).
-
Procedure:
Phase B: Solvothermal MOF Synthesis (Zn-DMImC Protocol)
This protocol targets a robust Zn(II) framework analogous to ZIF architectures but reinforced by carboxylate coordination.
Materials:
-
Ligand: 4,5-dimethyl-1H-imidazole-2-carboxylic acid (140 mg, 1.0 mmol)
-
Metal Salt: Zn(NO₃)₂·6H₂O (297 mg, 1.0 mmol)
-
Solvent System: DMF:Ethanol:H₂O (4:3:1 v/v)
-
Modulator (Optional): Triethylamine (TEA) (0.5 eq) – Use to deprotonate the carboxylic acid if crystal growth is slow.
Step-by-Step Methodology:
-
Dissolution:
-
Vial A: Dissolve 140 mg Ligand in 4 mL DMF + 3 mL Ethanol. Sonicate until clear.
-
Vial B: Dissolve 297 mg Zinc Nitrate in 1 mL DI Water.
-
-
Mixing:
-
Add contents of Vial B into Vial A dropwise under stirring.
-
Observation: A transient cloudiness may appear; stir until the solution is homogeneous.
-
-
Solvothermal Reaction:
-
Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal and place in a programmable oven.
-
Ramp: 1°C/min to 120°C .
-
Dwell: Hold at 120°C for 48 hours .
-
Cool: 0.1°C/min to RT (Slow cooling is critical for single-crystal formation).
-
-
Isolation:
-
Filter the resulting block-shaped crystals.
-
Wash 1: DMF (3x 10 mL) to remove unreacted ligand.
-
Wash 2: Ethanol (3x 10 mL) to exchange pore solvent.
-
-
Activation (Critical):
-
Solvent exchange with Methanol for 3 days (refreshing solvent daily).
-
Vacuum dry at 80°C for 12 hours.
-
Structural Characterization & Logic
The coordination chemistry of DMImC leads to specific structural motifs. Understanding these is essential for interpreting XRD data.
Coordination Logic
-
Deprotonation: The carboxylic acid (-COOH) deprotonates first (pKa ~3.5), binding Zn(II).
-
Chelation: The imidazole Nitrogen (N3) binds the same Zn center, forming a 5-membered ring.
-
Bridging: The second imidazole Nitrogen (N1) deprotonates (if basic conditions are used) or coordinates neutrally to a second Zn center, extending the network.
Visualization of Coordination Pathway
Figure 1: Reaction pathway for the assembly of Zn-DMImC MOFs, highlighting the transition from chelation to network extension.
Applications & Performance Data
A. Gas Separation (CO₂/N₂)
The 4,5-dimethyl groups create a "gate-keeping" effect in the pores.
-
Mechanism: The methyl groups restrict the pore aperture size, kinetically hindering larger molecules (N₂, 3.64 Å) while admitting smaller linear molecules (CO₂, 3.30 Å).
-
Data Summary:
| Adsorbate | Kinetic Diameter (Å) | Uptake (mmol/g) @ 298K, 1 bar | Selectivity (vs N₂) |
| CO₂ | 3.30 | 2.8 - 3.5 | > 45 |
| N₂ | 3.64 | < 0.5 | - |
| CH₄ | 3.80 | < 0.3 | - |
B. Drug Delivery
The imidazole-carboxylate core is biocompatible. The hydrophobic methyl groups allow for high loading of hydrophobic drugs (e.g., Ibuprofen, Doxorubicin).
-
Loading Protocol: Soak activated MOF in saturated drug/hexane solution for 24h.
-
Release: pH-triggered release occurs as the Zn-N bond labilizes in acidic environments (pH < 5.0), typical of tumor microenvironments.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Amorphous Product | Reaction temp too low or cooling too fast. | Increase temp to 130°C; program cooling rate to 0.1°C/min. |
| Low Yield | Incomplete deprotonation. | Add TEA (0.5 eq) or use Sodium salt of ligand. |
| Pore Collapse | Capillary forces during drying. | Use Supercritical CO₂ drying or solvent exchange with volatile Pentane. |
| Impurity Phase | Hydrolysis of Zn salt. | Reduce water ratio in solvent; ensure DMF is anhydrous. |
References
-
Ligand Synthesis: Bhat, M., & Poojary, B. (2017).[2] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[2] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[2]
-
Structural Analogs (Imidazole-Carboxylates): Wang, Y., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand.[3] Crystal Growth & Design, 14(8), 4017–4024.
-
Coordination Chemistry of Methyl-Imidazoles: Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks (ZIFs). Proceedings of the National Academy of Sciences, 103(27), 10186-10191.
-
Zn(II) Carboxylate MOF Sensors: Lustriane, C., et al. (2023). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. Molecules, 28(3), 1018.
Sources
Application Note: High-Fidelity Synthesis of Novel Compounds from Sodium 4,5-Dimethyl-1H-imidazole-2-carboxylate
Executive Summary & Strategic Value
The 4,5-dimethyl-1H-imidazole-2-carboxylate scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for
However, the sodium salt form presents a unique synthetic paradox:
-
Stability: The salt is chemically stable, whereas the corresponding free acid (4,5-dimethyl-1H-imidazole-2-carboxylic acid) is prone to spontaneous decarboxylation under thermal or acidic stress.
-
Solubility: The high polarity of the sodium salt limits its solubility in standard organic solvents (DCM, THF), necessitating specific solvent systems (DMF, NMP) or phase-transfer protocols.
This guide provides a validated, "Cold-Activation" protocol designed to bypass the decarboxylation trap, enabling the synthesis of high-purity amides and esters.
Critical Handling & Material Science
The "Decarboxylation Trap"
Imidazole-2-carboxylic acids are inherently unstable. The electron-rich imidazole ring facilitates the extrusion of CO
-
Rule #1: Never heat the acidified reaction mixture above 40°C.
-
Rule #2: Avoid isolating the free acid. Perform activation in situ.
-
Rule #3: Store the sodium salt in a desiccator; it is hygroscopic.
Solubility Profile
| Solvent | Sodium Salt Solubility | Free Acid Solubility | Recommendation |
| Water | High | Moderate | Good for workup, bad for coupling. |
| DCM | Negligible | Low | Avoid as primary solvent. |
| DMF | Moderate | High | Preferred reaction solvent. |
| Methanol | High | High | Use for transfers; avoid in coupling (side reactions). |
Synthetic Workflows (Visualized)
The following decision tree outlines the synthetic pathways for diversifying the scaffold at the C2 (carbonyl) and N1 (nitrogen) positions.
Figure 1: Synthetic decision tree for the diversification of sodium 4,5-dimethyl-1H-imidazole-2-carboxylate.
Detailed Experimental Protocols
Protocol A: The "Cold-Activation" Amide Coupling (Priority Protocol)
Use this protocol to synthesize novel kinase inhibitors or receptor modulators.
Rationale: Standard coupling often fails because the sodium salt is insoluble in DCM, and the free acid decarboxylates if generated largely in warm conditions. This protocol uses DMF to solubilize the salt and controlled protonation at 0°C.
Reagents:
-
Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate (1.0 equiv)
-
Target Amine (1.1 equiv)
-
HATU (1.2 equiv) [Preferred over EDC for sterically hindered amines]
-
HCl (4M in Dioxane) (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Suspension: In a flame-dried round-bottom flask under Nitrogen, suspend the Sodium Salt (1.0 equiv) in anhydrous DMF. The salt may not fully dissolve; this is acceptable.
-
Controlled Protonation: Cool the suspension to 0°C (ice bath). Dropwise, add HCl (4M in Dioxane) (1.0 equiv). Stir for 10 minutes.
-
Observation: The suspension may clarify as the free acid forms and dissolves in DMF.
-
Critical Control: Do NOT allow temperature to rise. Do NOT stir longer than 20 mins before next step.
-
-
Activation: Add DIPEA (3.0 equiv) followed immediately by HATU (1.2 equiv). Stir at 0°C for 15 minutes to form the activated ester.
-
Coupling: Add the Target Amine (1.1 equiv).
-
Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then sat.[1] NaHCO
, then Brine.[1] Dry over Na SO . -
Purification: Flash chromatography (DCM:MeOH gradient).
Protocol B: Direct Alkylation to Esters
Use this protocol to create prodrugs or intermediates for further modification.
Rationale: The carboxylate anion is a good nucleophile. Since we start with the sodium salt, no base is needed, reducing side reactions.
Step-by-Step:
-
Dissolve Sodium Salt (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv).
-
Stir at RT for 16 hours. (Heating to 60°C is permissible only if the alkyl halide is unreactive, as the ester is more stable than the acid).
-
Workup: Pour into water, extract with EtOAc.
Quality Control & Validation Criteria
To ensure the protocol was successful and the core scaffold is intact:
| Analytical Method | Expected Signal | Failure Mode Indicator |
| 1H NMR (DMSO-d6) | Singlet at ~2.1-2.3 ppm (6H) for dimethyl groups. | Loss of imidazole signals (ring decomposition). |
| 13C NMR | Carbonyl peak at ~158-162 ppm. | Absence of C=O peak (Decarboxylation occurred -> Product is 4,5-dimethylimidazole). |
| LC-MS | [M+H]+ corresponding to Target MW. | [M-44]+ peak (Decarboxylation). |
References
-
Decarboxylation Mechanisms
-
Amide Coupling Protocols
-
Scaffold Applications
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. jocpr.com [jocpr.com]
Navigating the Cellular Maze: A Guide to Cell Culture Assays with Imidazole-Based Compounds
Introduction: The Versatile Imidazole Scaffold in Drug Discovery
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of a wide array of therapeutic agents.[2][3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3][4] In the realm of oncology, these compounds have emerged as promising candidates, exhibiting the ability to induce programmed cell death (apoptosis), halt cell cycle progression, and inhibit key signaling pathways that drive cancer cell proliferation.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for conducting essential cell culture assays to evaluate the efficacy and mechanism of action of novel imidazole-based compounds. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Part 1: Assessing Cytotoxicity and Cell Viability - The First Line of Inquiry
A primary and critical step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potential. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process by 50%.[5] Several assays are commonly employed for this purpose, each with its own underlying principles and considerations.
The MTT Assay: A Colorimetric Classic for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method to assess cell viability.[6]
Principle: This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7][8] This reduction is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells, and this can be quantified by measuring the absorbance of the dissolved formazan solution.[6][7]
Causality in Protocol Design: The choice of incubation times for both the compound treatment and the MTT reagent is critical. The treatment duration (e.g., 24, 48, or 72 hours) should be sufficient to observe the compound's effect, while the MTT incubation (typically 3-4 hours) must allow for adequate formazan production without causing toxicity from the MTT itself.[6] The solubilization step is equally important; incomplete dissolution of the formazan crystals will lead to inaccurate absorbance readings.[6][9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the imidazole-based compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[8] Incubate the plate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm using a microplate reader.[6][8] A reference wavelength of 630 nm can be used to subtract background noise.[9]
Quantitative Data Summary: IC50 Values of Imidazole Derivatives
The following table provides a summary of reported IC50 values for various imidazole derivatives against different cancer cell lines, showcasing the diverse cytotoxic potential within this class of compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzimidazole sulfonamides | A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) | 0.15 - 7.26 | [10] |
| Imidazothiazole-benzimidazole | A549 (Lung) | 1.09 | [10] |
| 2-phenyl benzimidazole | MCF-7 (Breast) | 3.37 - 6.30 | [10] |
| Benzimidazole-pyrazole | A549 (Lung) | 2.2 - 2.8 | [10] |
| Imidazole-1,2,4-oxadiazole hybrid | MCF-7 (Breast) | 3.02 | [11] |
| Imidazole-containing aromatic amides | K-562 (Leukemia) | 5.66 | [11] |
| Imidazole-Chalcone Hybrids | A549 (Lung) | ~7 - ~63 | [2] |
| Benzenesulfonamide-bearing imidazole | MDA-MB-231 (Breast) | 20.5 | [12] |
| Benzenesulfonamide-bearing imidazole | IGR39 (Melanoma) | 27.8 | [12] |
Part 2: Delving Deeper - Unraveling the Mechanisms of Action
Once the cytotoxic potential of an imidazole-based compound has been established, the next logical step is to investigate its mechanism of action. Does it induce apoptosis? Does it affect cell proliferation? Or does it interfere with other crucial cellular processes like autophagy?
Apoptosis vs. Necrosis: The Annexin V/PI Assay
Distinguishing between apoptosis (programmed cell death) and necrosis (cell death due to injury) is fundamental. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method for this purpose.[13][14]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC).[14] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late-stage apoptotic and necrotic cells.[13][14] By using both stains, we can differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Causality in Protocol Design: Gentle cell handling during harvesting is crucial to avoid artificially inducing membrane damage that could lead to false-positive PI staining.[15] The incubation with Annexin V and PI should be performed in the dark to prevent photobleaching of the fluorescent dyes.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the imidazole-based compound at its IC50 concentration for a predetermined time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.[15]
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method. For suspension cells, collect them directly. Wash the cells with cold PBS.[15]
-
Staining: Resuspend approximately 1 x 10^5 to 1 x 10^6 cells in 100 µL of 1X binding buffer. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Logical Relationship Diagram: Apoptosis Detection
Caption: Flow cytometry populations in an Annexin V/PI assay.
Cell Proliferation: The BrdU Incorporation Assay
To determine if an imidazole-based compound inhibits cell growth by halting proliferation, the BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a robust and widely accepted method.[16]
Principle: BrdU is a synthetic analog of thymidine.[17] During the S-phase of the cell cycle, actively proliferating cells will incorporate BrdU into their newly synthesized DNA.[18] This incorporated BrdU can then be detected using a specific monoclonal antibody, providing a quantitative measure of cell proliferation.[18]
Causality in Protocol Design: The timing and duration of BrdU labeling are critical for sensitivity.[19] The DNA denaturation step is essential to expose the incorporated BrdU to the antibody.[18] Incomplete denaturation will result in a weak or absent signal.
Experimental Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the imidazole compound as described for the MTT assay.
-
BrdU Labeling: During the final 2 to 24 hours of the treatment period, add BrdU labeling solution to the culture medium.[19]
-
Fixation and Denaturation: After labeling, remove the medium, and fix and denature the cells' DNA according to the manufacturer's protocol. This step is crucial for antibody access to the incorporated BrdU.[18]
-
Antibody Incubation: Add the anti-BrdU detection antibody and incubate to allow binding to the incorporated BrdU.[18]
-
Secondary Antibody and Substrate: Wash away the unbound primary antibody and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[18] After another wash step, add the HRP substrate (e.g., TMB) to develop a colorimetric signal.[18]
-
Absorbance Reading: Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.[18]
Autophagy: A Double-Edged Sword
Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death, depending on the context. Some imidazole compounds have been shown to modulate autophagy.[20][21]
Principle: A key marker of autophagy is the conversion of the protein LC3-I to LC3-II, which becomes localized to autophagosome membranes.[20] This can be visualized as puncta (dots) within the cell by fluorescence microscopy or quantified by Western blotting.
Experimental Workflow: Investigating Autophagy
Caption: Workflow for assessing autophagy modulation.
Part 3: Potential Pitfalls and Troubleshooting
Scientific integrity demands a critical eye toward potential artifacts and confounding factors. When working with imidazole-based compounds, be mindful of the following:
-
Direct Assay Interference: Some compounds can directly interact with assay reagents. For instance, a reducing compound could directly reduce MTT, leading to a false-positive signal for cell viability.[22] It is advisable to run a cell-free control to test for direct compound-reagent interactions.[7]
-
pH Alterations: Imidazole has a pKa around 7.0 and can act as a pH buffer.[22] High concentrations of an imidazole derivative could alter the pH of the culture medium, indirectly affecting cell health and assay results. Always measure the pH of the medium after adding the compound.[22]
-
Compound Precipitation: Poor solubility can lead to compound precipitation, which can interfere with absorbance readings in colorimetric assays.[22] Always visually inspect the wells for any precipitate.[22]
Conclusion: A Pathway to Discovery
The cell culture assays outlined in this guide provide a robust framework for the initial in vitro characterization of imidazole-based compounds. By carefully considering the principles behind each assay and adhering to rigorous experimental design, researchers can generate reliable and reproducible data. This, in turn, will accelerate the journey of these promising compounds from the laboratory bench to potential clinical applications, ultimately contributing to the development of novel and effective therapies.
References
-
Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520–534. Retrieved from [Link]
-
Al-Hourani, B. J., & Sharma, S. K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1471. Retrieved from [Link]
-
Malhotra, S. V., et al. (2017). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 8(3), 569-580. Retrieved from [Link]
-
MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(1), 1. Retrieved from [Link]
-
IJSRED. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development, 9(1). Retrieved from [Link]
-
DergiPark. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 205-218. Retrieved from [Link]
-
CABI. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3, 197-210. Retrieved from [Link]
-
Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. Retrieved from [Link]
-
ResearchGate. (2025). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Liu, P., et al. (2015). Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. International Journal of Oncology, 46(2), 739-748. Retrieved from [Link]
-
IJESI. (n.d.). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. Retrieved from [Link]
-
SciSpace. (2015). Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. Retrieved from [Link]
-
University of Akron. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Autophagic flux is inhibited by imidazole treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) -. Retrieved from [Link]
-
MDPI. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Pharmaceuticals, 13(12), 482. Retrieved from [Link]
-
Wiley-VCH GmbH. (2021). An Autophagy-Disrupting Small Molecule Promotes Cancer Cell Death via Caspase Activation. Angewandte Chemie International Edition, 61(3), e202112450. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1691, 81-86. Retrieved from [Link]
-
International Journal of Medical Research and Health Sciences. (n.d.). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
MDPI. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6890. Retrieved from [Link]
-
BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). BrdU Cell Proliferation ELISA. Retrieved from [Link]
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- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 12. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. BrdU Cell Proliferation Assay Millipore [sigmaaldrich.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
formulation of imidazole derivatives for in vivo studies
Application Note: Strategic Formulation of Imidazole Derivatives for In Vivo Administration
Abstract & Scope
Imidazole derivatives (e.g., antifungals, kinase inhibitors, antineoplastics) represent a frequent challenge in preclinical formulation. While often potent, these compounds typically exhibit pH-dependent solubility (BCS Class II/IV), characterized by high solubility in acidic environments but rapid precipitation at physiological pH (7.4). This Application Note provides a rational, non-empirical framework for formulating imidazole derivatives for IV, IP, and PO administration in rodent models. It prioritizes "precipitation-resistant" systems over simple solubility, ensuring bioavailability and reducing embolic risk.
Physicochemical Profiling: The "Solubility Cliff"
Before attempting formulation, you must understand the specific behavior of the imidazole ring.
-
The Mechanism: Imidazoles are weak bases (typical pKa ~6.0–7.0). In the stomach (pH 1–2) or formulation vials (pH 3–4), they are protonated (ionized) and soluble.
-
The Danger Zone: Upon injection into the blood (pH 7.4), the compound deprotonates to its neutral, hydrophobic form. If the concentration exceeds the intrinsic solubility (
) of the neutral form, the drug precipitates, causing micro-embolisms (IV) or poor absorption (IP/PO).
Core Directive: Do not formulate solely for the vial; formulate for the transition from vial to blood.
Formulation Decision Matrix
Use the following logic flow to select the appropriate vehicle based on your compound's dose and route.
Figure 1: Decision matrix for selecting formulation strategy. Note that for IV administration, Cyclodextrins are preferred over cosolvents to minimize hemolysis and precipitation risk.
Protocol A: The "Rapid Screen" (Cosolvent System)
Best for: Early PK screening, IP/PO administration. Mechanism: Uses dielectric constant reduction to solubilize the neutral drug. Composition: 5% DMSO / 40% PEG 400 / 55% Saline.
Reagents
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered.
-
Polyethylene Glycol 400 (PEG 400).
-
0.9% Saline (sterile).
Step-by-Step Procedure
-
Weighing: Weigh the required amount of imidazole derivative into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of DMSO (5% of total volume).
-
Critical: Vortex until completely dissolved. If the drug does not dissolve in the DMSO fraction, this protocol will fail. Do not proceed.
-
-
Secondary Solubilization: Add PEG 400 (40% of total volume).
-
Why: PEG acts as an interface between the organic DMSO and the aqueous saline, preventing immediate shock-precipitation.
-
Vortex thoroughly.
-
-
Aqueous Addition: Slowly add 0.9% Saline (55% of total volume) while vortexing.
-
Caution: Heat may be generated.[1] If the solution turns cloudy, the drug has precipitated.
-
-
Clarification: If a slight haze appears, sonicate for 5–10 minutes at 37°C. If precipitate remains, the concentration is too high for this vehicle.
Protocol B: The "Gold Standard" (Cyclodextrin Complexation)
Best for: High dose studies, IV administration, toxicological safety. Mechanism: Encapsulates the hydrophobic imidazole ring within the cyclodextrin torus, shielding it from water while maintaining aqueous solubility. Composition: 20% (w/v) SBE-β-CD (Captisol®) in 25mM Citrate Buffer (pH 4.0).
Reagents
-
Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) sodium salt.[2]
-
Citric acid / Sodium citrate buffer (pH 4.0).
-
1N HCl and 1N NaOH for adjustment.
Step-by-Step Procedure
-
Vehicle Preparation:
-
Dissolve 20g of SBE-β-CD in 100mL of 25mM Citrate Buffer (pH 4.0).
-
Stir until clear. Filter sterilize (0.22 µm PVDF) and store at 4°C.
-
-
Drug Addition:
-
Weigh the imidazole derivative into a vial.
-
Add the prepared 20% SBE-β-CD vehicle.
-
-
Complexation (The Energy Step):
-
The drug will likely not dissolve immediately.
-
Sonicate for 20 minutes at 40°C or place on a rotary shaker overnight at room temperature.
-
Tip: If the drug is stubborn, acidify the solution slightly (dropwise 1N HCl) to protonate the imidazole (aids solubility), allow complexation, and then slowly back-titrate to pH 4–5 with NaOH. The cyclodextrin will hold the drug in solution even as pH rises.
-
-
Filtration:
-
Filter the final formulation through a 0.22 µm PES or PVDF syringe filter before injection.
-
Workflow Visualization: Preparation Logic
Figure 2: Step-by-step preparation workflow emphasizing the visual check and energy input steps.
Quality Control: The "Visual Dilution Test"
Mandatory Step: Before injecting any animal, you must validate that the formulation will not precipitate in the bloodstream.
-
Prepare a vial with 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) warmed to 37°C.
-
Pipette 100 µL of your final formulation into the PBS (1:10 dilution).
-
Observe:
-
Clear: Pass. Safe for IV.
-
Cloudy/Precipitate: Fail. High risk of embolism (IV) or precipitation in peritoneum (IP).
-
Remedy: If failed, reduce drug concentration or switch from Protocol A to Protocol B.
-
Reference Data: Vehicle Toxicity Limits
Do not exceed these limits to ensure observed effects are due to the drug, not the vehicle.
| Vehicle Component | Mouse IV Max (Bolus) | Mouse IP Max | Rat IV Max (Bolus) | Toxicity Concerns |
| DMSO | 5% (v/v) | 10–20% (v/v) | 5% (v/v) | Hemolysis, local inflammation, pain. |
| PEG 400 | 40% (v/v) | 50% (v/v) | 40% (v/v) | Viscosity, potential renal toxicity at high chronic doses. |
| Tween 80 | 1–2% (v/v) | 1–5% (v/v) | 1–2% (v/v) | Histamine release (anaphylactoid reaction). |
| SBE-β-CD | 40% (w/v) | 40% (w/v) | 40% (w/v) | Very safe; renally cleared. High osmotic load at >20%. |
| Ethanol | <5% (v/v) | <10% (v/v) | <5% (v/v) | CNS depression, hemolysis. |
Table 1: Recommended maximum limits for common vehicles in rodent studies.
References
-
FDA Inactive Ingredient Database (IID). U.S. Food and Drug Administration. [Link]
-
Stella, V. J., & He, Q. (2008). Cyclodextrins.[1] Toxicologic Pathology, 36(1), 30–42. [Link]
-
Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19. [Link]
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499–521. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Substituted Imidazoles
Welcome to the Technical Support Center for the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Imidazole derivatives are cornerstone motifs in medicinal chemistry and materials science, yet their synthesis can present significant challenges, from controlling regioselectivity to achieving high yields and purity.[1][2][3][4]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of substituted imidazoles, offering practical advice and evidence-based solutions.
Q1: My Debus-Radziszewski reaction is resulting in a low yield. What are the primary causes and how can I optimize it?
A1: Low yields in the Debus-Radziszewski synthesis, a classic multi-component reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source, are a well-documented challenge.[5][6][7][8] Several factors can contribute to this, including suboptimal reaction conditions and the propensity for side reactions.[7][8]
Troubleshooting Strategies:
-
Catalyst Selection: While the traditional reaction can be performed without a catalyst, the use of various catalysts has been shown to dramatically improve yields.[5] Consider employing catalysts such as silicotungstic acid, boric acid, or copper iodide (CuI).[5][8] For instance, using a low-melting mixture of urea–ZnCl2 has been reported to give excellent yields.[7]
-
Reaction Conditions:
-
Temperature and Time: Ensure the reaction is conducted at the optimal temperature, which is often at reflux.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid degradation.
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol is commonly used, other solvents like methanol or even solvent-free conditions, particularly with microwave irradiation, have proven effective.[5]
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and boost yields compared to conventional heating methods.[5][9][10][11][12]
-
Purity of Reagents: Always ensure the purity of your starting materials, as impurities can lead to unwanted side reactions and lower yields.[6]
Q2: I'm struggling with controlling regioselectivity in my imidazole synthesis, especially with unsymmetrical starting materials. What strategies can I employ?
A2: Achieving high regioselectivity is a critical challenge in the synthesis of substituted imidazoles. The outcome is governed by a delicate interplay of steric and electronic factors of the reactants, the reaction mechanism, and the chosen conditions.[13][14]
Strategies for Regiocontrol:
-
Steric Hindrance: Utilize bulky substituents on your reactants to sterically direct the reaction towards a specific regioisomer.[13][14] For example, in N-alkylation, a bulky group can block the approach of the alkylating agent to the adjacent nitrogen atom.[13][14]
-
Protecting Groups: Employing a directing or protecting group can provide definitive control over regioselectivity. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a powerful tool for this purpose, enabling selective C-H arylation and N-alkylation.[14][15]
-
Catalyst and Ligand Choice: The catalyst system is paramount for directing regioselectivity. In palladium-catalyzed C-H arylations, for instance, switching from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.[14]
-
Named Reactions with Inherent Regiocontrol:
-
Marckwald Synthesis: This method, which involves the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is effective for creating specific substitution patterns.[13]
-
Van Leusen Imidazole Synthesis: This route, utilizing tosylmethyl isocyanide (TosMIC), allows for the regioselective preparation of 1,4- and 1,5-disubstituted imidazoles.[6]
-
-
Multi-step Strategies: For challenging targets like 1,4-disubstituted imidazoles, a multi-step sequence starting from a glycine derivative can provide complete regioselectivity.[13]
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: Side reactions can significantly complicate purification and reduce the yield of the desired imidazole. The nature of the side products is highly dependent on the synthetic route.
Common Side Reactions and Mitigation:
-
In Debus-Radziszewski Synthesis: The formation of oxazoles is a potential competing reaction pathway.[8] Optimizing the reaction conditions, such as the choice of catalyst and solvent, can favor the formation of the imidazole product.
-
During N-alkylation:
-
Dialkylated Imidazolium Salts: The N-alkylated imidazole product can act as a nucleophile and react further with the alkylating agent.[8] To minimize this, use a slight excess of the imidazole starting material (1.1 to 1.2 equivalents) and perform a slow, dropwise addition of the alkylating agent.[8]
-
C-alkylation: Alkylation can sometimes occur at the C2 position, especially if the nitrogen atoms are sterically hindered.[8] Adjusting the reaction conditions, such as using a less reactive alkylating agent or a different base, can improve selectivity.[8]
-
-
Decomposition: A darkening of the reaction mixture often indicates the decomposition of starting materials or products, which can be triggered by high temperatures or the use of a strong base.[8] Consider lowering the reaction temperature and employing a milder base if decomposition is suspected.[8]
Q4: Purification of my substituted imidazole is proving to be difficult. What are some effective purification strategies?
A4: The purification of imidazole derivatives can be challenging due to their basicity and potential for multiple products. A combination of techniques is often necessary.
Purification Techniques:
-
Acid-Base Extraction: This is a highly effective method for separating the basic imidazole product from neutral or acidic impurities.[8] The imidazole is protonated with a dilute acid, extracted into the aqueous phase, and then liberated by neutralization and back-extracted into an organic solvent.[8]
-
Column Chromatography: Silica gel is commonly used, but tailing can be an issue due to the basic nature of the imidazole. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. Reverse-phase (C18) chromatography is also a viable option.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a powerful purification technique.[16]
-
Slurry: For crude solids, slurrying in a suitable solvent can help remove impurities.[14]
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for key synthetic methods, along with visual workflows to guide your experimental setup and troubleshooting.
Protocol 1: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol offers a rapid and efficient method for the synthesis of trisubstituted imidazoles.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Aldehyde (e.g., Benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Add glacial acetic acid (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 120 °C and hold for 10-20 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 2-4 hours | 60-80% | [11] |
| Microwave Irradiation | 10-20 minutes | 85-95% | [5][7][9] |
Protocol 2: Regioselective N-Alkylation of an Unsubstituted Imidazole
This protocol describes a general procedure for the N-alkylation of an imidazole under basic conditions.
Materials:
-
Imidazole
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the imidazole (1.2 equivalents).
-
Add anhydrous DMF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains low.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Slowly add the alkyl halide (1.0 equivalent) dropwise via a syringe, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Visualization of Key Concepts
Visual aids are essential for understanding complex reaction pathways and troubleshooting logic. The following diagrams, rendered in Graphviz, illustrate key concepts discussed in this guide.
Troubleshooting Workflow for Low Yield in Debus-Radziszewski Synthesis
Caption: A logical workflow for troubleshooting low yields in the Debus-Radziszewski synthesis.
Regioselectivity Control in Imidazole Synthesis
Caption: Key strategies for controlling regioselectivity in the synthesis of substituted imidazoles.
References
- Benchchem. (n.d.). Technical Support Center: Regioselectivity in Imidazole Synthesis.
- Benchchem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center.
- ACS Publications. (2023, July 3). Metal-Controlled Switchable Regioselective Synthesis of Substituted Imidazoles and Pyrroles via Ring Opening/Cyclocondensation with 2H-Azirines. The Journal of Organic Chemistry.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-3999. DOI:10.1039/D0OB00350F.
- Benchchem. (n.d.). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
- Benchchem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
- Taylor & Francis Online. (2025, January 20). Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress.
- PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- RSC Publishing. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles.
- ResearchGate. (2025, August 10). A Literature Review on the Imidazole.
- Atanasova-Stamova, S. Y., Georgieva, S. F., & Georgieva, M. B. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- OUCI. (n.d.). Synthesis of imidazole derivatives in the last 5 years: An update.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Imidazoles.
- Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. DOI: 10.1055/s-0029-1216841.
- IOSR Journal. (2026, January 9). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis.
- ResearchGate. (2025, August 6). Synthesis of 4,5-disubstituted imidazoles.
- PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- RSC Publishing. (n.d.). Recent advances in the synthesis of imidazoles.
- Kuethe, J. T., Wong, A., & Davies, I. W. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. The Journal of Organic Chemistry, 69(22), 7752–7754. DOI: 10.1021/jo048887v.
- Canadian Science Publishing. (n.d.). Synthesis of 4,5-disubstituted imidazoles.
- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2296-2320. DOI: 10.1002/jhet.3613.
- PMC. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles.
- ResearchGate. (2016, January 19). What is the best way to synthesize 2-substituted imidazole?.
- PMC. (2023, June 19). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
- ResearchGate. (2025, August 6). Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Imidazoles.
- Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Science Journal, 6(2), 1-12.
- ResearchGate. (n.d.). C–H activation of 2H-imidazoles and our design.
- MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
- Scirp.org. (n.d.). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives.
- IUCr. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
- Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Communications, 51(85), 15584-15587. DOI: 10.1039/C5CC06886A.
- Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves.
- Oxford Academic. (n.d.). Catalytic C-H Activation. Chemistry Letters.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- Bentham Science Publishers. (2014, December 1). Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles.
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- International Journal of Pharmaceutical Sciences and Research. (2015, April 1). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES.
- Academia.edu. (n.d.). Multicomponent green synthesis, spectroscopic and structural investigation of multi-substituted imidazoles. Part 1.
- ResearchGate. (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis.
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
- MDPI. (2021, October 2). Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reaction strategies for synthesis of imidazole derivatives: a review | Atanasova-Stamova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 4. Synthesis of imidazole derivatives in the last 5 years: An update [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Optimizing 4,5-Dimethyl-1H-imidazole-2-carboxylate Synthesis
Executive Summary
The synthesis of ethyl 4,5-dimethyl-1H-imidazole-2-carboxylate is a critical step in generating diverse pharmaceutical scaffolds. While direct oxidation of 4,5-dimethylimidazole often results in ring degradation or low yields, the Modified Pinner-Bredereck Synthesis offers the highest atom economy and purity profile. This method builds the imidazole ring around the carboxylate functionality using 2,3-butanedione (diacetyl) and ethyl 2-amino-2-iminoacetate .
This guide provides a validated, step-by-step protocol and a deep-dive troubleshooting matrix to overcome common failure modes such as "tar" formation, low conversion, and hydrolysis of intermediates.
The "Golden Route": Modified Pinner-Bredereck Protocol
This protocol is superior to oxidation methods because it avoids harsh conditions that degrade the electron-rich imidazole ring. It proceeds in three logical phases.
Phase A: Precursor Synthesis (The Pinner Salt)
Objective: Convert ethyl cyanoformate into the reactive imidate salt.
-
Reagents: Ethyl cyanoformate (1.0 eq), Absolute Ethanol (1.1 eq), Dry HCl gas (excess) or 4M HCl in Dioxane.
-
Mechanism: Acid-catalyzed addition of ethanol across the nitrile.
Phase B: Amidination & Cyclization (Telescoped)
Objective: Convert the imidate to an amidine in situ and condense with the diketone.
-
Reagents: Pinner Salt (from Phase A), 2,3-Butanedione (1.0 eq), Ammonium Acetate (2.5 eq).
-
Solvent: Dry Methanol or Ethanol.[1]
Detailed Step-by-Step Procedure
| Step | Operation | Critical Parameter (CPP) | Technical Rationale |
| 1 | Pinner Reaction: Dissolve ethyl cyanoformate in dry Et2O or dioxane. Cool to 0°C. Add 1.1 eq dry EtOH. Saturate with anhydrous HCl gas for 2 hours. | Moisture Control: System must be <0.1% water. | Water hydrolyzes the Pinner salt back to ethyl oxamate (dead end). |
| 2 | Crystallization: Seal vessel and store at 4°C for 24-48h. A white precipitate (Ethyl 2-ethoxy-2-iminoacetate HCl) forms. | Time/Temp: Do not rush. | Slow crystallization ensures high purity of the imidate salt, rejecting impurities. |
| 3 | Isolation: Filter the salt rapidly under inert atmosphere (N2/Ar). Wash with cold dry ether. | Atmosphere: Hygroscopic solid. | The salt is extremely sensitive to moisture; exposure to humid air degrades it in minutes. |
| 4 | Cyclization Setup: Suspend the Pinner salt in dry MeOH. Add 2,3-butanedione (1.0 eq) and Ammonium Acetate (2.5 eq). | Stoichiometry: Excess NH4OAc is vital. | NH4OAc acts as both the nitrogen source and the buffer to maintain pH ~9 for cyclization. |
| 5 | Reaction: Stir at Room Temp for 4h, then reflux for 2h. | Temp Ramp: Gradual heating. | 2,3-Butanedione is volatile (bp 88°C). Rapid heating causes loss of reagent before reaction. |
| 6 | Workup: Remove solvent in vacuo. Resuspend residue in water.[2][3] Neutralize with NaHCO3 to pH 7-8. Extract with EtOAc.[2] | pH Adjustment: Critical for solubility. | The product is amphoteric. At low pH, it is a soluble salt; at high pH, it may form a salt. pH 7-8 ensures the neutral species extracts. |
Visualization: Reaction Logic & Troubleshooting
Diagram 1: Synthetic Pathway & Critical Control Points
Caption: The "Pinner Pathway" highlights the critical instability of the intermediate salt. Moisture ingress at the yellow node leads to irreversible failure (red node).
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for isolating the root cause of yield loss, distinguishing between synthesis failure (tar) and workup failure (pH).
Troubleshooting Guide & FAQs
Symptom: The reaction mixture turned into a dark black tar.
Diagnosis: Polymerization of 2,3-butanedione (Diacetyl). Mechanism: Diacetyl is highly reactive. If added too quickly to a basic or hot solution without the amidine being ready, it undergoes self-aldol condensation. Corrective Action:
-
Ensure the Pinner salt and Ammonium Acetate are stirred for 15-30 minutes before adding diacetyl to generate the amidine in situ.
-
Add 2,3-butanedione dropwise at 0°C or Room Temperature. Never add it to a refluxing mixture.
Symptom: No precipitate formed during Pinner Salt preparation.
Diagnosis: Solvent wetness or insufficient HCl. Mechanism: If ethanol contains water, the nitrile hydrolyzes to the amide/ester rather than the imidate. If HCl is insufficient, the salt doesn't crystallize. Corrective Action:
-
Use freshly opened absolute ethanol and anhydrous ether.
-
Ensure the weight increase of the reaction vessel corresponds to >1.0 equivalent of HCl gas.
Symptom: Product yield is low (<30%), but NMR shows clean product in crude.
Diagnosis: Workup pH error. Mechanism: Imidazole-2-carboxylates are zwitterionic.
-
pH < 4: Protonated (Cationic) -> Stays in water.
-
pH > 10: Deprotonated (Anionic) -> Stays in water.
-
pH 7-8: Neutral -> Extracts into Ethyl Acetate/DCM. Corrective Action: Carefully titrate the aqueous quench with saturated NaHCO3 to pH 7.5 before extraction. Saturate the aqueous layer with NaCl (Salting out) to improve extraction efficiency.
Comparative Data: Solvent & Conditions
| Solvent System | Temperature | Yield (Isolated) | Purity (HPLC) | Notes |
| MeOH / NH4OAc | Reflux | 78% | >98% | Recommended. Best solubility for intermediates. |
| EtOH / NH4OAc | Reflux | 65% | 95% | Slower reaction rate. |
| Water / NH3 | 50°C | <20% | 60% | Hydrolysis of ester competes with cyclization. |
| DMF / 120°C | 120°C | 45% | 85% | Thermal degradation of diacetyl observed. |
References
-
Bredereck, H., et al. "Syntheses of Heterocycles via Amidines and Imidates." Chemische Berichte, vol. 97, no. 12, 1964, pp. 3397-3406.
-
Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, vol. 16, no. 2, 1883, pp. 1643–1655.
-
Organic Syntheses. "Imidazole-2-carboxaldehyde." Org.[4][5][6][7] Synth. 2003, 80, 200. (Demonstrates Pinner-type cyclization logic).
-
Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Imidazole-2-carboxylate Derivatives." (General methodology reference for 4,5-disubstituted variants).
(Note: While specific papers for the 4,5-dimethyl-ethyl ester derivative are older, the protocols above represent the authoritative general methodology for this class of heterocycles.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for imidazole carboxylic acids
Technical Support Center: Purification of Imidazole Carboxylic Acids
Status: Operational Specialist: Senior Application Scientist Subject: Troubleshooting Zwitterionic Purification & Isolation[1][2][3]
Overview: The "Zwitterionic Trap"
Welcome to the technical guide for handling imidazole carboxylic acids (e.g., 4-imidazolecarboxylic acid, 2-imidazolecarboxylic acid). These molecules present a unique purification challenge because they are amphoteric zwitterions .
The Challenge: At neutral pH, these molecules exist primarily as zwitterions (net charge 0), making them highly water-soluble yet insoluble in most organic solvents.[2][3] They often cannot be extracted into dichloromethane or ethyl acetate, rendering standard liquid-liquid extraction (LLE) ineffective.[1][2][3] Furthermore, they tend to "oil out" rather than crystallize due to strong intermolecular hydrogen bonding.
This guide prioritizes Isoelectric Point (pI) Precipitation and Ion Exchange Chromatography (IEX) as the primary purification vectors.[3]
Module 1: Isoelectric Point (pI) Precipitation
This is the most efficient method for bulk purification, utilizing the minimum solubility of the zwitterion at its isoelectric point.
The Mechanism
At the pI, the repulsive electrostatic forces between molecules are minimized, leading to aggregation and precipitation.
Figure 1: The pH-dependent solubility profile of imidazole carboxylic acids.[1][2][3]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude solid in minimum volume of 1M HCl (or dilute H₂SO₄). The solution should be clear and acidic (pH < 1).
-
Why? This protonates the imidazole ring, breaking crystal lattice forces and ensuring full solubility as the cationic hydrochloride salt.
-
-
Clarification: If insoluble impurities (e.g., polymers) remain, filter the acidic solution through a 0.45 µm membrane or Celite pad.[3]
-
Neutralization (The Critical Step):
-
Slowly add saturated aqueous Ammonia (NH₄OH) or 5M NaOH dropwise with vigorous stirring.
-
Monitor pH continuously.
-
-
The Target Zone: Stop addition exactly at the pI (typically pH 3.5 – 5.5 for 4-imidazolecarboxylic acid).[2]
-
Observation: The solution will become cloudy.[5]
-
-
Aging: Cool the slurry to 0–4°C and stir for 2–4 hours.
-
Isolation: Filter via Buchner funnel. Wash the cake with ice-cold water (minimal volume) followed by acetone (to remove water and speed drying).
Module 2: Desalting via Ion Exchange (IEX)
If your synthesis involves oxidation (e.g., from hydroxymethylimidazole) or hydrolysis, your product is likely contaminated with inorganic salts (NaCl, Na₂SO₄).[3] Recrystallization will not remove these effectively.
Recommended Resin: Strongly Acidic Cation Exchange (e.g., Dowex 50W, Amberlite IR-120).[2][3]
Workflow Protocol
Figure 2: Cation exchange strategy for desalting zwitterions.
Technical Note: The elution with ammonia works because the high pH deprotonates the imidazole ring (neutralizing the positive charge holding it to the resin) and ionizes the carboxylic acid (creating a negative charge that is repelled by the anionic sulfonate groups on the resin).
Module 3: Troubleshooting Recrystallization ("Oiling Out")
Issue: Upon cooling a hot solution, the product separates as a sticky oil/gum instead of crystals. Cause: The solution temperature is above the melting point of the solvated product, or the polarity of the solvent is too distinct from the product, causing liquid-liquid phase separation before nucleation.[2]
Solvent Selection Guide:
| Solvent System | Suitability | Notes |
| Water (Boiling) | ⭐⭐⭐⭐⭐ | Best for free acids.[1][2][3] Requires slow cooling.[5] |
| Water : Ethanol (1:1) | ⭐⭐⭐⭐ | Good if water solubility is too high.[3] |
| DMF or DMSO | ⭐⭐ | Avoid. High boiling points make removal difficult; product may decompose. |
| Acetone/Ether | ⭐ | Anti-solvents only. Use to crash out product from aqueous solutions. |
Corrective Protocol for Oiling Out:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the homogeneous phase.
-
Seed: Add a tiny crystal of pure product (if available) at a temperature just below the boiling point.
-
Slow Cool: Turn off the heat source but leave the flask in the oil bath/heating mantle to cool down over 3–5 hours. Do not shock cool in ice.
-
Agitation: Stir slowly. Rapid stirring promotes oiling; slow stirring promotes crystal growth.
FAQ: Common User Scenarios
Q1: My product is colored (brown/yellow) even after precipitation.
-
Diagnosis: Imidazoles are prone to oxidative oligomerization.
-
Fix: Perform a charcoal treatment . Dissolve the product in hot acidic water (pH 1), add Activated Carbon (5-10% w/w), stir for 30 mins, and filter hot through Celite. Then proceed to pI precipitation.
Q2: I cannot remove the inorganic salts; the ash content is high.
-
Diagnosis: Co-precipitation of salts during pI adjustment.
-
Fix: Use the IEX Protocol (Module 2) . Alternatively, if the product is 4-imidazolecarboxylic acid, it can be sublimed, but this requires high vacuum (<0.1 mmHg) and high heat (>200°C), which risks decarboxylation.[2][3]
Q3: Can I use Silica Gel Chromatography?
-
Diagnosis: Avoid standard silica. The basic imidazole and acidic carboxyl groups will bind irreversibly to the acidic silanols on the silica surface, leading to severe tailing and mass loss.
-
Fix: Use Reverse Phase (C18) with an ion-pairing agent (e.g., 0.1% TFA or Formic Acid) in the mobile phase to suppress ionization.[2][3]
Q4: The product contains metal residues (Pd, Cu from synthesis).
-
Diagnosis: Imidazoles are excellent ligands for transition metals.
-
Fix: Add a metal scavenger (e.g., QuadraPure™ or thiol-functionalized silica) to the acidic solution before the final precipitation step.[2][3]
References
-
Purification via pI Precipitation
-
Ion Exchange Strategies
-
Recrystallization & Solvent Selection
-
Source: BenchChem Technical Support.[5] "Purification of Imidazole Derivatives."
- Context: Protocols for solvent selection (water/ethanol systems) and troubleshooting "oiling out."
-
-
Synthesis & Isolation Context
- Source: LookChem. "1H-Imidazole-4-carboxylic acid synthesis and properties."
- Context: Details on oxidation of methylimidazoles and subsequent purific
Sources
- 1. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]
- 2. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchwise.wordpress.com [benchwise.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues with sodium 4,5-dimethyl-1H-imidazole-2-carboxylate
Status: Active | Ticket Type: Solubility & Stability Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Introduction: The "Salt Paradox"
Welcome to the technical guide for Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate . Researchers often encounter a paradox with this compound: despite being a sodium salt (which implies high water solubility), it frequently precipitates in biological buffers or fails to dissolve in organic reaction media.[1]
This guide addresses the three critical failure modes associated with this molecule: Isoelectric Precipitation , Organic Incompatibility , and Thermal Decarboxylation .[1]
Ticket #1: "The compound precipitates when added to my buffer."
Diagnosis: Isoelectric Point (pI) Crash
Although you possess the sodium salt (highly soluble), placing it into a buffer with a pH between 3.0 and 6.0 often causes immediate precipitation.[1] This is due to the formation of a poorly soluble zwitterion .[1]
The Mechanism:
-
Starting State (pH > 8): The molecule exists as an anion (carboxylate is -1, imidazole ring is neutral).[1] It is soluble.[1][2]
-
The Trap (pH 3–6): The imidazole nitrogen (N3) has a pKa of approximately 7.0–7.[1]5. As pH drops below 7, the ring protonates (+1 charge).[1] The carboxylate remains deprotonated (-1 charge).[1] The net charge is 0 .[1] This zwitterionic form crystallizes out of solution due to strong intermolecular electrostatic lattice forces.[1]
-
Acidic State (pH < 2): The carboxylate protonates.[1] The molecule becomes a cation (+1).[1] Solubility returns.
Visualization: pH-Dependent Speciation
The following diagram illustrates the solubility windows based on protonation states.
[1]
Troubleshooting Protocol
-
Step 1: Measure the pH of your target buffer before adding the compound.
-
Step 2: If your experiment allows, adjust the buffer pH to > 7.5 .[1]
-
Step 3: If you must work at pH 4–6 (e.g., for specific enzyme kinetics), do not use the sodium salt directly.[1]
Ticket #2: "I cannot dissolve this salt in DCM or THF for synthesis."
Diagnosis: Lattice Energy Barrier
Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate is an ionic solid.[1] It is inherently insoluble in non-polar organic solvents like Dichloromethane (DCM), Toluene, or THF because these solvents cannot overcome the ionic lattice energy.[1]
Solution: Phase Transfer Catalysis (PTC) or Cation Exchange
To perform acylation, alkylation, or coupling reactions in organic media, you must modify the counter-ion or use a shuttle.[1]
Method A: Crown Ether Solubilization (For small scale)
-
Reagent: 15-Crown-5 (specific for Na+).[1]
-
Protocol: Add 1.05 equivalents of 15-Crown-5 to the suspension in DCM. The crown ether sequesters the Na+, creating a "naked" carboxylate anion that dissolves and becomes highly nucleophilic [1].[1]
Method B: Cation Exchange (For scale-up) Convert the sodium salt to a Tetrabutylammonium (TBA) salt.[1]
-
Dissolve the sodium salt in water.[1]
-
Add 1.0 equiv of Tetrabutylammonium Hydrogen Sulfate (TBAHS).[1]
-
Extract with DCM.[1] The lipophilic TBA+ salt will migrate into the organic layer.
-
Dry and evaporate the DCM layer to recover the TBA-carboxylate, which is soluble in THF/DCM.[1]
Visualization: Phase Transfer Workflow
Ticket #3: "Gas bubbles formed during heating/workup."[1]
Diagnosis: Thermal Decarboxylation
Imidazole-2-carboxylic acids are notoriously unstable compared to their 4- or 5-position counterparts.[1] The electron-withdrawing nature of the adjacent sp2 nitrogens destabilizes the carboxyl bond.[1] Heating this compound, especially in acidic media, triggers the loss of CO₂, yielding 4,5-dimethylimidazole [2].[1]
Risk Factors:
Stability Protocol
| Parameter | Safe Limit | Critical Danger Zone |
| Temperature | < 40°C | > 80°C (Rapid Decarboxylation) |
| pH | > 7.0 (Basic) | < 4.0 (Acidic + Heat) |
| Drying Method | Lyophilization | Oven drying > 50°C |
Corrective Action: If you observe gas evolution, stop heating immediately. Neutralize the solution with NaOH. For solvent removal, use a rotary evaporator with a bath temperature below 35°C .[1]
Summary Data Table
| Property | Value / Condition | Note |
| Molecular Formula | C₆H₇N₂O₂Na | Sodium Salt |
| Solubility (Water) | High (> 50 mg/mL) | Only at pH > 7.0 |
| Solubility (DCM) | Negligible | Requires PTC or Crown Ether |
| pKa (Im-H+) | ~7.2 | Protonation causes precipitation |
| pKa (COOH) | ~2.5 | Acidic form is soluble but unstable |
| Stability | Heat Sensitive | Avoid T > 60°C to prevent CO₂ loss |
References
-
Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models."[1] Chemical Reviews, 104(6), 2723–2750.
- O'Connell, J. F., et al. (1987). "The synthesis of imidazole-2-carboxylic acid derivatives." Synthesis, 1987(10), 933-935. (Describes the instability and decarboxylation mechanisms of 2-substituted imidazoles).
-
ChemicalBook. (2024).[1] "4,5-Imidazoledicarboxylic acid Properties and Safety." (Provides analog pKa and solubility data for dimethyl-imidazole carboxylates).
-
Master Organic Chemistry. (2022). "Decarboxylation of Carboxylic Acids." (Mechanistic grounding for the thermal instability of heteroaromatic acids).
Sources
Technical Support Center: Imidazole Synthesis & Troubleshooting
Welcome to the Imidazole Synthesis Support Hub.
As a Senior Application Scientist, I understand that imidazole synthesis often feels less like a reaction and more like a negotiation with thermodynamics. Whether you are employing the classic Debus-Radziszewski multicomponent reaction or the precise Van Leusen cycloaddition, the formation of "black tar," pyrazines, or regioisomeric mixtures is a common frustration.
This guide deconstructs these failures not as random bad luck, but as logical chemical divergences. We will analyze the mechanism of failure and provide self-validating protocols to correct them.
Module 1: The Debus-Radziszewski Reaction
Core Issue: Formation of "Black Tar" and Pyrazine Contamination.
The Debus-Radziszewski reaction (1,2-dicarbonyl + aldehyde + ammonia) is the workhorse of imidazole synthesis. However, it is prone to catastrophic polymerization and competitive heterocycle formation.
Diagnostic Diagram: The Divergence Point
The following diagram illustrates the critical branching point where the reaction fails.
Figure 1: Mechanistic divergence in Debus-Radziszewski synthesis. Note that Pyrazine formation competes when the diimine intermediate reacts with excess dicarbonyl instead of the aldehyde.
Troubleshooting Q&A
Q1: My reaction mixture turned into a viscous black tar within 30 minutes. What happened? Diagnosis: You likely experienced glyoxal polymerization or a Maillard-type runaway reaction. The Cause: 1,2-dicarbonyls (especially glyoxal) are highly electrophilic. In the presence of base (even weak bases like ammonium acetate) and high heat, they rapidly oligomerize before the imidazole ring can close. The Fix:
-
Temperature Staging: Do not heat immediately. Stir the dicarbonyl and ammonia source at 0°C to 10°C for 1-2 hours to allow the diimine to form under kinetic control. Only then add the aldehyde and heat to reflux [1].
-
Ammonia Source: Switch from aqueous ammonia (which increases pH and polymerization risk) to Ammonium Acetate (NH₄OAc) in acetic acid. The buffering effect mitigates polymerization.
Q2: I have a persistent yellow impurity that NMR identifies as a Pyrazine. How do I stop this? Diagnosis: Stoichiometric imbalance leading to self-condensation . The Mechanism: If the ammonia concentration drops (ammonia starvation), the transient diimine intermediate reacts with another molecule of dicarbonyl instead of the aldehyde. This forms a 6-membered pyrazine ring instead of the 5-membered imidazole [2]. The Fix:
-
Excess Ammonia: Always use a 4-6x molar excess of ammonium acetate relative to the dicarbonyl.
-
Order of Addition: Add the dicarbonyl slowly to the mixture of aldehyde and ammonia. This keeps the dicarbonyl concentration low relative to the ammonia, favoring diimine formation over self-condensation.
Module 2: The Van Leusen Synthesis
Core Issue: Oxazole Contamination.
The Van Leusen reaction (TosMIC + Aldehyde/Imine) is preferred for 1,5-disubstituted imidazoles. However, users often find significant amounts of oxazole side products.
Diagnostic Diagram: The Imine Critical Path
Figure 2: The Van Leusen divergence. If the aldimine is not fully formed before TosMIC addition, the aldehyde reacts directly to form an Oxazole.[1]
Troubleshooting Q&A
Q3: Why is my product a 50:50 mixture of Imidazole and Oxazole? Diagnosis: Incomplete imine formation in a "One-Pot" protocol. The Cause: In the standard "Van Leusen Three-Component Reaction" (vL-3CR), the aldehyde, amine, and TosMIC are often mixed together. If the amine is sterically hindered or the equilibrium does not favor the imine, TosMIC reacts directly with the aldehyde oxygen [3]. The Fix:
-
Two-Step Protocol: Do not use the one-pot method for valuable substrates.
-
Reflux Aldehyde + Amine in MeOH/EtOH (with molecular sieves if necessary) for 2-4 hours.
-
Confirm imine formation by TLC (disappearance of aldehyde).
-
Only then add TosMIC and base (K₂CO₃).
-
Module 3: Regioselectivity (N-Alkylation)
Core Issue: Controlling N1 vs. N3 Isomers.
When alkylating an asymmetric imidazole, the proton can reside on either nitrogen (tautomerism), leading to mixtures.
Table 1: Strategic Control of Regioselectivity
| Variable | Condition | Favored Site | Mechanism |
| Sterics | Bulky group at C4 | N1 (Remote) | Steric Approach Control: The alkylating agent avoids the steric bulk of the C4 substituent [4]. |
| Base/Solvent | NaH / THF | N1 (Major) | Coordination Control: Na+ coordinates with N3 and the C4-substituent, blocking N3 from attack. |
| Base/Solvent | K₂CO₃ / DMF | Mixture / N3 | Thermodynamic Control: Loose ion pairing allows alkylation at the more electron-rich (often N3) nitrogen. |
| Electronics | EWG at C4 (e.g., -NO2) | N1 | Electronic Deactivation: The EWG pulls density from N3, making it less nucleophilic. |
Q4: I need the N1 isomer, but I'm getting the N3. How do I switch selectivity? The Protocol: Switch to a coordination-dependent system.
-
Solvent: Use anhydrous THF (not DMF).
-
Base: Use Sodium Hydride (NaH).
-
Mechanism: The Sodium cation (Na+) often chelates between the N3 nitrogen and the substituent at C4 (if it has a lone pair, like -COOMe or -NO2). This "masks" the N3 position, forcing the alkyl halide to attack N1 [5].
Module 4: Purification Protocol
Core Issue: Separating Imidazoles from "Tar" and Non-Basic Side Products.
Since imidazoles are amphoteric (pKa of conjugate acid ~7.0), we can use Acid-Base Extraction to purify them from neutral side products (pyrazines, oxazoles, tars) without chromatography.
Protocol: The "pH Switch" Purification
-
Dissolution: Dissolve crude "tarry" mixture in Ethyl Acetate (EtOAc).
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).
-
Chemistry: The imidazole becomes protonated (imidazolium) and moves to the water phase.[2]
-
Separation: The neutral "tar," oxazoles, and pyrazines remain in the EtOAc layer. Discard the EtOAc layer.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 10.
-
Chemistry: The imidazolium is deprotonated, becoming neutral and insoluble in water.
-
-
Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3x). Dry over Na₂SO₄ and evaporate.[3]
-
Result: You will recover the clean imidazole, leaving the polymeric tar behind in the initial organic wash.
-
References
- Arduengo, A. J. "Looking for Stable Carbenes: The Difficulty in Starting Anew." Accounts of Chemical Research, 1999.
-
Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[1] Journal of Organic Chemistry, 2000.[1] Link
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] Journal of Organic Chemistry, 1977.[1][4] Link
- Lellek, V., et al. "Regioselective N-alkylation of imidazoles: The role of steric vs electronic effects." Tetrahedron, 2016.
-
BenchChem Technical Support. "Enhancing Regioselectivity of Imidazole Substitution Reactions." BenchChem Application Notes, 2025. Link
Sources
stability issues of imidazole compounds in solution
Technical Support Center: Imidazole Compound Stability
Status: Operational Ticket Priority: High Agent: Senior Application Scientist
Introduction: The Imidazole Paradox
Welcome to the technical support hub for imidazole chemistry. You are likely here because this versatile heterocycle—ubiquitous in histidine, purines, and blockbuster drugs like Dacarbazine and Clotrimazole—is behaving unpredictably in your solution.
The Core Issue: Imidazole is an "amphoteric switch." With a pKa of approximately 6.95–7.05, it exists in a flux between protonated (cationic) and neutral forms exactly at physiological pH. This unique property, while biologically essential, creates a minefield for solubility and stability in vitro.
This guide bypasses generic advice to address the specific physicochemical failures of imidazole derivatives in solution.
Module 1: The pH & Solubility Trap
User Query: "My imidazole stock solution (pH 8.0) precipitates or shifts pH significantly when diluted into my assay buffer, even though the buffer is also pH 8.0."
Root Cause Analysis: This is a classic "Activity Coefficient" and "Buffering Mismatch" error.
-
The Dilution Anomaly: High-concentration imidazole (e.g., 2M) has a different activity coefficient than dilute imidazole.[1] Diluting a 2M stock 10-fold can cause a pH shift (often rising to 8.3+) because the ionic strength changes drastically, altering the effective pKa.
-
Aggregation: Neutral imidazole species are less soluble than their cationic counterparts. If your dilution shifts the local pH slightly higher (closer to or above pKa), the ratio of neutral species increases, driving aggregation of hydrophobic derivatives.
Troubleshooting Protocol:
| Observation | Probable Cause | Corrective Action |
| pH Drift upon Dilution | Activity coefficient change; Imidazole acting as a base.[1] | Do not trust the pH of the stock. Adjust pH after dilution to the final working concentration. |
| Immediate Precipitation | "Crash-out" due to hydrophobic neutral species. | Pre-dissolve in DMSO, then add to buffer under rapid vortexing. Ensure final pH < pKa (if biologically permissible) to maintain cationic state. |
| Slow Crystallization | Ostwald ripening of semi-stable aggregates. | Add a crystallization inhibitor (e.g., 0.1% HPMC or PVP) or increase ionic strength to shield charge repulsion. |
Visualization: Solubility Decision Tree
Figure 1: Decision matrix for diagnosing precipitation issues based on the ionization state of the imidazole ring.
Module 2: Chemical Instability (Hydrolysis & Oxidation)
User Query: "I see new impurity peaks in my HPLC chromatogram after 24 hours in aqueous buffer."
Technical Insight: While the imidazole ring itself is robust, N-acyl imidazoles and C-substituted derivatives are chemically labile.
-
N-Acyl Imidazoles: These are high-energy intermediates. They hydrolyze rapidly in water because the imidazole acts as an excellent leaving group. This is often mistaken for enzymatic degradation.
-
Oxidative Degradation: In the presence of reactive oxygen species (ROS) or light, the imidazole ring can undergo ring-opening or form N-oxides.
The "Gotcha" – N-Acyl Hydrolysis Mechanism: Unlike standard amides, N-acyl imidazoles hydrolyze via a mechanism that can be pH-independent in neutral ranges or catalyzed by hydroxide ions.[2]
Corrective Actions:
-
For N-acyl derivatives: These must be prepared in situ or stored in anhydrous organic solvents (MeCN/DMSO). They cannot be stored in aqueous buffers.
-
For Oxidative Sensitivity: Degas buffers to remove dissolved oxygen. Add antioxidants like Methionine or Ascorbic Acid (Note: Ascorbic acid can sometimes act as a pro-oxidant with trace metals; EDTA is a mandatory co-additive).
Visualization: N-Acyl Hydrolysis Pathway
Figure 2: The rapid hydrolysis pathway of N-acyl imidazoles, driven by the leaving group ability of the imidazole ring.
Module 3: Photostability (The Dacarbazine Case)
User Query: "My solution turns pink/red upon exposure to light. Is it still active?"
Case Study: Dacarbazine (DTIC) Dacarbazine is the archetype of photosensitive imidazoles. Upon UV/Visible light exposure, it degrades into 5-diazoimidazole-4-carboxamide (Diazo-IC) .[3]
-
Consequence: Diazo-IC is pharmacologically inactive and causes injection site pain (algogenic).
-
Mechanism: Photo-excitation leads to N-N bond cleavage in the triazene side chain.
Mitigation Protocol:
-
Amber Glass: Strict requirement for all storage.
-
Radical Scavengers: Addition of L-Cysteine has been proven to reduce Diazo-IC formation by quenching the triplet state intermediates [1].
-
Handling: Prepare solutions under red light or low-actinic light conditions.
Module 4: Metal Ion Interference
User Query: "My kinetics are erratic between different batches of buffer water."
Root Cause: Imidazoles are potent metal chelators (the principle behind His-tag purification). They bind Cu²⁺, Zn²⁺, and Ni²⁺ with high affinity.
-
The Interference: Trace metals in "Milli-Q" water or buffer salts coordinate with the imidazole nitrogen. This complex can:
-
Precipitate the compound.
-
Act as a catalyst for auto-oxidation (Fenton chemistry).
-
Inhibit metalloenzymes in your assay (false positives).
-
Self-Validating System (The EDTA Check): To confirm if metals are the culprit, run a split-sample test:
-
Sample A: Standard Buffer.
-
Sample B: Buffer + 1 mM EDTA.
-
Result: If Sample B shows improved stability or solubility, metal chelation is the root cause.
Standardized Protocols
Protocol A: Forced Degradation Profiling
Use this to determine the intrinsic stability of your specific imidazole derivative.
-
Preparation: Prepare 1 mM compound in MeCN:H2O (1:1).
-
Stress Conditions:
-
Acid: Add 0.1 N HCl (Target pH 1–2). Store 24h @ RT.
-
Base: Add 0.1 N NaOH (Target pH 10–11). Store 24h @ RT.
-
Oxidation: Add 0.3% H₂O₂. Store 4h @ RT.
-
Photolytic: Expose to UV (300–800 nm) for 6h.
-
-
Analysis: Quench samples to neutral pH immediately. Analyze via LC-MS.
-
Interpretation:
-
Degradation in Acid/Base → Hydrolysis prone (check amide/ester linkages).
-
Degradation in H₂O₂ → Imidazole ring oxidation (N-oxides).
-
Protocol B: Thermodynamic Solubility vs. pH
Use this to find the "Safe Zone" for your buffer.
-
Buffer Set: Prepare 50 mM Phosphate/Citrate buffers ranging from pH 3.0 to pH 9.0 in 1.0 unit increments.
-
Saturation: Add excess solid compound to each buffer vial.
-
Equilibration: Shake for 48 hours at 25°C.
-
Filtration: Filter through 0.22 µm PVDF membrane (saturate filter first to prevent loss).
-
Quantification: Measure filtrate concentration via HPLC-UV.
-
Plot: Construct a Solubility vs. pH profile. Identify the inflection point (pKa).
References
-
Photochemically stabilized formulation of dacarbazine with reduced production of algogenic photodegradants. Source: International Journal of Pharmaceutics / NIH (2019) URL:[Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Source: Journal of the American Chemical Society / PubMed URL:[Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Source: Journal of Pharmaceutical Sciences URL:[Link]
-
Metal ion-coordinating properties of imidazole and derivatives in aqueous solution. Source: Inorganica Chimica Acta URL:[Link]
Sources
IMAC Purification Support Center: Troubleshooting Poor His-Tag Binding
Welcome to the Technical Support Center. Ticket ID: IMAC-HIS-001 Subject: Optimization of His-tagged Protein Binding in Imidazole Buffer Systems Assigned Specialist: Senior Application Scientist, Protein Purification Division
Introduction: The Binding Paradox
You are experiencing poor binding of your His-tagged protein to Immobilized Metal Affinity Chromatography (IMAC) resin. This is the most common ticket we receive. The central conflict in IMAC is the "Imidazole Dilemma" : You need imidazole to prevent non-specific binding of host proteins, but too much imidazole competes with your target protein for the metal sites (Ni²⁺, Co²⁺), causing it to flow through the column.
This guide moves beyond basic instructions to the mechanistic causality of the failure. We will diagnose whether your issue is chemical (buffer composition), structural (steric hindrance), or physical (resin integrity).
Module 1: Diagnostic Logic Flow
Before altering buffers, use this logic tree to isolate the root cause.
Figure 1: Diagnostic logic tree for isolating the cause of IMAC binding failure. Follow the path from Chemistry to Structure.
Module 2: The Imidazole Dilemma (Buffer Chemistry)
The Mechanism
Imidazole is a structural analog of the Histidine side chain. Both bind to the immobilized metal ion via electron donation from the nitrogen in the aromatic ring.
-
High Affinity: Poly-histidine tag (6xHis) binds via cooperative avidity (multiple simultaneous bonds).
-
Low Affinity: Single histidine residues on host proteins bind weakly.
-
The Competitor: Imidazole competes for these sites.[1]
The Error: Many standard protocols suggest 20–40 mM imidazole in the binding buffer. For proteins with accessible tags, this is fine. For proteins with partially buried tags, this concentration exceeds the
Optimization Protocol: The Step-Gradient Screen
Do not guess the concentration. Perform this definitive experiment to find the "Binding Window."
-
Prepare Resin: 1 mL Ni-NTA or Co-TALON column.
-
Sample: Dialyze sample into 0 mM Imidazole buffer (Buffer A).
-
Load: Apply sample. Collect Flow-Through (FT).[2]
-
Wash 1: 5 CV (Column Volumes) Buffer A + 5 mM Imidazole.
-
Wash 2: 5 CV Buffer A + 10 mM Imidazole.
-
Wash 3: 5 CV Buffer A + 20 mM Imidazole.
-
Elute: Buffer B (250-500 mM Imidazole).
-
Analyze: SDS-PAGE of all fractions.
Interpretation: If your protein elutes in Wash 2 (10 mM), your binding buffer must contain < 5 mM Imidazole .
Reference Data: Recommended Concentrations
Different resins have different metal-ion binding strengths. Nickel binds tighter than Cobalt, requiring higher imidazole to reduce background, but also tolerating higher imidazole during binding.
| Resin Type | Metal Ion | Binding Strength | Rec.[3][4][5] Binding Imidazole | Rec. Elution Imidazole |
| Qiagen Ni-NTA | Ni²⁺ | High | 10–20 mM | 250 mM |
| Thermo HisPur Cobalt | Co²⁺ | Moderate (High Specificity) | 5–10 mM | 150 mM |
| Bio-Rad Nuvia IMAC | Ni²⁺ | High | 1–15 mM | 250–500 mM |
| Cytiva Ni Sepharose Excel | Ni²⁺ (Locked) | Very High | 20–40 mM | 500 mM |
Module 3: Structural & Steric Hindrance
The Hidden Tag Hypothesis
If your buffer chemistry is correct (pH 8.0, 5 mM Imidazole) and the protein still flows through, the His-tag is likely "tucked" inside the protein fold or blocked by adjacent domains.
Validation Protocol: Denaturing Test
To confirm steric hindrance, you must unfold the protein to expose the tag.
-
Lysis Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M Urea , pH 8.0.
-
Procedure: Solubilize the pellet in this buffer. The urea denatures the protein, fully exposing the N/C-termini.
-
Result Analysis:
-
If it binds now: The tag is present but sterically hindered in the native state. Solution: Add a linker (Gly-Ser-Gly) between the protein and the tag, or move the tag to the opposite terminus.
-
If it still flows through: The tag is missing. Check your construct (sequencing) or check for proteolytic cleavage (Western blot with anti-His antibody).
-
Module 4: Chemical Incompatibility (The "Stripping" Issue)
Symptoms
-
White Column: The resin turns from blue/pink to white. This indicates Metal Stripping .[4] The chelator (EDTA) has pulled the metal off the resin.
-
Brown Column: The resin turns brown. This indicates Reduction . DTT/β-ME has reduced Ni²⁺ to Ni⁰ (solid metal).
The Solution
Standard Ni-NTA is incompatible with strong chelators and reducing agents. If your protein requires these for stability, you must switch resin technologies.
| Additive | Standard Ni-NTA Limit | Resistant Resin (e.g., Cytiva Excel, Roche cOmplete) |
| EDTA | < 1 mM | Up to 100 mM |
| DTT / DTE | < 1 mM | Up to 10 mM |
| β-ME | < 20 mM | Up to 20 mM |
Corrective Action:
-
If using Standard Resin: You must dialyze the sample to remove EDTA/DTT before loading.
-
If DTT is required: Perform a "Blank Run" (wash column with buffer sans reducing agent) to remove loosely bound metal ions before loading the DTT-containing sample, or switch to Ni Sepharose Excel .
Module 5: pH and The Protonation State
The Mechanism
Histidine binding is strictly pH-dependent. The imidazole ring has a pKa of approximately 6.0.
-
pH < 6.0: The ring is protonated (+ charge). It repels the metal ion. Zero Binding.
-
pH > 7.0: The ring is deprotonated (neutral). The lone pair on the nitrogen is available to coordinate with the metal.
Figure 2: The effect of pH on Histidine protonation and metal coordination.
Troubleshooting Step: Measure the pH of your lysate at the temperature of purification. Tris buffers change pH significantly with temperature (pH increases as temperature decreases). A buffer set to pH 7.5 at 25°C may be pH 8.0 at 4°C, which is fine. But a buffer set to pH 7.0 at 25°C might drop if the components change, risking the stability window. Aim for pH 7.4–8.0.
References
-
Qiagen. (2003).[8] The QIAexpressionist: A handbook for high-level expression and purification of 6xHis-tagged proteins. (Recommended Imidazole: 10-20 mM).[8][9]
-
Thermo Fisher Scientific. (2015).[7] HisPur™ Cobalt Resin Instructions.[2][7][10] (Recommended Imidazole: 5-10 mM; High Specificity).
-
Cytiva (formerly GE Healthcare). (2014). Ni Sepharose excel instructions. (EDTA/DTT Resistance Data).
-
Bio-Rad. (2016).[11] Nuvia™ IMAC Resin Instruction Manual.[11] (Chemical Stability and pH Range 2-14).[3][4][5][11][12]
-
Bornhorst, J. A., & Falke, J. J. (2000).[13] Purification of proteins using polyhistidine affinity tags.[2][7][14] Methods in Enzymology, 326, 245-254. (Mechanism of Histidine pKa and protonation).
Sources
- 1. cusabio.com [cusabio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 4. uni-onward.com.tw [uni-onward.com.tw]
- 5. bio-rad.com [bio-rad.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Thermo Scientific HisPur Cobalt Resin 100 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 11. Bio-Rad Nuvia⢠IMAC Resin, 500 ml | LabX.com [labx.com]
- 12. bio-rad.com [bio-rad.com]
- 13. cube-biotech.com [cube-biotech.com]
- 14. qiagen.com [qiagen.com]
minimizing impurities in the final product of imidazole synthesis
Ticket Subject: Minimizing Impurities in Final Imidazole Products
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Executive Summary & Diagnostic Framework
Welcome to the Imidazole Synthesis Support Hub. High-purity imidazoles are critical for pharmaceutical intermediates (e.g., antifungal azoles, kinase inhibitors). Impurities in this synthesis typically manifest as regioisomers , polymeric tars (from glyoxal/aldehyde polymerization), or colored oxidation byproducts .
This guide moves beyond standard textbook procedures to address the causality of these impurities and provides self-validating protocols for their removal.
Quick Diagnostic: What is your primary impurity issue?
| Symptom | Probable Cause | Recommended Module |
| Dark Brown/Black Tar | Uncontrolled exotherm or polymerization of dicarbonyls (Maillard-type). | Module 1 |
| Mixture of Isomers | Tautomerism in 4,5-substituted systems; lack of steric control. | Module 2 |
| Oily/Sticky Product | Residual solvent, water (hygroscopic product), or oligomers preventing crystallization. | Module 3 |
| Persistent Color | Oxidation byproducts or conjugated Schiff bases. | Module 3 (Step C) |
Module 1: Reaction Optimization (Prevention)
Goal: Prevent impurity formation at the source.
The "Tar" Problem in Debus-Radziszewski Synthesis
The classic condensation of a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and ammonia often yields a dark "tar" due to the rapid, uncontrolled polymerization of glyoxal under alkaline conditions before the imidazole ring closes [1].
Protocol: The "Temperature Ramp" Method To minimize polymerization, you must separate the imine formation (kinetic control) from the cyclization (thermodynamic control).
-
Chilled Addition (0°C): Dissolve the 1,2-dicarbonyl and aldehyde in methanol or ethanol. Cool to 0°C in an ice-salt bath.
-
Controlled Amine Feed: Add the ammonia source (ammonium acetate or aqueous ammonia) dropwise over 30–60 minutes.
-
Why: Keeping the concentration of free amine low relative to the carbonyls initially favors the formation of the diimine intermediate over random polymerization [2].
-
-
The Ramp: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature naturally over 2 hours.
-
Thermal Cyclization: Only after room temperature equilibration, heat to reflux (60–80°C) to drive the dehydration and aromatization.
Visualizing the Synthesis Decision Tree
Use this logic flow to select the synthesis method that inherently minimizes your specific impurity risks.
Caption: Decision tree for selecting synthesis routes to minimize regioisomer and polymeric impurities.
Module 2: Regioisomer Control
Goal: Avoid difficult chromatographic separations.
If you require a specific 1,4-disubstituted imidazole , the standard Debus-Radziszewski method will produce a tautomeric mixture that is often impossible to separate.
The Solution: Van Leusen Imidazole Synthesis Utilize Tosylmethyl isocyanide (TosMIC) with an aldimine.[1][2][3] This method is highly regioselective for 1,4- or 1,5-disubstituted imidazoles, effectively eliminating the "wrong isomer" impurity profile [3].
Critical Control Point:
-
Base Selection: Use
in Methanol/DME. Stronger bases can cause side reactions with the TosMIC sulfonyl group. -
Impurity Flag: The primary impurity here is
-toluenesulfinic acid (byproduct). This is easily removed by an alkaline wash (see Module 3), unlike regioisomers which require HPLC.
Module 3: Workup & Purification (Remediation)
Goal: Isolate the product from the "soup" of byproducts.
A. The "Acid-Wash" Extraction (The Golden Rule)
Imidazoles are amphoteric but predominantly basic (
Step-by-Step Protocol:
-
Initial Extraction: Dissolve crude reaction mixture in an organic solvent (Ethyl Acetate or DCM). Wash with water to remove salts.
-
The Protonation Step: Extract the organic layer with 1M HCl (aq) .
-
The Basification Step: Cool the aqueous layer to 0°C. Slowly add NaOH (aq) or
until pH > 10.-
Result: The imidazole deprotonates and precipitates out (if solid) or oils out (extract back into fresh organic solvent).
-
Validation: This single step typically increases purity from ~70% to >95% [1, 4].
-
B. Decolorization (Removing the "Yellow" Tinge)
If the product remains colored after the acid wash:
-
Dissolve in boiling ethanol.
-
Add Activated Charcoal (5-10% w/w).
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad. Do not let it cool during filtration, or the product will crystallize in the filter.
C. Recrystallization Solvent Guide
If your product "oils out" instead of crystallizing, use a two-solvent system.[7][8]
| Product Type | Primary Solvent (Dissolves Hot) | Anti-Solvent (Induces Crystal) | Notes |
| Polar / Unsubstituted | Ethanol or Methanol | Diethyl Ether | Add ether dropwise until turbid. |
| Non-Polar / Aryl | Ethyl Acetate | Hexanes / Pentane | Standard method for phenyl-imidazoles. |
| Highly Water Soluble | Isopropanol | Acetone | Cooling to -20°C often required. |
Visualizing the Purification Workflow
Caption: The "Acid-Wash" purification logic for removing neutral impurities and tars.
Frequently Asked Questions (FAQs)
Q: My product is an oil and won't solidify. How do I fix this? A: This is usually due to trace solvent or water impurities acting as plasticizers.
-
Azeotrope: Dissolve the oil in toluene and rotary evaporate. Repeat 3x. This removes trapped water and ethanol.
-
Trituration: Add cold hexanes or pentane to the oil and scratch the flask walls with a glass rod. This creates nucleation sites.[7]
-
Vacuum: Dry under high vacuum (<1 mbar) for 24 hours. Many imidazoles have low melting points; ensure your vacuum oven isn't too hot.
Q: I see a "double spot" on my TLC plate. Is this an impurity?
A: Not necessarily. Imidazoles with a hydrogen on the nitrogen (
-
Test: Run the TLC with a drop of triethylamine in the eluent. This deprotonates the silica and often sharpens the spot [5].
Q: How do I remove residual copper catalyst (from Ullmann-type synthesis)?
A: Wash the organic layer with 10% aqueous EDTA or ammonium hydroxide . The copper forms a water-soluble blue complex (
References
-
BenchChem. (2025).[1][7][9][10] Technical Support Center: Optimizing Imidazole Derivative Synthesis. Retrieved from
-
MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from
-
Organic Chemistry Portal.[3] (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [3]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from
-
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative analysis of 4,5-dimethyl-1H-imidazole-2-carboxylate with other imidazole derivatives
This guide provides a comparative technical analysis of 4,5-dimethyl-1H-imidazole-2-carboxylate , a specialized imidazole derivative used as a pharmaceutical intermediate and coordination ligand.
Executive Summary
4,5-dimethyl-1H-imidazole-2-carboxylate (often encountered as its sodium salt, CAS 1989672-85-6 , or methyl ester, CAS 2361775-39-3 ) represents a distinct class of functionalized imidazoles. Unlike the more common imidazole-4-carboxylates (e.g., the etomidate scaffold) or 4,5-dicarboxylates (MOF linkers), the 2-carboxylate isomer presents unique electronic properties and stability challenges.
This guide compares it against three primary alternatives:
-
Imidazole-2-carboxylate (Unsubstituted): To isolate the steric and electronic effects of the 4,5-dimethyl substitution.
-
4,5-Imidazoledicarboxylic Acid (H3IMDC): A standard ligand in coordination chemistry.[1]
-
Etomidate Metabolite (Imidazole-5-carboxylic acid derivative): To distinguish pharmacological pharmacophores.
Key Findings
-
Stability: The 4,5-dimethyl substitution significantly increases lipophilicity and electron density but does not fully mitigate the thermal decarboxylation instability inherent to imidazole-2-carboxylic acids.
-
Reactivity: It serves as a superior nucleophile in N-alkylation reactions compared to 4,5-dicarboxylates due to the electron-donating methyl groups.
-
Application: Primarily used as a "capped" linker in Metal-Organic Frameworks (MOFs) to control pore size, and as a precursor for triazolo-fused pharmaceutical heterocycles.
Structural & Physicochemical Comparison
The following table contrasts the target molecule with its closest structural analogs to highlight performance differences in synthetic and biological contexts.
Table 1: Comparative Physicochemical Profile
| Feature | 4,5-Dimethyl-1H-imidazole-2-carboxylate | Imidazole-2-carboxylate | 4,5-Imidazoledicarboxylic Acid | Etomidate Acid Metabolite |
| Structure | 2-COOH, 4,5-dimethyl | 2-COOH, unsubstituted | 4,5-diCOOH, 2-H | 5-COOH, 1-substituted |
| Electronic Nature | Electron-Rich (Methyl donors) | Neutral | Electron-Deficient (Carboxyls) | Neutral/Steric Bulk |
| pKa (Acid) | ~1.8 (COOH), ~7.8 (Im-H)* | ~1.6 (COOH), ~7.2 (Im-H) | ~3.5 (COOH) | ~3.6 (COOH) |
| Thermal Stability | Low (Decarboxylates >100°C) | Very Low (Decarboxylates >70°C) | High (Stable >250°C) | High |
| Coordination | N,O-Bidentate (Chelating) | N,O-Bidentate | Multi-dentate (Bridging) | Monodentate |
| Primary Use | MOF Capping, Drug Intermediate | Theoretical Building Block | MOF Linker (ZIFs) | Anesthetic Metabolite |
*Note: pKa values are estimated based on Hammett equation shifts for methyl substituents on the imidazole ring.
Stability & Reactivity Profile
The Decarboxylation Challenge
A critical performance metric for 4,5-dimethyl-1H-imidazole-2-carboxylate is its resistance to decarboxylation. Imidazole-2-carboxylic acids are zwitterionic and prone to losing
Mechanism: The reaction is facilitated by the protonation of the imidazole ring (at N3), which creates an electron sink that stabilizes the transition state for
Visualization: Decarboxylation & Coordination Pathways
The following diagram illustrates the competing pathways for this molecule: thermal degradation vs. metal coordination (desired).
Caption: Pathway analysis showing the divergence between thermal degradation (red) and stable coordination complex formation (green).
Experimental Protocols
To ensure scientific integrity, the following protocols are recommended for synthesizing and handling this compound. These methods prioritize mild conditions to prevent decarboxylation.
Protocol A: Synthesis via Mild Oxidation
Direct carboxylation of imidazoles is difficult. The preferred route is the oxidation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde.
-
Reagents:
-
Substrate: 4,5-dimethyl-1H-imidazole-2-carbaldehyde (1.0 eq)
-
Oxidant: Sodium Chlorite (
, 1.5 eq) -
Scavenger: 2-Methyl-2-butene (5.0 eq) or Hydrogen Peroxide (
) -
Solvent:
-Butanol / Water (1:1 v/v) -
Buffer:
(1.0 eq)
-
-
Procedure:
-
Step 1: Dissolve the aldehyde in the solvent mixture at 0°C.
-
Step 2: Add the scavenger (critical to prevent chlorination by-products).
-
Step 3: Add
and buffer dropwise over 30 minutes. -
Step 4: Stir at room temperature (25°C) for 4–6 hours. Do not heat.
-
Step 5: Acidify carefully to pH 3–4 with dilute HCl at 0°C to precipitate the acid, or isolate as the sodium salt.
-
-
Validation:
-
NMR: Check for disappearance of aldehyde proton (~9.5 ppm) and absence of decarboxylated proton at C2.
-
Yield: Expected 85–95%.
-
Protocol B: Stability Testing (Self-Validating System)
Use this protocol to verify if a specific batch is suitable for high-temperature reactions (e.g., solvothermal MOF synthesis).
-
TGA Analysis: Perform Thermogravimetric Analysis under
.-
Pass Criteria: No mass loss < 150°C (excluding solvent). Sharp mass loss corresponding to
(44 Da) typically occurs between 160°C–200°C for the salt form.
-
-
Solution Stability: Dissolve in DMSO-
. Heat to 80°C for 2 hours.-
Pass Criteria:
NMR shows <5% conversion to 4,5-dimethylimidazole (singlet at ~7.5 ppm for C2-H).
-
References
-
ChemicalBook. (2024). Synthesis and properties of 1H-Imidazole-2-carboxylic acid derivatives.
-
BLD Pharm. (2024). Product Analysis: Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate (CAS 1989672-85-6).[2][3][4][5]
-
Cayman Chemical. (2024). Etomidate Acid Metabolite Standards and Structural Comparison.
-
ResearchGate. (2017). Review on 4,5-Imidazoledicarboxylic Acid: Coordination Potentials and Stability.[1]
-
American Chemical Society (ACS). (2010). Chemoselective Esterification and Decarboxylation Mechanisms of Imidazole Carboxylates.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. 1457-58-5|2-Methyl-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 118474-44-5|4,5-Dimethyl-1H-imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 2361775-39-3|Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 5. scribd.com [scribd.com]
Validating the Biological Activity of Synthesized Imidazole Compounds: A Comparative Technical Guide
Executive Summary: The Validation Triad
In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, forming the core of critical antifungal (e.g., Ketoconazole), anticancer, and antibacterial agents. However, the synthesis of a novel imidazole derivative is only the first step. The true scientific challenge lies in validation —proving not just that the compound works, but quantifying how well it works compared to established clinical standards.
This guide departs from generic "testing" advice to establish a rigorous Validation Triad :
-
Phenotypic Screening: Does it kill the target cell? (MIC/IC50)
-
Comparative Potency: Is it superior to the triazole/imidazole "gold standards"?
-
Mechanistic Confirmation: Does it engage the theoretical target (e.g., CYP51)?
Comparative Analysis of Screening Methodologies
Before initiating wet-lab work, researchers must select the appropriate assay. The table below objectively compares the primary validation methods for imidazole derivatives.
| Feature | Phenotypic: Broth Microdilution (MIC) | Phenotypic: MTT Cytotoxicity | Target-Based: CYP51 Inhibition |
| Primary Application | Antifungal/Antibacterial potency | Anticancer/Mammalian cell safety | Mechanism of Action verification |
| Output Metric | MIC (µg/mL) | IC50 (µM) | |
| Throughput | High (96-well plate) | High (96-well plate) | Low to Medium |
| Cost | Low | Low-Medium | High (Requires purified enzyme) |
| Key Limitation | Does not identify molecular target | Metabolic interference (reductase activity) | Does not account for cell permeability |
| Validation Standard | CLSI M27-A3 Guidelines | ISO 10993-5 / NCI Protocols | Lanosterol substrate conversion |
Protocol 1: Antifungal Potency Validation (CLSI Standard)
The biological activity of imidazoles is most frequently validated through their antifungal efficacy.[1] The Broth Microdilution Method is the industry standard, offering higher reproducibility than the disk diffusion method.
The Self-Validating System
To ensure data integrity, this protocol includes internal "fail-safes":
-
Sterility Control: Media only (Must show no growth).
-
Growth Control: Media + Fungi + Solvent (Must show viable growth).
-
Reference Standard: Fluconazole or Ketoconazole must be run in parallel. If the reference MIC deviates from the expected range (e.g., 0.25–1.0 µg/mL for C. albicans ATCC 90028), the entire plate is invalid.
Step-by-Step Workflow
-
Inoculum Preparation:
-
Culture Candida albicans (or target species) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline to reach a turbidity equivalent to a 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).
-
-
Compound Dilution:
-
Dissolve the synthesized imidazole in DMSO (stock 1000 µg/mL).
-
Perform serial 2-fold dilutions in a 96-well microplate.
-
Final Test Range: 64 µg/mL down to 0.125 µg/mL.
-
-
Incubation & Readout:
-
Add 100 µL of the diluted inoculum to each well.
-
Incubate at 35°C for 24–48 hours .
-
Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% visual inhibition of growth compared to the growth control.
-
Data Presentation: Comparative Potency
Do not just list your compound's MIC. Present it relative to the standard to demonstrate superiority or non-inferiority.
| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Potency Ratio (vs. Std) |
| Synthesized Imidazole 4b | 0.125 | 0.50 | 4x More Potent |
| Reference (Fluconazole) | 0.50 | 2.0 | 1.0 (Baseline) |
| Negative Control (DMSO) | >64 | >64 | N/A |
Protocol 2: Anticancer Cytotoxicity (MTT Assay)
Many imidazole derivatives exhibit anticancer properties by inhibiting tubulin polymerization or kinases. The MTT Assay validates this by measuring metabolic activity as a proxy for viability.[2][3][4]
Mechanistic Causality
The MTT reagent (yellow) is reduced to formazan (purple) only by mitochondrial succinate dehydrogenase in metabolically active cells. Therefore, a decrease in purple intensity directly correlates to mitochondrial compromise and cell death.
Step-by-Step Workflow
-
Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. -
Incubate for 24h to allow attachment.
-
-
Treatment:
-
Treat cells with the synthesized imidazole at logarithmic concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Critical Control: Include a "Vehicle Control" (media + <0.5% DMSO) and a "Positive Control" (Doxorubicin or Cisplatin ).
-
-
MTT Addition:
-
After 48h incubation, add 10 µL of MTT solution (5 mg/mL in PBS).
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove media carefully.
-
Add 100 µL DMSO to dissolve the purple formazan crystals.
-
Measure absorbance at 570 nm .
-
Visualizing the Validation Logic
The following diagram illustrates the decision logic for interpreting MTT results.
Caption: Logic flow for validating MTT assay validity before calculating IC50 values.
Mechanistic Validation: Targeting CYP51[6][7][8]
The defining mechanism of imidazole antifungals is the inhibition of Lanosterol 14α-demethylase (CYP51) . To validate that your compound acts via this specific pathway (and not general toxicity), you must demonstrate binding affinity.
The Biological Pathway
Imidazoles bind to the heme iron of CYP51, preventing the conversion of Lanosterol to Ergosterol. This leads to toxic sterol accumulation and membrane collapse.
Caption: Mechanism of Action: Imidazoles block CYP51, halting Ergosterol synthesis.
In Silico Validation (Docking)
Before expensive enzymatic assays, validate the mechanism computationally:
-
Software: AutoDock Vina or Gold.
-
Target: Crystal structure of C. albicans CYP51 (e.g., PDB ID: 5FSA).
-
Success Metric: The imidazole nitrogen (N3) must show a coordination distance of < 2.5 Å to the Heme Iron (Fe).
-
Binding Energy: A score lower than -8.0 kcal/mol generally suggests strong affinity comparable to Fluconazole.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Vanden Bossche, H., et al. (1990). Molecular basis for the antifungal activity of azoles and allylamines. Mycoses, 33(1), 7-17. [Link]
-
Sheng, C., & Zhang, W. (2011). New lead structures in antifungal drug discovery. Current Medicinal Chemistry, 18(5), 733-766. [Link]
Sources
Comparative Guide: Cross-Validation of Analytical Methods for Imidazole Quantification
Executive Summary
Imidazole is a ubiquitous critical reagent in biopharmaceutical downstream processing (histidine-tag purification) and a potential mutagenic impurity in small molecule synthesis. Its quantification presents a distinct analytical paradox: while structurally simple, its high polarity and lack of a strong chromophore make it "invisible" to standard C18 RP-HPLC-UV methods at trace levels.
This guide provides a technical roadmap for cross-validating a routine HILIC-UV method against a reference LC-MS/MS method. We focus on the causality of method failure and the statistical rigor required to demonstrate that a lower-cost UV method is "fit-for-purpose" when validated against mass spectrometry.
Part 1: The Methodological Landscape
The Challenge: Why Standard RP-HPLC Fails
Imidazole (
-
Void Elution: Due to high water solubility, imidazole partitions poorly into the hydrophobic stationary phase, often eluting in the void volume (
), making quantification impossible. -
UV Blindness: Imidazole lacks extended conjugation. Its UV absorption maximum is ~205–210 nm. At this wavelength, mobile phase components (formic acid, acetate) and matrix interferences absorb strongly, destroying specificity.
The Contenders: HILIC-UV vs. LC-MS/MS
| Feature | Method A: HILIC-UV (Routine) | Method B: LC-MS/MS (Reference) |
| Principle | Hydrophilic Interaction Liquid Chromatography. Partitions analyte into a water-enriched layer on a polar stationary phase. | Electrospray Ionization (ESI) followed by Triple Quadrupole mass filtering. |
| Detection | UV at 210–215 nm. | MRM (Multiple Reaction Monitoring) transition |
| Sensitivity (LOQ) | ~1–5 ppm ( | < 10 ppb (ng/mL).[1] |
| Selectivity | Moderate. Vulnerable to matrix co-elution. | High. Mass-based filtering eliminates most matrix noise. |
| Throughput | High (Routine QC).[2] | Lower (Specialized Impurity Analysis). |
| Cost | Low. | High. |
Part 2: Cross-Validation Experimental Design
To validate the HILIC-UV method for routine release testing, we must prove it yields statistically equivalent results to the LC-MS/MS "Gold Standard" within the required range (e.g., 10–1000 ppm).
Workflow Diagram: Cross-Validation Logic
The following diagram illustrates the decision logic and data flow for the cross-validation study.
Caption: Workflow for establishing equivalence between routine HILIC-UV and reference LC-MS/MS methods.
Part 3: Detailed Protocols
Protocol A: HILIC-UV (The Candidate Method)
Scientific Rationale: HILIC is chosen to retain polar imidazole without ion-pairing reagents (which are incompatible with MS). The high organic content in the mobile phase induces the formation of a water layer on the silica surface, trapping the polar analyte.
-
Column: Waters CORTECS HILIC or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 100 mM Ammonium Formate, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Mode: 90% B / 10% A. (High organic is critical for HILIC retention).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 215 nm.[3]
-
System Suitability Requirement: Tailing Factor (
) < 1.5. (Imidazole tends to tail; ammonium formate suppresses silanol interactions to reduce this).
Protocol B: LC-MS/MS (The Reference Method)
Scientific Rationale: MS detection relies on the
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).
-
Ionization: ESI Positive Mode.
-
MRM Transition:
-
Quantifier:
(CE: 25 eV). -
Qualifier:
.
-
-
Internal Standard: Imidazole-
or Histidine- (to correct for matrix suppression).
Part 4: Comparative Data & Validation Criteria
When cross-validating, do not rely solely on correlation coefficients (
Linearity & Range Comparison
| Parameter | HILIC-UV (Routine) | LC-MS/MS (Reference) | Interpretation |
| Linear Range | 5 – 500 ppm | 0.01 – 100 ppm | MS is required for trace analysis; UV is sufficient for bulk clearance. |
| > 0.995 | > 0.999 | Both methods must show linearity in the overlapping range (10–100 ppm). | |
| Slope | Variable (Extinction Coeff.) | Constant (Ionization Eff.) | - |
Accuracy (Spike Recovery in Matrix)
Matrix: Protein formulation buffer (containing Histidine, Sucrose, Polysorbate).
| Spike Level | HILIC-UV Recovery (%) | LC-MS/MS Recovery (%) | Bias (UV vs MS) | Status |
| 10 ppm | 85.4% (Interference) | 98.2% | -13.0% | Fail (UV lacks specificity at low levels) |
| 50 ppm | 96.1% | 99.5% | -3.4% | Pass |
| 200 ppm | 99.8% | 100.2% | -0.4% | Pass |
Specificity Check
-
Experiment: Inject a blank matrix containing Histidine (structurally similar to Imidazole).
-
HILIC-UV Result: Small peak at Imidazole retention time (co-elution risk).
-
LC-MS/MS Result: No peak at
69 42 (Histidine is 156). -
Conclusion: The HILIC-UV method is only valid if the resolution (
) between Histidine and Imidazole is > 2.0.
Part 5: Method Selection Decision Tree
Use this logic to determine which method to deploy for a specific project phase.
Caption: Decision matrix for selecting between HILIC-UV and LC-MS/MS based on sensitivity and matrix complexity.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4][5] Guideline on validation parameters including specificity and cross-validation. [Link]
-
Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies. (2018).[6] Application note demonstrating HILIC separation of imidazole isomers. [Link]
-
Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Waters Corporation. Comparison of UV vs Mass Detection for imidazole derivatives. [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI (Molecules). (2022).[7] Detailed LC-MS/MS protocols for imidazole quantification. [Link][8]
-
HPLC Method for Imidazole. Chromatography Forum. Technical discussion on the failure of C18 columns for imidazole and the necessity of HILIC/Ion-Pairing. [Link]
Sources
- 1. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. agilent.com [agilent.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
comparative study of different synthetic routes for 4,5-dimethyl-1H-imidazole-2-carboxylate
For researchers, scientists, and professionals in the field of drug development, the imidazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in numerous pharmaceuticals underscores the continuous need for efficient and scalable synthetic routes to novel imidazole derivatives. Among these, esters of 4,5-dimethyl-1H-imidazole-2-carboxylic acid represent a valuable class of building blocks for the synthesis of a wide range of biologically active compounds. This guide provides a comparative analysis of three distinct synthetic strategies for accessing this key intermediate, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of each method's respective advantages and limitations.
Introduction to 4,5-dimethyl-1H-imidazole-2-carboxylate
The 4,5-dimethyl-1H-imidazole-2-carboxylate core is a versatile precursor in the development of therapeutic agents. The presence of the methyl groups at the C4 and C5 positions can influence the molecule's pharmacokinetic profile, while the carboxylate at the C2 position serves as a convenient handle for further chemical modifications, such as amide bond formation or reduction to the corresponding alcohol. The strategic importance of this scaffold necessitates a thorough understanding of the available synthetic methodologies to enable informed decisions in the laboratory and during process development.
Synthetic Strategies: A Comparative Overview
This guide will dissect three primary synthetic pathways to 4,5-dimethyl-1H-imidazole-2-carboxylate:
-
Route 1: Two-Step Synthesis via Debus-Radziszewski Reaction and Subsequent C2-Carboxylation. This classic approach involves the initial formation of the 4,5-dimethyl-1H-imidazole ring followed by the introduction of the carboxylate group.
-
Route 2: One-Pot, Three-Component Synthesis from a Glyoxal Derivative. A more convergent approach where the imidazole ring and the C2-carboxylate are formed in a single pot from readily available starting materials.
-
Route 3: Synthesis from Substituted Acetoacetate. This strategy builds the imidazole ring from a functionalized β-ketoester, offering a different disconnection approach.
A comprehensive comparison of these routes is presented below, followed by detailed experimental protocols and a discussion of the underlying chemical principles.
Data Presentation: At-a-Glance Comparison of Synthetic Routes
| Parameter | Route 1: Debus-Radziszewski & Carboxylation | Route 2: Three-Component Synthesis | Route 3: From Ethyl 2-chloroacetoacetate |
| Starting Materials | Butan-2,3-dione, Formaldehyde, Ammonia | Ethyl glyoxylate, Butan-2,3-dione, Ammonium acetate | Ethyl 2-chloroacetoacetate, Formamidine acetate |
| Number of Steps | 2 | 1 | 1 |
| Overall Yield | Moderate | Good | Moderate to Good |
| Reaction Conditions | Step 1: High Temperature; Step 2: High Pressure (CO2) or Strong Base (n-BuLi) | Moderate Temperature | Reflux |
| Scalability | Moderate; handling of CO2 pressure or pyrophoric reagents can be challenging. | Good | Good |
| Key Advantages | Utilizes readily available and inexpensive starting materials. | High atom economy and operational simplicity. | Avoids the use of high-pressure equipment or pyrophoric reagents. |
| Key Disadvantages | Requires a separate, often challenging, C2-carboxylation step. Potential for side reactions. | Yields can be sensitive to reaction conditions and purity of starting materials. | Starting material may be less readily available than those in other routes. |
Experimental Protocols & Mechanistic Insights
Route 1: Two-Step Synthesis via Debus-Radziszewski Reaction and Subsequent C2-Carboxylation
This route is a robust and well-established method for the synthesis of a variety of imidazoles. The initial step, the Debus-Radziszewski reaction, is a multicomponent reaction that efficiently constructs the imidazole ring.
The condensation of a 1,2-dicarbonyl compound (butan-2,3-dione), an aldehyde (formaldehyde), and ammonia forms the 4,5-dimethyl-1H-imidazole core.
-
Experimental Protocol:
-
To a solution of butan-2,3-dione (1.0 eq) in a suitable solvent such as aqueous ammonia, add an aqueous solution of formaldehyde (1.0 eq).
-
Heat the mixture in a sealed vessel at 150-160 °C for 4-6 hours.
-
After cooling, neutralize the reaction mixture with an acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 4,5-dimethyl-1H-imidazole.
-
Purify the product by recrystallization or column chromatography.
-
-
Causality Behind Experimental Choices: The use of a sealed vessel is crucial to prevent the escape of volatile reactants and to build pressure, which accelerates the reaction. Aqueous ammonia serves as both the nitrogen source and the solvent.
The introduction of the carboxylate group at the C2 position can be achieved through several methods, with direct carboxylation using carbon dioxide being an attractive "green" option.
-
Experimental Protocol (Direct Carboxylation):
-
In a high-pressure reactor, dissolve 4,5-dimethyl-1H-imidazole (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.
-
Add a strong base, such as potassium tert-butoxide (1.2 eq) and cesium carbonate (1.2 eq).[1]
-
Pressurize the reactor with carbon dioxide (typically 0.10 MPa or higher) and heat the mixture to 120 °C for 18 hours.[1]
-
After cooling and venting the CO2, add an alkylating agent (e.g., ethyl iodide, 3.0 eq) and stir at 50 °C for 2 hours to form the ester.[1]
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
-
-
Authoritative Grounding & Mechanistic Insights: The C2 proton of the imidazole ring is the most acidic, and its deprotonation by a strong base generates a nucleophilic carbanion. This carbanion then attacks carbon dioxide, a weak electrophile, to form the corresponding carboxylate. The subsequent addition of an alkyl halide leads to the formation of the desired ester. The use of a cesium salt can enhance the nucleophilicity of the imidazole anion.
Diagram of Route 1 Workflow
Caption: Workflow for Route 1.
Route 2: One-Pot, Three-Component Synthesis from a Glyoxal Derivative
This approach offers a more convergent and atom-economical synthesis by combining all the necessary components in a single reaction vessel.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve ethyl glyoxylate (1.0 eq), butan-2,3-dione (1.0 eq), and a source of ammonia such as ammonium acetate (2.0 eq) in a suitable solvent like acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield ethyl 4,5-dimethyl-1H-imidazole-2-carboxylate.
-
-
Trustworthiness & Self-Validation: The progress of this one-pot reaction can be conveniently monitored by TLC, allowing for optimization of the reaction time to maximize the yield and minimize the formation of byproducts. The final product can be readily characterized by NMR and mass spectrometry to confirm its structure and purity.
Diagram of Route 2 Workflow
Caption: Workflow for Route 2.
Route 3: Synthesis from Ethyl 2-chloroacetoacetate
This route provides an alternative strategy for constructing the imidazole ring, starting from a readily available β-ketoester.
-
Experimental Protocol:
-
A novel synthesis method for a related intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, starts from diethyl oxalate and ethyl chloroacetate.[2] A plausible adaptation for the target molecule would involve the reaction of ethyl 2-chloroacetoacetate with formamidine acetate.
-
Dissolve ethyl 2-chloroacetoacetate (1.0 eq) and formamidine acetate (1.2 eq) in a suitable solvent such as ethanol.
-
Reflux the reaction mixture for 6-12 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Take up the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Expertise & Experience: This method leverages the reactivity of the α-haloketone and the 1,3-dicarbonyl-like nature of the starting material to react with the amidine, leading to the formation of the imidazole ring. The choice of formamidine acetate provides the C2-unsubstituted imidazole precursor, which in this case already bears the desired ester functionality at a different position. The reaction likely proceeds through initial substitution of the chloride by the amidine nitrogen, followed by cyclization and dehydration.
Diagram of Route 3 Workflow
Caption: Workflow for Route 3.
Conclusion and Recommendations
The choice of the optimal synthetic route to 4,5-dimethyl-1H-imidazole-2-carboxylate will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and cost considerations.
-
For small-scale laboratory synthesis where a two-step approach is acceptable, Route 1 offers a reliable method using inexpensive and readily available starting materials. However, the C2-carboxylation step requires careful optimization and handling of either high-pressure CO2 or pyrophoric organolithium reagents.
-
For a more streamlined and atom-economical approach, particularly for library synthesis, Route 2 is highly attractive. Its one-pot nature simplifies the experimental procedure and work-up.
-
Route 3 presents a valuable alternative, especially if the starting chloro-β-ketoester is readily accessible. This method avoids the potentially hazardous conditions of Route 1 and may offer a more straightforward purification profile than the multicomponent reaction of Route 2.
It is recommended that researchers evaluate each route on a small scale to determine the most efficient and practical method for their specific needs. The detailed protocols and comparative data provided in this guide serve as a solid foundation for such an evaluation.
References
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. (URL: [Link])
Sources
A Senior Scientist's Guide to Selectivity Profiling: A Case Study with 4,5-dimethyl-1H-imidazole-2-carboxylate
In drug discovery, potency is only half the story. A compound that potently inhibits its intended target but also interacts with dozens of other proteins—a phenomenon known as polypharmacology—can be a double-edged sword. While sometimes beneficial, off-target activity is more often a primary driver of toxicity and unforeseen side effects, leading to high attrition rates for promising drug candidates. Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory checkbox; it is a fundamental pillar of building a successful therapeutic program.
This guide provides a comprehensive, field-proven framework for assessing the selectivity of a novel chemical entity. We will use the hypothetical case of 4,5-dimethyl-1H-imidazole-2-carboxylate (hereafter "DImC-2"), a promising inhibitor of the fictitious enzyme, Target Kinase X (TKX) , to illustrate the principles and protocols essential for a robust selectivity assessment. This document is intended for researchers, scientists, and drug development professionals who seek to understand not just the "how," but the critical "why" behind each experimental step.
Phase 1: Confirming On-Target Potency — The Essential Baseline
Before you can measure how selective a compound is, you must first establish a highly confident and reproducible measure of its potency against the primary target. This on-target value serves as the foundational benchmark against which all potential off-target activities will be compared.
The Rationale: Garbage In, Garbage Out
An inaccurate on-target potency value will render all subsequent selectivity calculations meaningless. It is crucial to determine this value using multiple, orthogonal methods to ensure the measurement is not an artifact of a particular assay format. We need to confirm both direct physical binding and functional inhibition.
Experimental Approach
1. Biophysical Confirmation of Binding Affinity (Kd): Directly measuring the binding affinity (Kd) provides unambiguous evidence of a physical interaction between DImC-2 and TKX. Two gold-standard techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[1][2][3]
-
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (DImC-2) to a ligand (TKX) immobilized on a sensor chip in real-time.[1][4][5][6] This technique provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) is calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between two molecules in their native state in solution.[2][7][8] This label-free method provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[2][7]
2. Biochemical Confirmation of Functional Inhibition (IC50): Once binding is confirmed, the functional consequence of that binding must be quantified. For a kinase like TKX, this is typically the half-maximal inhibitory concentration (IC50), determined through an enzymatic assay.
A robust and widely used method for this is the ADP-Glo™ Kinase Assay .[9][10][11] This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12] Its high sensitivity and low susceptibility to compound interference make it an excellent choice for generating reliable IC50 data.[9][11]
Protocol: IC50 Determination for DImC-2 against TKX using ADP-Glo™ Assay
Principle: This is a two-step assay. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[9][11][12]
Materials:
-
Recombinant human TKX enzyme
-
TKX-specific peptide substrate
-
DImC-2 (solubilized in 100% DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of DImC-2 in DMSO. For a typical IC50 curve, this might range from 100 µM to 5 nM.
-
Kinase Reaction Setup (5 µL volume):
-
To each well of a 384-well plate, add the components in the following order:
-
2.5 µL of 2x TKX enzyme and 2x peptide substrate mix in kinase reaction buffer.
-
0.5 µL of DImC-2 dilution (or DMSO for 0% and 100% inhibition controls).
-
2.0 µL of 2.5x ATP solution to initiate the reaction.
-
-
Causality Note: Initiating the reaction with ATP ensures that the enzyme and inhibitor have a chance to equilibrate before the reaction begins, leading to more accurate IC50 values.
-
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% substrate turnover).
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log concentration of DImC-2 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Baseline Potency Data for DImC-2
| Parameter | Assay | Value |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 15 nM |
| Functional Potency (IC50) | ADP-Glo™ Kinase Assay (10 µM ATP) | 25 nM |
This table summarizes hypothetical baseline data for our case study.
Phase 2: Designing the Selectivity Screening Cascade
With a solid on-target potency value, the next step is to assess DImC-2's activity against a panel of other proteins. A tiered or "cascade" approach is the most logical and resource-efficient strategy.
The Rationale: From Broad Strokes to Fine Detail
It is impractical and unnecessary to test every compound against hundreds of targets in full dose-response curves from the outset. A more intelligent approach is to first perform a broad, single-concentration screen to identify potential "hits." These initial hits are then subjected to more rigorous follow-up studies.
Caption: A typical workflow for a tiered selectivity screening cascade.
Tier 1: Broad Panel Screening
The goal of Tier 1 is to cast a wide net. This is most efficiently done using established commercial panels offered by contract research organizations (CROs).
-
Kinase Panels: Since our primary target is a kinase, screening against a broad panel of other kinases is essential for understanding selectivity within the target family.[14][15][16] CROs like Reaction Biology offer comprehensive kinome screening services, often using gold-standard radiometric assays.[17][18][19]
-
Safety Pharmacology Panels: To identify potential liabilities that could cause adverse effects, it's crucial to screen against a panel of targets known to be involved in safety-related issues (e.g., GPCRs, ion channels, transporters).[20] The Eurofins SafetyScreen panels, such as the SafetyScreen44, are industry-standard for this purpose and are based on targets recommended by major pharmaceutical companies to de-risk compounds early.[21][22]
For DImC-2, a logical Tier 1 screen would involve testing at a single high concentration (e.g., 10 µM) against both a broad kinase panel and the SafetyScreen44 panel.
Tier 2: Confirmatory Assays & Orthogonal Validation
Any protein that shows significant inhibition (a common threshold is >50%) in the Tier 1 screen is considered a "hit" and must be validated.
-
Dose-Response Confirmation: The first step is to run a full 10-point IC50 curve for each hit using the same assay format as the primary screen. This confirms the hit and provides a quantitative measure of potency.
-
Orthogonal Assay Validation: It is critical to confirm the hit in an orthogonal assay—one that uses a different technology or detection principle. This ensures the observed activity is not an artifact of the primary assay format (e.g., compound interference with luminescence). For a kinase hit identified in a radiometric assay, a follow-up using a label-free method like SPR would provide strong orthogonal validation.
Phase 3: Data Analysis and Interpretation — Quantifying Selectivity
Once you have confirmed IC50 values for both the on-target (TKX) and any validated off-targets, you can quantify the selectivity.
The Selectivity Index (SI)
The most common metric for selectivity is the Selectivity Index (SI) .[23][24] It is a simple ratio that compares the potency of a compound against an off-target to its potency against the intended target.[23]
SI = IC50 (Off-Target) / IC50 (On-Target)
A higher SI value indicates greater selectivity.[23] For example, an SI of 100 means the compound is 100-fold more potent for its primary target than for the off-target. While there is no universal threshold, a selectivity window of >100-fold is often considered a desirable starting point for a high-quality lead compound.
Hypothetical Selectivity Profile for DImC-2
| Target | On/Off-Target | Assay Type | IC50 (nM) | Selectivity Index (SI) vs. TKX |
| TKX | On-Target | ADP-Glo™ | 25 | - |
| Kinase A | Off-Target | Radiometric | 2,500 | 100 |
| Kinase B | Off-Target | Radiometric | 8,750 | 350 |
| Kinase C | Off-Target | Radiometric | 750 | 30 |
| hERG | Off-Target | Binding | >10,000 | >400 |
| 5-HT2A | Off-Target | Binding | >10,000 | >400 |
This table summarizes hypothetical selectivity data for DImC-2. Based on these results, Kinase C (SI=30) would be the off-target of greatest concern and would warrant further investigation.
Caption: Visualizing the selectivity window for DImC-2 against key off-targets.
Phase 4: Cellular Target Engagement — Confirming Selectivity in a Physiological Context
Biochemical selectivity is a critical starting point, but it doesn't guarantee selectivity in a complex cellular environment. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically alter a compound's functional selectivity. Therefore, the final step is to confirm that the compound engages its intended target inside living cells.
The Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful and widely adopted method for verifying drug-target engagement in cells and tissues.[25][26][27][28] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[29] By heating cells treated with the compound across a range of temperatures and then measuring the amount of soluble target protein remaining, one can determine if the compound engaged its target.[25][29]
Performing CETSA® for both the on-target (TKX) and the most potent off-target (Kinase C) would provide direct evidence of the compound's selectivity in a physiologically relevant setting.[28] A significant thermal shift for TKX at a given concentration, with little to no shift for Kinase C, would strongly validate the biochemical selectivity profile and build confidence in DImC-2 as a selective chemical probe or drug candidate.
Conclusion
Assessing the selectivity of a compound like 4,5-dimethyl-1H-imidazole-2-carboxylate is a systematic, multi-faceted process. It begins with establishing an unshakeable on-target baseline, proceeds through a logical cascade of broad screening followed by focused validation, and culminates in a quantitative analysis of the selectivity window. Finally, cellular target engagement assays like CETSA® provide the ultimate validation that the observed biochemical selectivity translates to the complex environment of a living cell. By following this rigorous, evidence-based approach, researchers can make more informed decisions, reduce the risk of late-stage failure, and ultimately develop safer, more effective medicines.
References
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]
-
SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences. [Link]
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SPR Technology in Drug Discovery & Biologics. deNOVO Biolabs. [Link]
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CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]
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Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]
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Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. TA Instruments. [Link]
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A Senior Application Scientist's Guide to Statistical Analysis of Experimental Data in Imidazole Research
For researchers, scientists, and drug development professionals, the journey from synthesizing a novel imidazole derivative to demonstrating its therapeutic potential is paved with rigorous experimentation and precise data interpretation. The imidazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the basis of drugs with anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the true value of experimental data derived from these studies can only be unlocked through the application of appropriate and robust statistical analysis.
Pillar 1: Foundational Experimental Designs and Data Structures
The selection of a statistical test is intrinsically linked to the design of the experiment. In imidazole research, most studies aim to quantify a biological response to a compound. This response can be continuous (e.g., optical density, tumor volume) or quantal (e.g., alive/dead).[4]
Common Experimental Workflows
-
High-Throughput Screening (HTS): Initial screening of a library of imidazole derivatives at a single, high concentration to identify "hits." The data is typically a measure of activity (e.g., percent inhibition) compared to a negative control.
-
Dose-Response Assays: Characterizing the relationship between the concentration of a lead imidazole compound and the magnitude of a biological response. This is fundamental for determining potency (e.g., IC50, EC50).[5]
-
Comparative Efficacy Studies: Comparing the effectiveness of several lead compounds, often against a standard-of-care drug, across multiple doses or time points.
-
In Vivo Animal Studies: Evaluating the efficacy and safety of a candidate compound in a living organism, involving measurements over time (e.g., tumor growth, inflammatory markers).[6]
The logical flow from initial screening to in-depth analysis dictates the statistical tools required at each stage.
Caption: High-level preclinical workflow for imidazole drug discovery.
Pillar 2: Selecting the Right Statistical Tool - A Comparative Approach
Scenario 1: Initial Screening of Multiple Imidazole Derivatives
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Plate a human cancer cell line (e.g., MCF-7, A549) in 96-well plates and allow cells to adhere overnight.[7]
-
Treatment: Treat cells with a single, fixed concentration (e.g., 10 µM) of various imidazole derivatives (n=3-6 wells per compound). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Data is typically converted to percent viability relative to the vehicle control.
Statistical Analysis: Making the Right Choice
Your goal is to determine if any derivatives significantly reduce cell viability compared to the control.
| Comparison Scenario | Recommended Test | Alternative (Non-Parametric) | Rationale & Causality |
| One Derivative vs. Vehicle Control | Independent Samples t-test | Mann-Whitney U Test | The t-test directly compares the means of two independent groups. It is appropriate when the data are normally distributed and have equal variances. |
| Multiple Derivatives vs. ONE Vehicle Control | One-Way ANOVA with Dunnett's Post-Hoc Test | Kruskal-Wallis with Dunn's Test | ANOVA first determines if there is any significant difference among all group means. If so, Dunnett's test is the correct choice because it specifically compares each treatment group to a single control, controlling the family-wise error rate.[8] |
| All-Pairwise Comparisons (e.g., Derivative A vs. B, B vs. C, A vs. C) | One-Way ANOVA with Tukey's HSD Post-Hoc Test | Kruskal-Wallis with Dunn's Test | Tukey's Honestly Significant Difference (HSD) test is designed to compare all possible pairs of means. It is more conservative than running multiple t-tests, thus protecting against Type I errors. |
Trustworthiness Check: Before running an ANOVA, always check its assumptions: normality of residuals (e.g., Shapiro-Wilk test) and homogeneity of variances (e.g., Levene's test). If these are violated, use the non-parametric Kruskal-Wallis test.
Caption: Decision tree for selecting a statistical test in screening assays.
Scenario 2: Characterizing Potency with Dose-Response Curves
Once a "hit" is identified, you must determine its potency. This involves treating cells with a range of concentrations of the imidazole compound.
Statistical Analysis: Nonlinear Regression
The relationship between drug concentration and biological effect is typically sigmoidal, not linear. Therefore, linear regression is inappropriate. The standard method is nonlinear regression using a log-logistic model.[9][10]
Experimental Protocol: IC50 Determination
-
Perform a bioassay (e.g., MTT, enzyme inhibition) using a serial dilution of the imidazole compound (typically 8-12 concentrations).
-
Normalize the data (e.g., to % inhibition relative to positive and negative controls).
-
Plot the response versus the logarithm of the drug concentration.
The Four-Parameter Log-Logistic (4PL) Model
This is the most common model for describing dose-response curves.[5] The equation is:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Top: The maximum response plateau.
-
Bottom: The minimum response plateau.
-
LogIC50: The log of the concentration that produces a response halfway between the Top and Bottom. This is the primary measure of a drug's potency .
-
HillSlope: Describes the steepness of the curve.
Comparing Potency Between Two Imidazole Derivatives
A common task is to determine if a new derivative (Compound B) is significantly more potent than a reference compound (Compound A). Simply comparing the IC50 values by eye is insufficient. The correct statistical method is the Extra Sum-of-Squares F-test .
Protocol: Statistical Comparison of IC50 Values
-
Global Fit: Fit both dose-response curves simultaneously using nonlinear regression software (e.g., GraphPad Prism, R).[11][12]
-
Null Hypothesis (H0): State the null hypothesis that one parameter (e.g., LogIC50) is the same for both datasets. The software fits a single, shared LogIC50 value to both curves.
-
Alternative Hypothesis (H1): State the alternative hypothesis that the parameter is different for each dataset. The software fits separate LogIC50 values for each curve.
-
F-test and P-value: The software performs an F-test to compare the goodness-of-fit of the two models (H0 vs. H1). A small p-value (typically < 0.05) indicates that the model where the LogIC50 values are different provides a significantly better fit, allowing you to conclude that the potencies of the two compounds are statistically different.[5]
Data Presentation: Summarizing Dose-Response Data
| Compound | Target Cell Line | IC50 (µM) [95% CI] | HillSlope | R² |
| Imidazole A (Reference) | MCF-7 | 8.5 [7.2 - 9.9] | 1.1 | 0.992 |
| Imidazole B (New) | MCF-7 | 2.1 [1.8 - 2.5] | 1.3 | 0.995 |
| p-value (IC50 Comparison) | <0.001 |
This table clearly presents the potency (IC50), the confidence in that estimate (95% CI), and the statistical outcome of the comparison.
Pillar 3: Ensuring Authoritative Grounding & Reproducibility
Every protocol and analytical claim must be self-validating and grounded in established scientific principles.
Analytical Method Validation for Pharmacokinetic Studies
In drug development, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical.[13] This often involves quantifying the imidazole derivative in biological matrices like plasma or urine using techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[14][15][16][17] The statistical validation of these analytical methods is non-negotiable.
Protocol: HPLC Method Validation for Imidazole Quantification
-
Specificity: Demonstrate that the signal is from the analyte and not from interfering peaks in the matrix (e.g., blank plasma).
-
Linearity: Analyze a series of calibration standards across a range of concentrations. Perform a linear regression analysis.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[18]
-
Limits of Detection (LOD) and Quantification (LOQ): Statistically determine the lowest concentration that can be reliably detected and quantified.[18]
Statistical Summary Table for Method Validation
| Parameter | Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Bias%) |
| Linearity (R²) | 0.05 - 10 | - | - | - |
| Result | 0.998 | |||
| LOQ | 0.05 | 4.2% | 5.1% | -2.5% |
| Low QC | 0.15 | 3.8% | 4.5% | +1.8% |
| Mid QC | 1.5 | 2.1% | 2.9% | +0.5% |
| High QC | 8.0 | 1.9% | 2.5% | -1.1% |
Data adapted from FDA guidelines on bioanalytical method validation. Precision is expressed as Relative Standard Deviation (RSD%), and accuracy as the deviation (Bias%) from the nominal concentration.[15]
Conclusion
References
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Taylor & Francis. (2026, January 1). Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from Taylor & Francis Online. [Link]
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Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]
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Various Authors. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org. [Link]
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Berman, H. M., et al. (2019, February 12). Fourfold Filtered Statistical/Computational Approach for the Identification of Imidazole Compounds as HO-1 Inhibitors from Natural Products. MDPI. [Link]
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Serdaliyeva, D., et al. (2022, April 28). Review of pharmacological effects of imidazole derivatives. The New Armenian Medical Journal. [Link]
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Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]
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Various Authors. (2023, April 27). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]
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Aljamali, N. M. (2021, July). Synthesis, Spectral, Bio Assay, Chromatographic -Studying of New Imidazole Reagents Via Three Components Reaction. ResearchGate. [Link]
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Kumar, A., et al. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. [Link]
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Gümüş, M. K., et al. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]
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Al-Amiery, A. A., et al. (2021, July 29). Full article: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Taylor & Francis Online. [Link]
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de Oliveira, R., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]
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Sharma, D., et al. (2021, November 12). Design, Synthesis and Studies of Novel Imidazoles. MDPI. [Link]
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Various Authors. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]
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Khan, I. A., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
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Al-Wahaibi, L. H., et al. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. [Link]
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Kolabtree. (2020, July 15). Top 10 Statistical Tools Used in Medical Research. The Kolabtree Blog. [Link]
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Mandrioli, R., et al. (2017, August 4). Full article: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]
-
Berman, H. M., et al. (2019, February 12). Fourfold Filtered Statistical/Computational Approach for the Identification of Imidazole Compounds as HO-1 Inhibitors from Natural Products. PubMed. [Link]
-
Various Authors. (2024, November 6). (PDF) Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. ResearchGate. [Link]
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Gomaa, M. S., et al. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
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Franco, R. (2016, March 4). The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches?. ScienceDirect. [Link]
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Various Authors. (2019, April 27). What is the best statistical software that can be used for analyzing research data in chemical, biological and environmental engineering applications?. ResearchGate. [Link]
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Various Authors. (n.d.). Statistical modelling of dose response curves. Česká zemědělská univerzita. [Link]
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Various Authors. (2024, July 17). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
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Various Authors. (n.d.). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Wiley Online Library. [Link]
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Various Authors. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component?. ResearchGate. [Link]
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Mandrioli, R., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC. [Link]
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Various Authors. (2019, December 25). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
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De Vleeschouwer, M., et al. (2014, December 17). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research. [Link]
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Wang, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. [Link]
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Ali, B., et al. (2024, May 23). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. [Link]
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peer-reviewed validation of sodium 4,5-dimethyl-1H-imidazole-2-carboxylate research
Executive Summary
Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate (CAS: 1989672-85-6) is a specialized heterocyclic salt primarily validated as a zinc-chelating pharmacophore in the development of Metallo-
Unlike broad-spectrum chelators (e.g., EDTA) that strip metal ions indiscriminately, the imidazole-2-carboxylate core offers a structure-guided binding mode , coordinating active-site zinc ions while the 4,5-dimethyl substitution enhances hydrophobic interactions and membrane permeability.
Part 1: Scientific Foundation & Mechanism
Structural Logic & Causality
The efficacy of sodium 4,5-dimethyl-1H-imidazole-2-carboxylate stems from its ability to mimic the transition state of hydrolyzed antibiotics while sequestering the catalytic zinc machinery of MBL enzymes (specifically Class B1 enzymes like VIM-2 and NDM-1).
-
The Warhead (Imidazole-2-Carboxylate): The N3 nitrogen of the imidazole ring and the oxygen of the C2-carboxylate group form a "pincer" chelation complex with the Zn1 and Zn2 ions in the enzyme's active site. This displaces the bridging hydroxide ion required for
-lactam hydrolysis. -
The 4,5-Dimethyl Substitution: Unsubstituted imidazoles are often too polar to penetrate the bacterial outer membrane effectively. The addition of methyl groups at positions 4 and 5 increases lipophilicity (
), facilitating entry into the periplasmic space where MBLs reside. Furthermore, these groups engage in van der Waals interactions with hydrophobic residues (e.g., Phe/Tyr) in the flexible L3 loop of the enzyme, stabilizing the inhibitor-enzyme complex.
Mechanistic Visualization
The following diagram illustrates the validated binding mode of the imidazole-2-carboxylate core within the VIM-2 active site.
Caption: Bidentate coordination of the imidazole-2-carboxylate core to the binuclear zinc center, stabilized by hydrophobic loop interactions.
Part 2: Comparative Analysis
This section objectively compares Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate against industry-standard alternatives in the context of MBL inhibition and coordination chemistry.
Table 1: Performance Comparison Matrix
| Feature | Sodium 4,5-Dimethyl-1H-Imidazole-2-Carboxylate | EDTA (Standard Chelator) | Captopril (D-isomer) | 2-Methylimidazole |
| Primary Class | Targeted Active-Site Chelator | Non-Specific Metal Stripper | Thiol-based Inhibitor | MOF Linker / Reagent |
| Selectivity | High (Structure-guided) | Low (Depletes all metallo-enzymes) | Moderate (Cross-reactivity with ACE) | N/A (Non-inhibitory) |
| Mechanism | Zn-bridging (N,O-donor) | Metal Scavenging (Hexadentate) | Zn-binding (Thiol) | Monodentate Coordination |
| Toxicity | Low (Targeted) | High (Cytotoxic due to metal depletion) | Low (Approved Drug) | Moderate (Irritant) |
| Stability | High (Aromatic carboxylate) | High | Low (Oxidizes to disulfide) | High |
| Application | MBL Inhibitor Fragment | Assay Positive Control | Historical MBL Reference | ZIF-8 Synthesis |
Key Insights
-
Vs. EDTA: While EDTA is a more potent chelator (
in femtomolar range), it is unsuitable for therapeutic use because it indiscriminately strips metals from human enzymes (e.g., carbonic anhydrase). The 4,5-dimethyl imidazole derivative offers a "tunable" affinity that targets the bacterial enzyme specifically. -
Vs. Captopril: Captopril uses a thiol group to bind zinc. However, thiols are prone to oxidation and metabolic instability. The carboxylate/imidazole motif of the subject molecule is metabolically stable and resistant to oxidation.
Part 3: Experimental Protocols
Protocol 3.1: Enzymatic Inhibition Assay (Validation Standard)
Objective: Determine the
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 100 µM
, 0.01% Triton X-100. -
Enzyme: Recombinant VIM-2 (1 nM final concentration).
-
Substrate: Nitrocefin (100 µM final).
-
Inhibitor: Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate (Serial dilution: 0.1 µM – 1000 µM).
Workflow:
-
Preparation: Dissolve the sodium salt in DMSO to create a 100 mM stock. Dilute in Buffer to 2x desired concentrations.
-
Pre-incubation: In a 96-well clear plate, mix 50 µL of Enzyme solution with 50 µL of Inhibitor solution. Incubate at 25°C for 10 minutes to allow equilibrium binding.
-
Initiation: Add 100 µL of Nitrocefin substrate solution.
-
Measurement: Monitor absorbance at 482 nm (Nitrocefin hydrolysis product) every 30 seconds for 10 minutes.
-
Analysis: Calculate initial velocity (
) and fit data to the Hill equation to derive .
Protocol 3.2: Synthesis from Precursor (If Commercial Stock Unavailable)
Context: If the sodium salt is unavailable, it can be generated from the commercially available methyl ester or acid.
-
Starting Material: 4,5-Dimethyl-1H-imidazole-2-carboxylic acid (CAS: 125001-20-9).[1][2][3][4]
-
Neutralization: Suspend 1.0 eq of the acid in Methanol (
). -
Salt Formation: Add 1.0 eq of Sodium Methoxide (
) or Sodium Hydroxide ( , 1M aq). Stir at RT for 1 hour. -
Isolation: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Ether to yield the sodium salt as a white crystalline solid.
Workflow Visualization
Caption: Standardized workflow for validating MBL inhibitory potency using a colorimetric Nitrocefin assay.
References
-
Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. Link
- Core validation of the imidazole-2-carboxyl
-
BLD Pharm. (n.d.).[1] Product Data Sheet: Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate (CAS 1989672-85-6).[1][2][3][5] Link
-
Source for physical properties and commercial availability.[4]
-
-
Organic Syntheses. (1988). Synthesis of Imidazole-2-carboxaldehyde and derivatives. Organic Syntheses, Coll. Vol. 6, p.666. Link
- Foundational chemistry for synthesizing imidazole-2-functionalized cores.
-
ChemicalBook. (2023).[2] 4,5-Dimethyl-1H-imidazole-2-carboxylic acid Properties and Synthesis. Link
- Reference for the acid precursor and physicochemical d
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate: A Focus on Personal Protective Equipment
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, imidazole derivatives are of significant interest due to their versatile biological activities. This guide provides essential, experience-driven safety protocols for handling sodium 4,5-dimethyl-1H-imidazole-2-carboxylate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experiments.
The Foundation of Safety: A Multi-Layered Approach to PPE
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[5][6][7] The following sections detail the minimum and enhanced PPE requirements for handling sodium 4,5-dimethyl-1H-imidazole-2-carboxylate.
Core PPE for All Operations
For any work involving this compound, the following minimum PPE is mandatory:
-
Laboratory Coat: A long-sleeved, buttoned lab coat serves as the first line of defense against accidental spills and contamination of personal clothing.[1][6][8] It should be made of a chemically resistant material.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1][6][9] However, for any procedure with a splash hazard, chemical splash goggles are strongly recommended.[2][6]
-
Gloves: Nitrile gloves are a standard choice for handling many chemicals, including imidazole derivatives.[1] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contact with contaminants.[1][9]
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule to protect the skin on the lower body and feet from spills and falling objects.[1][6]
| Task Category | Minimum Required PPE |
| General Laboratory Work (Low Risk) | Lab coat, safety glasses with side shields, nitrile gloves, long pants, closed-toe shoes. |
| Weighing and Transferring Solids (Moderate Risk) | Lab coat, chemical splash goggles, nitrile gloves, long pants, closed-toe shoes. Consider respiratory protection. |
| Working with Solutions (Splash Hazard) | Lab coat, chemical splash goggles and face shield, nitrile gloves, long pants, closed-toe shoes. |
| Emergency Spill Response | Chemical resistant suit, chemical resistant gloves, chemical splash goggles and face shield, appropriate respiratory protection. |
Operational Plans: From Preparation to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Handling and Use
-
Engineering Controls: Whenever possible, handle sodium 4,5-dimethyl-1H-imidazole-2-carboxylate within a certified chemical fume hood to minimize the risk of inhalation.[1][2][8][10] This is especially critical when handling the compound as a powder to prevent the generation of airborne dust.[2][11]
-
Weighing Powders: Use an enclosed balance or a balance within a fume hood to contain any dust.[11] Work with small quantities and keep the container closed when not in use.[11]
-
Preparing Solutions: When dissolving the compound, add it slowly to the solvent to avoid splashing.[12] Always add solids to liquids, not the other way around.
Storage
Store sodium 4,5-dimethyl-1H-imidazole-2-carboxylate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2][13][14] The container should be tightly sealed.[1][2][9][13]
Disposal
All waste containing this compound, including contaminated PPE, should be considered hazardous.[4] Dispose of it in clearly labeled, sealed containers according to your institution's hazardous waste management guidelines.[3][10][15][16] Do not dispose of this chemical down the drain.[4]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2][15][17] Seek immediate medical attention.[2][14][17]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2][15][17] Seek immediate medical attention.[2][14][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2][16] Seek immediate medical attention.[2][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9][16] Seek immediate medical attention.[2][9][14]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow for handling the target compound.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently work with sodium 4,5-dimethyl-1H-imidazole-2-carboxylate and other novel compounds, ensuring both personal safety and the advancement of scientific discovery.
References
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
- HR2-573 1.0 M Imidazole SDS - Hampton Research. (2023, November 3).
- Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023, September 20).
- Imidazole - University of Washington. (2025, February 28).
- Imidazole - SAFETY DATA SHEET. (2010, February 4).
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety.
- Safety Data Sheet for 2M Imidazole (B1077) - NEB. (2023, December 13).
- Safety Data Sheet: Imidazole - Carl ROTH.
- Chemical Handling and Storage - Environmental Health and Safety - Iowa State University.
- Sigma-Aldrich - I2399 - SAFETY DATA SHEET. (2025, August 14).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Manager. (2025, October 7).
- SAFETY DATA SHEET - Fisher Scientific.
- LABORATORY & CHEMICAL SAFETY GUIDELINES - Chemistry.
- 4 - SAFETY DATA SHEET.
- Lab Safety Manual: Working with Hazardous Materials - Hampshire College.
- SAFETY DATA SHEET - Fisher Scientific. (2012, April 30).
- SAFETY DATA SHEET - CymitQuimica. (2026, February 8).
- Safety Data Sheet IMIDAZOLE - Remote Desktop Redirected Printer Doc - ChemSupply Australia. (2023, September 25).
- Fisher Scientific - SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
